molecular formula C11H13BrO2 B189012 3-Bromo-4-tert-butylbenzoic acid CAS No. 38473-89-1

3-Bromo-4-tert-butylbenzoic acid

Cat. No.: B189012
CAS No.: 38473-89-1
M. Wt: 257.12 g/mol
InChI Key: SHBYNNKZVBDWRW-UHFFFAOYSA-N
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Description

3-Bromo-4-tert-butylbenzoic acid is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137162. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-4-tert-butylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBYNNKZVBDWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300474
Record name 3-bromo-4-tert-butylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38473-89-1
Record name 38473-89-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-4-tert-butylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 38473-89-1

This technical guide provides a comprehensive overview of 3-Bromo-4-tert-butylbenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, a validated synthesis protocol, and its potential application as a scaffold in the development of enzyme inhibitors.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. The presence of the bromine atom and the carboxylic acid group makes it a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents.[1] The bulky tert-butyl group can influence the molecule's solubility and pharmacokinetic properties in derivative compounds.

A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
CAS Number 38473-89-1[2][3]
Molecular Formula C₁₁H₁₃BrO₂[4]
Molecular Weight 257.12 g/mol [5]
Melting Point 176.5 °C[6]
Boiling Point 327.7±35.0 °C (Predicted)[6]
Density 1.391±0.06 g/cm³ (Predicted)[6]
Appearance White to off-white crystalline solid[1]
pKa 4.01±0.10 (Predicted)[6]
Solubility Soluble in organic solvents, limited solubility in water[1]

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 4-tert-butylbenzoic acid. The following protocol has been reported and provides a reliable method for its preparation in a laboratory setting.[1][6]

Experimental Protocol:

Materials:

  • 4-tert-butylbenzoic acid

  • Acetic acid

  • Nitric acid

  • Bromine

  • Silver nitrate

  • Water

Procedure:

  • In a suitable reaction vessel, 4-tert-butylbenzoic acid (500 mg, 2.8 mmol) is stirred rapidly in a solution of acetic acid (11 mL) and nitric acid (1.7 mL).[1]

  • To this mixture, add bromine (114 µL, 5.9 mmol).[1]

  • A solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL) is then added to the reaction mixture. A thick yellow precipitate is expected to form.[1]

  • An additional 2 mL of acetic acid is added, and the mixture is heated to reflux for 1 hour.[1]

  • The hot solution is filtered to remove any solids.[1]

  • Water is then added to the filtrate until a white solid precipitates.[1]

  • The solid product is collected by filtration, air-dried, and can be further purified by recrystallization from acetic acid to yield this compound as a white solid.[1]

Expected Yield: Approximately 36%[1]

Characterization (¹H NMR):

  • ¹H NMR (300 MHz, CDCl₃): δ 8.62 (d, J=2.0 Hz, 1H), 8.26 (dd, J=8.5, 2.0 Hz, 1H), 7.86 (d, J=8.5 Hz, 1H), 1.85 (s, 9H).[1]

Below is a workflow diagram illustrating the synthesis process.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification 4-tert-butylbenzoic_acid 4-tert-butylbenzoic Acid Mixing Mix Starting Materials and Reagents 4-tert-butylbenzoic_acid->Mixing Reagents Acetic Acid, Nitric Acid, Bromine Reagents->Mixing AgNO3_addition Add Silver Nitrate Solution Mixing->AgNO3_addition Reflux Reflux for 1 hour AgNO3_addition->Reflux Filtration_hot Hot Filtration Reflux->Filtration_hot Precipitation Precipitate with Water Filtration_hot->Precipitation Filtration_product Filter to Collect Product Precipitation->Filtration_product Drying Air Dry Filtration_product->Drying Recrystallization Recrystallize from Acetic Acid Drying->Recrystallization Product This compound Recrystallization->Product

A flowchart of the synthesis of this compound.

Application in Drug Discovery: A Scaffold for FAAH Inhibitors

While this compound is primarily a synthetic intermediate, its structural motifs are found in compounds with significant biological activity. One such application is in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of neuromodulatory fatty acid amides like anandamide.[7] Inhibiting FAAH can lead to increased levels of anandamide, which has therapeutic potential for pain, anxiety, and other neurological disorders.

The carboxylic acid moiety of this compound can be readily converted to an amide, a common feature in many FAAH inhibitors. The bromo-tert-butyl substituted phenyl ring can then be further functionalized to optimize binding to the enzyme's active site.

Conceptual Experimental Workflow for FAAH Inhibitor Synthesis and Evaluation

The following diagram illustrates a conceptual workflow for the synthesis of a potential FAAH inhibitor starting from this compound and its subsequent biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_biological Biological Evaluation Start This compound Amidation Amidation Reaction (e.g., with a primary amine) Start->Amidation Purification Purification (e.g., Chromatography) Amidation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Library Library of Amide Derivatives Characterization->Library Screening Primary FAAH Inhibition Assay Library->Screening IC50 IC50 Determination Screening->IC50 Selectivity Selectivity Profiling (against other hydrolases) IC50->Selectivity Cell_based Cell-based Assays (e.g., measuring anandamide levels) Selectivity->Cell_based Lead_Compound Lead Compound for Further Optimization Cell_based->Lead_Compound

A conceptual workflow for the development of FAAH inhibitors.
FAAH in the Endocannabinoid Signaling Pathway

The diagram below provides a simplified representation of the role of FAAH in the endocannabinoid signaling pathway.

G cluster_membrane Cell Membrane CB1_Receptor CB1 Receptor Signaling_Cascade Downstream Signaling (e.g., inhibition of neurotransmitter release) CB1_Receptor->Signaling_Cascade FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Anandamide_precursor Membrane Lipid Precursors Anandamide Anandamide (AEA) Anandamide_precursor->Anandamide Synthesis upon neuronal stimulation Anandamide->CB1_Receptor Binds to and activates receptor Anandamide->FAAH Uptake and hydrolysis FAAH_Inhibitor Potential Inhibitor (derived from This compound) FAAH_Inhibitor->FAAH Inhibition

The role of FAAH in the endocannabinoid signaling pathway.

References

3-Bromo-4-tert-butylbenzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Weight of 3-Bromo-4-tert-butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of this compound, a compound of interest in synthetic organic chemistry and drug discovery.

Chemical Identity

  • Systematic Name: this compound

  • CAS Number: 38473-89-1

  • Molecular Formula: C₁₁H₁₃BrO₂[1][2][3][4]

Molecular Structure

The structural arrangement of this compound, featuring a benzene ring substituted with a carboxylic acid group, a bromine atom, and a tert-butyl group, is crucial for understanding its chemical properties and reactivity.

Figure 1. Chemical structure of this compound.

Calculation of Molecular Weight

The molecular weight is determined by the sum of the atomic weights of its constituent atoms. The standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.

Atomic Weight of Constituent Elements

The following table summarizes the standard atomic weights of the elements present in this compound.

ElementSymbolStandard Atomic Weight ( g/mol )
CarbonC[12.0096, 12.0116][5]
HydrogenH[1.00784, 1.00811][6]
BromineBr[79.901, 79.907][7][8]
OxygenO[15.99903, 15.99977][9][10]

For routine calculations, conventional atomic weight values are often employed.

ElementSymbolConventional Atomic Weight ( g/mol )
CarbonC12.011
HydrogenH1.008[11]
BromineBr79.904[12]
OxygenO15.999[9]
Molecular Weight Calculation

The molecular formula C₁₁H₁₃BrO₂ indicates the presence of 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms. The molecular weight is calculated as follows:

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1112.011132.121
HydrogenH131.00813.104
BromineBr179.90479.904
OxygenO215.99931.998
Total 257.127

The calculated molecular weight of this compound is 257.127 g/mol . This value is consistent with commercially available data for this compound.[1][2]

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry.

Mass Spectrometry Workflow

cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis dissolution Dissolution in appropriate solvent ionization Ionization (e.g., ESI, APCI) dissolution->ionization Introduction mass_analyzer Mass Analyzer (e.g., Quadrupole, TOF) ionization->mass_analyzer Ion Acceleration and Separation detector Detector mass_analyzer->detector Ion Detection mass_spectrum Generation of Mass Spectrum detector->mass_spectrum Signal Processing mw_determination Molecular Weight Determination mass_spectrum->mw_determination Peak Analysis

Figure 2. A generalized workflow for determining molecular weight using mass spectrometry.

Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample solution is introduced into the mass spectrometer where it is ionized. Common techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a time-of-flight or quadrupole analyzer).

  • Detection and Analysis: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻ is used to determine the molecular weight of the compound. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be observable in the mass spectrum, providing further structural confirmation.[7]

References

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-tert-butylbenzoic acid is a substituted aromatic carboxylic acid with significant potential as a versatile building block in organic synthesis. Its unique trifunctional structure, featuring a carboxylic acid group, a bromine atom, and a bulky tert-butyl group, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential applications, particularly in the context of medicinal chemistry and drug development.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below, providing a ready reference for experimental design and application.

General and Physical Properties
PropertyValueReference(s)
Appearance White to off-white crystalline solid[1]
Molecular Formula C₁₁H₁₃BrO₂[2]
Molecular Weight 257.12 g/mol [1]
Melting Point 176.5 °C[1]
Boiling Point 327.7 ± 35.0 °C (Predicted)[1]
Density 1.391 ± 0.06 g/cm³ (Predicted)[1]
pKa 4.01 ± 0.10 (Predicted)[3]
Solubility
SolventSolubility of Benzoic Acid ( g/100g solvent at 25°C)
Methanol56.4
Ethanol58.4
Acetone50.8
Ethyl Acetate35.2
Toluene12.2
Water0.34

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of 4-tert-butylbenzoic acid.

Experimental Protocol

Materials:

  • 4-tert-butylbenzoic acid

  • Acetic acid

  • Nitric acid

  • Bromine

  • Silver nitrate

  • Water

Procedure: [2]

  • Dissolve 4-tert-butylbenzoic acid (500 mg, 2.8 mmol) in acetic acid (11 mL) with rapid stirring.

  • To this solution, add nitric acid (1.7 mL) and bromine (114 µL, 2.2 mmol).

  • Slowly add a solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL) to the reaction mixture. A thick yellow precipitate will form.

  • Add an additional 2 mL of acetic acid and heat the mixture to reflux for 1 hour.

  • Filter the hot solution to remove the precipitate.

  • Add water dropwise to the filtrate until a white solid precipitates.

  • Collect the solid by filtration and air dry.

  • Recrystallize the crude product from acetic acid to yield this compound as a white solid.

Characterization: The product can be characterized by ¹H NMR spectroscopy. ¹H NMR (CDCl₃, 300 MHz): δ 8.62 (d, J=2.0 Hz, 1H), 8.26 (dd, J=8.5, 2.0 Hz, 1H), 7.86 (d, J=8.5 Hz, 1H), 1.85 (s, 9H).[2]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_solvents Solvents 4-tert-butylbenzoic_acid 4-tert-butylbenzoic acid Reaction_mixture Reaction Mixture 4-tert-butylbenzoic_acid->Reaction_mixture Bromine Bromine Bromine->Reaction_mixture Nitric_acid Nitric acid Nitric_acid->Reaction_mixture Silver_nitrate Silver nitrate (catalyst) Silver_nitrate->Reaction_mixture Acetic_acid Acetic acid Acetic_acid->Reaction_mixture Water Water Precipitation Precipitation with Water Water->Precipitation Reflux Reflux (1 hr) Reaction_mixture->Reflux Filtration_hot Hot Filtration Reflux->Filtration_hot Filtration_hot->Precipitation Filtration_collection Filtration & Drying Precipitation->Filtration_collection Recrystallization Recrystallization (Acetic Acid) Filtration_collection->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Experimental Protocols

This compound possesses two primary sites of reactivity: the carboxylic acid group and the carbon-bromine bond on the aromatic ring. This allows for a diverse range of chemical transformations.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can readily undergo esterification and amidation reactions, which are fundamental transformations in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

While a specific protocol for the esterification of this compound is not available, a general Fischer-Speier esterification procedure can be adapted.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization if necessary.

The formation of amides from this compound can be achieved using standard peptide coupling reagents.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound in anhydrous DCM or DMF under an inert atmosphere.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) followed by DIPEA (2.5 equivalents).

  • Stir the reaction mixture at room temperature overnight, monitoring by TLC.

  • Dilute the reaction with the organic solvent and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography.

Reactions at the Carbon-Bromine Bond

The bromine atom on the aromatic ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2-3 equivalents).

  • Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) and add it to the reaction vessel.

  • Heat the mixture to reflux under an inert atmosphere, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reactivity Relationships

Reactivity_Relationships cluster_acid_reactions Carboxylic Acid Reactions cluster_bromo_reactions Bromine Atom Reactions Start This compound Esterification Esterification (+ Alcohol, H⁺) Start->Esterification Amidation Amide Formation (+ Amine, Coupling Reagents) Start->Amidation Suzuki_Coupling Suzuki Coupling (+ Arylboronic acid, Pd catalyst, Base) Start->Suzuki_Coupling Ester_Product Ester Derivative Esterification->Ester_Product Amide_Product Amide Derivative Amidation->Amide_Product Biaryl_Product Biaryl Derivative Suzuki_Coupling->Biaryl_Product

Caption: Key reactivity pathways of this compound.

Biological Activity and Drug Development Potential

As of the current literature survey, there is no specific information available on the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of substituted benzoic acids has been extensively studied and is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6]

The structural motifs present in this compound make it an attractive scaffold for the synthesis of novel therapeutic agents. The ability to independently modify the carboxylic acid and the aromatic ring allows for the generation of diverse chemical libraries for high-throughput screening. For instance, derivatives of para-substituted benzoic acids have been identified as potent inhibitors of protein phosphatases, which are important targets in cancer therapy.[7]

The lack of specific biological data for this compound highlights a potential area for future research. Screening this compound and its derivatives against various biological targets could uncover novel pharmacological activities and provide new avenues for drug discovery.

Conclusion

This compound is a valuable and versatile synthetic intermediate with well-defined chemical properties. This guide has provided a comprehensive overview of its physicochemical characteristics, a detailed protocol for its synthesis, and general procedures for its key chemical transformations. While its specific biological activities remain to be elucidated, its structural features suggest significant potential for applications in medicinal chemistry and materials science. The experimental protocols and data presented herein are intended to serve as a practical resource for researchers and scientists working with this compound, facilitating its use in the development of novel molecules with desired functionalities. Further investigation into the biological profile of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-tert-butylbenzoic Acid from 4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-4-tert-butylbenzoic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available 4-tert-butylbenzoic acid. This document details the established synthetic protocol, delves into the underlying reaction mechanism, and explores alternative methodologies for the bromination of this deactivated aromatic system.

Introduction

4-tert-butylbenzoic acid is a common organic compound utilized in various applications, including as a stabilizer in alkyd resins and an intermediate in the synthesis of the UV blocker Avobenzone. The selective introduction of a bromine atom at the 3-position of this molecule yields this compound, a halogenated derivative with significant potential for further functionalization in the development of novel pharmaceuticals and functional materials. The synthesis involves an electrophilic aromatic substitution (bromination) reaction, where the regiochemical outcome is dictated by the electronic and steric effects of the existing tert-butyl and carboxylic acid substituents.

Reaction Scheme and Properties

The primary transformation discussed is the direct bromination of 4-tert-butylbenzoic acid to afford this compound.

Reaction:

Physical and Chemical Properties:

Property4-tert-butylbenzoic acid (Starting Material)This compound (Product)
Molecular Formula C₁₁H₁₄O₂C₁₁H₁₃BrO₂
Molecular Weight 178.23 g/mol 257.12 g/mol [1]
CAS Number 98-73-738473-89-1[1]
Melting Point 165-168 °C176.5 °C[2]
Boiling Point 283 °C327.7±35.0 °C (Predicted)[2]
Density 1.056 g/cm³1.391±0.06 g/cm³ (Predicted)[2]
Appearance White crystalline solidWhite solid[1]

Detailed Experimental Protocol

The following protocol for the synthesis of this compound is based on established literature procedures.[1][2]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-tert-butylbenzoic acid178.23500 mg2.8 mmol
Acetic acid60.0513 mL-
Nitric acid63.011.7 mL-
Bromine159.81114 µL5.9 mmol
Silver nitrate169.871.01 g5.9 mmol
Water18.025 mL-

Procedure:

  • To a suitable reaction flask, add 4-tert-butylbenzoic acid (500 mg, 2.8 mmol), acetic acid (11 mL), nitric acid (1.7 mL), and bromine (114 µL, 5.9 mmol).

  • Stir the mixture rapidly.

  • In a separate container, prepare a solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL).

  • Slowly add the silver nitrate solution to the reaction mixture. The formation of a thick yellow precipitate will be observed.

  • Add an additional 2 mL of acetic acid to the reaction mixture.

  • Heat the mixture to reflux for 1 hour.

  • Filter the hot solution to remove the precipitate.

  • To the filtrate, add water dropwise until a white solid precipitates.

  • Collect the white solid by filtration and air dry.

  • Recrystallize the crude product from acetic acid to yield pure this compound as a white solid.

Yield and Characterization:

  • Yield: 263 mg (36%)[1][2]

  • ¹H NMR (300 MHz, CDCl₃): δ 8.62 (d, J=2.0 Hz, 1H), 8.26 (dd, J=2.0, 8.5 Hz, 1H), 7.86 (d, J=8.5 Hz, 1H), 1.85 (s, 9H).[1]

Reaction Mechanism and Regioselectivity

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key to understanding the regioselectivity lies in the directing effects of the substituents on the benzene ring.

Directing Effects of Substituents:

  • -C(CH₃)₃ (tert-butyl group): This is an alkyl group, which is an activating, ortho, para-director due to its electron-donating inductive effect. However, the significant steric bulk of the tert-butyl group hinders attack at the ortho positions.

  • -COOH (Carboxylic acid group): This is a deactivating, meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack.

Combined Effect and Regioselectivity:

In 4-tert-butylbenzoic acid, the tert-butyl group is at position 4 and the carboxylic acid group is at position 1.

  • The tert-butyl group directs incoming electrophiles to positions 2, 3, 5, and 6. Due to steric hindrance, positions 3 and 5 are favored over 2 and 6.

  • The carboxylic acid group directs incoming electrophiles to positions 3 and 5.

Both groups, therefore, direct the incoming electrophile to the positions meta to the carboxylic acid group (positions 3 and 5). Since positions 3 and 5 are equivalent, bromination occurs at either of these positions to yield the same product: this compound.

Role of Silver Nitrate:

In this reaction, silver nitrate acts as a catalyst to increase the electrophilicity of bromine. The silver(I) ion coordinates with a bromine atom, polarizing the Br-Br bond and facilitating the formation of a more potent electrophilic bromine species, which can then be attacked by the deactivated aromatic ring.

Reaction_Mechanism cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution Br2 Br-Br Electrophile Br⁺ (activated) Br2->Electrophile + Ag⁺ AgNO3 Ag⁺NO₃⁻ AgBr AgBr AgNO3->AgBr + Br⁻ NO3 NO₃⁻ AgNO3->NO3 Start 4-tert-butylbenzoic acid Intermediate Arenium Ion Intermediate (Resonance Stabilized) Start->Intermediate + Br⁺ Product This compound Intermediate->Product - H⁺ H+ H⁺ Intermediate->H+

Caption: Reaction mechanism for the bromination of 4-tert-butylbenzoic acid.

Alternative Synthetic Methodologies

The reported yield of 36% for the described protocol is modest. For researchers seeking higher yields or milder reaction conditions, alternative methods for the bromination of deactivated aromatic compounds can be considered.

  • N-Bromosuccinimide (NBS) in Strong Acid: A common and effective method for brominating deactivated aromatic rings is the use of N-bromosuccinimide (NBS) in a strong acid, such as concentrated sulfuric acid. This system generates a highly reactive brominating agent in situ. This method often proceeds under milder temperature conditions and can lead to higher yields with clean conversions.

  • Bromine with a Lewis Acid Catalyst: While the provided protocol uses silver nitrate, traditional Lewis acids like FeBr₃ or AlCl₃ can also be employed to activate bromine for electrophilic aromatic substitution. Optimization of the solvent and reaction temperature would be necessary for the specific substrate.

  • Other Brominating Agents: A variety of other brominating agents have been developed for challenging substrates. These include reagents like tribromoisocyanuric acid (TBCA) in a strong acid, which can act as a "superelectrophilic" brominating agent.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is summarized below.

Experimental_Workflow Start Mixing of Reactants (4-tert-butylbenzoic acid, Acetic Acid, Nitric Acid, Bromine) Addition Addition of AgNO₃ solution Start->Addition Reaction Reflux for 1 hour Addition->Reaction Filtration1 Hot Filtration Reaction->Filtration1 Precipitation Precipitation with Water Filtration1->Precipitation Filtration2 Filtration of Product Precipitation->Filtration2 Drying Air Drying Filtration2->Drying Purification Recrystallization from Acetic Acid Drying->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound from 4-tert-butylbenzoic acid. The regioselectivity of the reaction is well-defined by the directing effects of the tert-butyl and carboxylic acid groups. While the established method provides a viable route to the desired product, the exploration of alternative brominating agents and reaction conditions may offer opportunities for process optimization and improved yields. The information presented herein serves as a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug development.

References

An In-depth Technical Guide to 3-Bromo-4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Bromo-4-tert-butylbenzoic acid, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the compound's fundamental properties, a detailed synthesis protocol, and its structural characteristics, offering valuable insights for its application in research and development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-Bromo-4-(tert-butyl)benzoic acid .[1] Its structure consists of a benzoic acid core substituted with a bromine atom at the 3-position and a tert-butyl group at the 4-position. This substitution pattern imparts specific chemical properties and reactivity to the molecule.

Structural Identifiers:

  • CAS Number: 38473-89-1

  • Molecular Formula: C₁₁H₁₃BrO₂[1]

  • SMILES: CC(C)(C)c1ccc(cc1Br)C(=O)O[1]

  • InChI: InChI=1S/C11H13BrO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14)[1]

Physicochemical Properties

The properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource
Molecular Weight 257.12 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point 176.5 °C[3]
Boiling Point (Predicted) 327.7 ± 35.0 °C[3]
Density (Predicted) 1.391 ± 0.06 g/cm³[3]
pKa (Predicted) 4.01 ± 0.10[3]
Solubility Soluble in organic solvents (e.g., DMSO); limited solubility in water.[1][4]

Experimental Protocol: Synthesis of this compound

This section details a common laboratory-scale synthesis of this compound from 4-tert-butylbenzoic acid.

Materials:

  • 4-tert-butylbenzoic acid

  • Acetic acid

  • Nitric acid

  • Bromine

  • Silver nitrate

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 4-tert-butylbenzoic acid (500 mg, 2.8 mmol) in acetic acid (11 mL) with rapid stirring.[5]

  • To this solution, add nitric acid (1.7 mL) and bromine (114 μL, 5.9 mmol).[5]

  • Slowly add a solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL) to the reaction mixture. The formation of a thick yellow precipitate will be observed.[5]

  • Add an additional 2 mL of acetic acid to the mixture and heat at reflux for 1 hour.[5]

  • Filter the hot solution to remove any solids.[5]

  • Add water to the filtrate until a white solid precipitates.[5]

  • Collect the solid by filtration and air dry.[5]

  • Recrystallize the crude product from acetic acid to yield pure 3-bromo-4-tert-butyl-benzoic acid as a white solid.[5]

Yield: Approximately 36% (263 mg).[5]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound reactant 4-tert-butylbenzoic acid reaction Bromination and Nitration reactant->reaction reagents Acetic Acid Nitric Acid Bromine Silver Nitrate reagents->reaction reflux Reflux (1 hr) reaction->reflux filtration1 Hot Filtration reflux->filtration1 precipitation Precipitation with Water filtration1->precipitation filtration2 Filtration precipitation->filtration2 recrystallization Recrystallization (from Acetic Acid) filtration2->recrystallization product This compound recrystallization->product

References

Spectroscopic Analysis of 3-Bromo-4-tert-butylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-tert-butylbenzoic acid, a compound of interest in medicinal chemistry and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.62d2.01HAr-H
8.26dd8.5, 2.01HAr-H
7.86d8.51HAr-H
1.85s9H-C(CH₃)₃

¹³C NMR (Carbon-13 NMR)

Infrared (IR) Spectroscopy Data

Experimentally determined IR spectral data for this compound is not currently available in public spectral databases. Characteristic absorption bands can be predicted based on the functional groups present:

Functional GroupPredicted Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
C-H (Aromatic)3100-3000
C-H (tert-Butyl)2970-2870
C=O (Carboxylic Acid)1710-1680
C=C (Aromatic)1600-1450
C-Br680-515
Mass Spectrometry (MS) Data

Detailed experimental mass spectral data for this compound is not currently available in public spectral databases. The nominal mass of the compound is 256 g/mol and the exact mass is 256.0099 g/mol . Due to the presence of bromine, the mass spectrum is expected to show a characteristic M/M+2 isotope pattern with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic carboxylic acids like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 300 MHz spectrometer. For ¹³C NMR, a higher concentration or a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed for characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Introduce a dilute solution of this compound into the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR Dissolution in deuterated solvent IR IR Sample->IR Solid sample (ATR) MS MS Sample->MS Dilute solution Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Chemical shifts, coupling constants IR->Structure_Elucidation Functional groups MS->Structure_Elucidation Molecular weight, fragmentation pattern

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Navigating the Solubility Landscape of 3-Bromo-4-tert-butylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 3-Bromo-4-tert-butylbenzoic acid in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of solubility principles, experimental methodologies, and a practical framework for understanding the behavior of this compound in various solvent systems. Due to the limited availability of specific quantitative solubility data for this compound, this guide utilizes solubility data for the structurally analogous compound, p-tert-butylbenzoic acid, to provide a robust predictive framework.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of potential therapeutic agents. Understanding and predicting its solubility is therefore a cornerstone of efficient and effective research and development.

This guide presents a detailed examination of the factors governing the solubility of this class of compounds and provides a standardized protocol for its experimental determination.

Quantitative Solubility Data (Analogue-Based)

The following table summarizes the mole fraction solubility (x₁) of p-tert-butylbenzoic acid in a range of organic solvents at various temperatures. This data is crucial for solvent selection in synthesis, crystallization, and formulation.

SolventTemperature (K)Mole Fraction Solubility (x₁)
Methanol293.150.1332
298.150.1645
303.150.2011
308.150.2438
313.150.2935
318.150.3508
323.150.4165
328.150.4912
333.150.5755
Ethanol293.150.1018
298.150.1243
303.150.1507
308.150.1816
313.150.2175
318.150.2590
323.150.3068
328.150.3615
333.150.4238
Propan-2-ol293.150.0833
298.150.1011
303.150.1221
308.150.1467
313.150.1754
318.150.2087
323.150.2472
328.150.2915
333.150.3422
Acetic Acid293.150.0698
298.150.0843
303.150.1015
308.150.1218
313.150.1456
318.150.1733
323.150.2054
328.150.2424
333.150.2849
Toluene293.150.0199
298.150.0243
303.150.0296
308.150.0361
313.150.0440
318.150.0535
323.150.0650
328.150.0788
333.150.0954
Hexane293.150.0011
298.150.0014
303.150.0018
308.150.0023
313.150.0029
318.150.0036
323.150.0045
328.150.0057
333.150.0071

Experimental Protocols: Thermodynamic Solubility Determination

The determination of thermodynamic solubility is crucial for understanding the equilibrium state of a compound in a solvent. The shake-flask method is the gold standard for this purpose and the recommended protocol is detailed below.[1][2]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, solvent compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 298.15 K).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. To confirm that equilibrium has been established, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step should be performed swiftly to minimize any temperature fluctuations that could alter the solubility.

  • Analysis:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound. A calibration curve must be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as moles per liter (mol/L), grams per liter (g/L), or milligrams per milliliter (mg/mL).

Visualizing the Workflow and Key Relationships

To further clarify the experimental process and the context of solubility in drug development, the following diagrams are provided.

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Constant Temperature Agitation) A->B 24-72 hours C Phase Separation (Sedimentation & Filtration) B->C D Sample Dilution C->D E Concentration Analysis (e.g., HPLC-UV) D->E F Solubility Calculation E->F

Caption: A streamlined workflow for the experimental determination of thermodynamic solubility.

G Logical Relationships in Drug Development Solubility Solubility Preformulation Preformulation Studies Solubility->Preformulation Process_Chemistry Process Chemistry (Synthesis & Purification) Solubility->Process_Chemistry In_Vitro_Assays In Vitro Assays Solubility->In_Vitro_Assays Pharmacokinetics Pharmacokinetics (Absorption) Preformulation->Pharmacokinetics Formulation Formulation Development Process_Chemistry->Formulation In_Vitro_Assays->Pharmacokinetics Pharmacokinetics->Formulation

Caption: The central role of solubility in various stages of drug development.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound, leveraging analogue data to inform solvent selection and experimental design. The detailed protocol for thermodynamic solubility determination using the shake-flask method offers a standardized approach for obtaining reliable and reproducible data. The provided visualizations of the experimental workflow and the role of solubility in drug development further enhance the practical utility of this guide for researchers and professionals in the field. Accurate solubility data is indispensable for advancing chemical synthesis, purification, and the formulation of new chemical entities.

References

An In-depth Technical Guide to the Electrophilic Bromination of 4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic bromination of 4-tert-butylbenzoic acid, a key reaction in the synthesis of valuable chemical intermediates. The document details the underlying chemical principles, including the directing effects of the substituents that govern the reaction's regioselectivity. A thorough experimental protocol for the synthesis of 3-bromo-4-tert-butylbenzoic acid is presented, alongside a summary of relevant quantitative and qualitative data. The guide also includes a detailed reaction mechanism and a general experimental workflow, both visualized using Graphviz diagrams to facilitate understanding. This document is intended to serve as a practical resource for chemists in research and development.

Introduction

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The bromination of substituted benzoic acids, such as 4-tert-butylbenzoic acid, is of particular interest as the resulting bromo-substituted compounds are versatile precursors for the synthesis of pharmaceuticals and other fine chemicals. The regiochemical outcome of this reaction is dictated by the interplay of the electronic and steric effects of the substituents on the aromatic ring. This guide will delve into the specifics of the electrophilic bromination of 4-tert-butylbenzoic acid, providing a detailed analysis of the reaction.

Directing Effects of Substituents

The regioselectivity of the electrophilic bromination of 4-tert-butylbenzoic acid is controlled by the two substituents on the benzene ring: the tert-butyl group and the carboxylic acid group.

  • The tert-butyl group (-C(CH₃)₃): As an alkyl group, the tert-butyl group is an activating and ortho, para-director .[1][2] This is due to its electron-donating inductive effect.[1] However, the significant steric bulk of the tert-butyl group can hinder attack at the ortho positions.[2]

  • The carboxylic acid group (-COOH): The carboxylic acid group is a deactivating and meta-director .[3] This is due to its electron-withdrawing inductive and resonance effects. Deactivating groups make the aromatic ring less reactive towards electrophiles.[2][3]

In the case of 4-tert-butylbenzoic acid, the positions ortho to the activating tert-butyl group are meta to the deactivating carboxylic acid group. Conversely, the positions meta to the tert-butyl group are ortho to the carboxylic acid group. The position para to the tert-butyl group is occupied by the carboxylic acid. Therefore, the directing effects of the two groups are in opposition. In such cases, the more powerfully directing group or a combination of electronic and steric factors will determine the position of substitution. For the bromination of 4-tert-butylbenzoic acid, the bromine atom is directed to the position ortho to the activating tert-butyl group and meta to the deactivating carboxylic acid group, resulting in the formation of this compound.

Reaction Mechanism

The electrophilic bromination of 4-tert-butylbenzoic acid proceeds via a classic electrophilic aromatic substitution mechanism. The reaction can be broken down into the following key steps:

  • Generation of the electrophile: In the presence of a Lewis acid catalyst such as FeBr₃, or in this specific protocol, silver nitrate which facilitates the generation of the active electrophile, molecular bromine is polarized to create a more potent electrophile, the bromonium ion (Br⁺) or a Br-Br-Lewis acid complex.

  • Electrophilic attack and formation of the sigma complex (arenium ion): The π electrons of the aromatic ring attack the electrophilic bromine atom. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of the possible sigma complexes determines the regioselectivity of the reaction. Attack at the C3 position (ortho to the tert-butyl group and meta to the carboxyl group) leads to a more stable intermediate compared to attack at other positions.

  • Deprotonation and rearomatization: A base in the reaction mixture, which can be the counter-ion of the catalyst or a solvent molecule, removes a proton from the carbon atom bearing the bromine atom. This step restores the aromaticity of the ring and yields the final product, this compound.

Reaction_Mechanism

Experimental Protocol

The following protocol for the synthesis of this compound is based on a reported procedure.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-tert-butylbenzoic acid178.23500 mg2.8
Acetic acid60.0511 mL-
Nitric acid63.011.7 mL-
Bromine159.81114 µL5.9
Silver nitrate169.871.01 g5.9
Water18.025 mL-
Procedure
  • 4-tert-butylbenzoic acid (500 mg, 2.8 mmol) is added to a flask and stirred rapidly in a mixture of acetic acid (11 mL) and nitric acid (1.7 mL).

  • To this stirred mixture, bromine (114 µL, 5.9 mmol) is added.

  • A solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL) is then added to the reaction mixture.

  • A thick yellow precipitate will form. An additional 2 mL of acetic acid is added, and the mixture is heated at reflux for 1 hour.

  • The hot solution is filtered to remove the precipitate.

  • Water is added to the filtrate until a white solid precipitates.

  • The solid is collected by filtration, air-dried, and recrystallized from acetic acid.

Results

The procedure yields this compound as a white solid (263 mg, 36% yield).

Quantitative Data

ParameterValueReference
Yield 36%[4]
Molecular Weight 257.12 g/mol [4]
¹H NMR (CDCl₃, 300 MHz) δ 1.85 (s, 9H, C(CH₃)₃), 7.86 (d, 1H, J=8.5 Hz, ArH), 8.26 (dd, 1H, J=2.0, 8.5 Hz, ArH), 8.62 (d, 1H, J=2.0 Hz, ArH)[4]
  • ¹³C NMR: Approximately 8-9 distinct signals in the aromatic region (around 120-140 ppm) and signals for the tert-butyl group (quaternary carbon around 35 ppm and methyl carbons around 31 ppm) and the carboxylic acid carbon (around 170-180 ppm).

  • IR Spectroscopy: A broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), C-H stretches from the aromatic ring and alkyl groups (around 3100-2850 cm⁻¹), and C-Br stretch (in the fingerprint region, typically below 800 cm⁻¹).[4][5]

  • Mass Spectrometry: A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[6][7] Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[6][7]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow

Alternative Brominating Agents

For deactivated aromatic rings, such as benzoic acids, stronger brominating conditions or alternative reagents may be necessary to achieve good yields. Some alternative brominating agents include:

  • N-Bromosuccinimide (NBS): Often used for allylic and benzylic brominations, NBS can also be used for the bromination of activated and some deactivated aromatic rings, sometimes in the presence of an acid catalyst.[8][9]

  • Bromine in the presence of a strong acid: Using a strong protic acid like sulfuric acid as a solvent or catalyst can enhance the electrophilicity of bromine, making it more reactive towards deactivated rings.[8]

  • Bromine-trifluoride and bromine mixture: This combination provides a highly reactive brominating agent capable of brominating even deactivated aromatic compounds at mild temperatures.[10]

The choice of brominating agent will depend on the specific substrate, desired regioselectivity, and reaction conditions.

Conclusion

The electrophilic bromination of 4-tert-butylbenzoic acid is a well-defined reaction that yields this compound. The regiochemical outcome is a result of the directing effects of the tert-butyl and carboxylic acid substituents. The provided experimental protocol offers a clear method for the synthesis of this valuable compound. This technical guide serves as a comprehensive resource, consolidating the theoretical principles and practical aspects of this important organic transformation for professionals in the field of chemical research and drug development.

References

Characterization of 3-Bromo-4-tert-butylbenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 3-Bromo-4-tert-butylbenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic organic chemistry and drug discovery. This document consolidates key physicochemical properties, spectroscopic data, a detailed synthesis protocol, and essential safety information. The data is presented in a structured format to facilitate its use by researchers and professionals in the field.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its structure, featuring a bromine atom and a bulky tert-butyl group on the benzoic acid backbone, imparts specific characteristics regarding its solubility and reactivity. The hydrophobic tert-butyl group leads to limited solubility in water, while it is generally soluble in organic solvents.[1][2]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃BrO₂[1][2]
Molecular Weight 257.12 g/mol [3]
CAS Number 38473-89-1[4][5]
Appearance White to off-white crystalline solid[1]
Melting Point 176.5 °CChemicalBook
Boiling Point 327.7 ± 35.0 °C (Predicted)ChemicalBook
pKa 4.01 ± 0.10 (Predicted)ChemicalBook
Solubility Soluble in organic solvents (e.g., DMSO), limited solubility in water.[1][2][5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons and the tert-butyl group.

Table 2: ¹H NMR Data for this compound (CDCl₃, 300 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
1.85singlet9H-(CH₃)₃BenchChem
7.86doublet (J=8.5 Hz)1HAr-HBenchChem
8.26doublet of doublets (J=2.0, 8.5 Hz)1HAr-HBenchChem
8.62doublet (J=2.0 Hz)1HAr-HBenchChem
¹³C NMR Spectroscopy
Mass Spectrometry

Mass spectrometry data for this compound was not explicitly found. However, electron ionization mass spectrometry of related compounds like 3-bromobenzoic acid and 4-tert-butylbenzoic acid is available and can provide an indication of the expected fragmentation patterns.[7][8] The molecular ion peak would be expected at m/z 256 and 258, corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br).

Synthesis

This compound can be synthesized from 4-tert-butylbenzoic acid via electrophilic aromatic substitution.

Synthetic Workflow

G Reactant 4-tert-Butylbenzoic Acid Intermediate Reaction Mixture Reactant->Intermediate Reaction Reagents Acetic Acid, Nitric Acid, Bromine, Silver Nitrate Reagents->Intermediate Addition Product This compound Intermediate->Product Reflux, Filtration, Recrystallization

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is adapted from a documented synthesis procedure.

Materials:

  • 4-tert-butylbenzoic acid

  • Acetic acid

  • Nitric acid

  • Bromine

  • Silver nitrate

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 4-tert-butylbenzoic acid (500 mg, 2.8 mmol) in acetic acid (11 mL) with rapid stirring.

  • To this solution, add nitric acid (1.7 mL) and bromine (114 μL, 5.9 mmol).

  • Slowly add a solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL). A thick yellow precipitate will form.

  • Add an additional 2 mL of acetic acid and heat the mixture at reflux for 1 hour.

  • Filter the hot solution to remove any solids.

  • To the filtrate, add water dropwise until a white solid precipitates.

  • Collect the solid by filtration and air dry.

  • Recrystallize the crude product from acetic acid to yield 3-bromo-4-tert-butyl-benzoic acid as a white solid (263 mg, 36% yield).

Reactivity and Potential Applications

This compound possesses two key reactive sites: the carboxylic acid group and the bromine atom on the aromatic ring.

  • Carboxylic Acid Reactions: The carboxylic acid moiety can undergo standard reactions such as esterification and amidation.[1]

  • Bromine Substitution: The bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the synthesis of more complex molecules.[9]

This versatile reactivity makes this compound a valuable building block in medicinal chemistry and materials science. Benzoic acid derivatives, in general, are known to be important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[9][10] For instance, derivatives of benzoic acid are used in the development of drugs for various therapeutic areas, including tuberculosis.[11] The unique substitution pattern of this compound could be leveraged to create novel compounds with specific biological activities.

Potential Signaling Pathway Involvement (Hypothetical)

While specific biological activities for this compound are not well-documented, its structural features suggest it could be explored as a precursor for molecules targeting various biological pathways. For example, bromodomain-containing proteins are a class of drug targets involved in transcriptional regulation, and inhibitors often contain substituted aromatic moieties.[12]

G cluster_0 Drug Development Funnel Building_Block This compound Derivative_Synthesis Derivative Synthesis (e.g., via Suzuki Coupling) Building_Block->Derivative_Synthesis Screening Biological Screening Derivative_Synthesis->Screening Lead_Compound Lead Compound Screening->Lead_Compound Target_Pathway Target Pathway (e.g., Bromodomain Inhibition) Lead_Compound->Target_Pathway

Caption: Hypothetical drug discovery workflow utilizing the title compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

Hazard StatementDescription
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) before handling this chemical. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

Conclusion

This compound is a well-characterized compound with established physicochemical properties and a clear synthetic route. Its versatile chemical nature makes it a promising starting material for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. This guide provides a solid foundation of technical information for researchers and professionals working with this compound. Further investigation into its biological activities is warranted to fully explore its potential.

References

An In-depth Technical Guide to 3-Bromo-4-tert-butylbenzoic Acid: Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling procedures, and experimental data for 3-Bromo-4-tert-butylbenzoic acid. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound as a versatile chemical intermediate.

Chemical and Physical Properties

This compound is an aromatic carboxylic acid.[1] Its structure, featuring a bromine atom and a tert-butyl group on a benzene ring, makes it a useful building block in organic synthesis.[1] It typically appears as a white to off-white crystalline solid.[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃BrO₂[1]
Molecular Weight 257.12 g/mol [2][3]
CAS Number 38473-89-1[4]
Appearance White to off-white solid/crystalline solid[1][3]
Melting Point 176.5 °C[5]
Boiling Point 327.7±35.0 °C (Predicted)[5]
Density 1.391±0.06 g/cm³ (Predicted)[5]
pKa 4.01±0.10 (Predicted)[5]
Solubility Soluble in organic solvents, limited solubility in water[1]

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource(s)
Skin Corrosion/Irritation2H315: Causes skin irritation[5][6]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[5][6]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[5][6]
Acute Toxicity, Oral4H302: Harmful if swallowed

Signal Word: Warning[5]

Precautionary Statements

The following precautionary statements are recommended for handling this compound:

Table 3: Precautionary Statements for this compound

TypeCodeStatementSource(s)
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]
P264Wash face, hands and any exposed skin thoroughly after handling.[5][6]
P270Do not eat, drink or smoke when using this product.[5]
P271Use only outdoors or in a well-ventilated area.[5][6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
Response P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[5][6]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
P330Rinse mouth.[5]
P332+P313If skin irritation occurs: Get medical advice/attention.[5]
P337+P313If eye irritation persists: Get medical advice/attention.[5]
P362Take off contaminated clothing and wash before reuse.[5]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[5][6]
P405Store locked up.[5]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[5][6]

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety and maintain the integrity of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures ppe_gloves Hand Protection (Chemical-resistant gloves) ppe_eyes Eye Protection (Safety goggles/face shield) ppe_body Body Protection (Lab coat) ppe_respiratory Respiratory Protection (Use in a fume hood) handle_start Before Handling handle_ppe Don appropriate PPE handle_start->handle_ppe Step 1 handle_ppe->ppe_gloves handle_ppe->ppe_eyes handle_ppe->ppe_body handle_ventilation Ensure adequate ventilation (Work in a chemical fume hood) handle_ppe->handle_ventilation Step 2 handle_ventilation->ppe_respiratory handle_avoid Avoid contact with skin, eyes, and clothing handle_ventilation->handle_avoid Step 3 handle_dust Avoid dust formation handle_avoid->handle_dust Step 4 handle_end After Handling handle_dust->handle_end Step 5 handle_wash Wash hands thoroughly handle_end->handle_wash Step 6 handle_decontaminate Decontaminate work area handle_wash->handle_decontaminate Step 7

Caption: General workflow for handling this compound, emphasizing the use of appropriate PPE.

Storage Recommendations

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Emergency Procedures

In the event of exposure or accidental release, follow these first aid and emergency measures.

Table 4: First Aid Measures

Exposure RouteProcedureSource(s)
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Firefighting and Accidental Release
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Firefighting Advice: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

  • Accidental Release: Avoid dust formation and breathing vapors, mist, or gas.[4] Use personal protective equipment and ensure adequate ventilation.[4] Prevent further leakage or spillage if safe to do so.[4] Do not let the chemical enter drains.[4] Collect and arrange for disposal.[4]

Experimental Protocols

The following section details a cited experimental protocol for the synthesis of this compound.

Synthesis of this compound

This protocol is adapted from a known synthetic route.[2]

Reagents and Materials:

  • 4-tert-butylbenzoic acid

  • Acetic acid

  • Nitric acid

  • Bromine

  • Silver nitrate

  • Water

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_procedure Synthetic Procedure reagent1 4-tert-butylbenzoic acid proc_dissolve Dissolve 4-tert-butylbenzoic acid in acetic acid, nitric acid, and bromine reagent1->proc_dissolve reagent2 Acetic acid reagent2->proc_dissolve reagent3 Nitric acid reagent3->proc_dissolve reagent4 Bromine reagent4->proc_dissolve reagent5 Silver nitrate in water proc_add_ag Slowly add silver nitrate solution reagent5->proc_add_ag proc_start Start proc_start->proc_dissolve proc_dissolve->proc_add_ag proc_precipitate Observe formation of a thick yellow precipitate proc_add_ag->proc_precipitate proc_reflux Add more acetic acid and heat at reflux for 1 hour proc_precipitate->proc_reflux proc_filter Filter the hot solution proc_reflux->proc_filter proc_precipitate_product Add water to the filtrate until a white solid precipitates proc_filter->proc_precipitate_product proc_isolate Filter the solid, air dry proc_precipitate_product->proc_isolate proc_recrystallize Recrystallize from acetic acid proc_isolate->proc_recrystallize proc_end Obtain this compound as a white solid proc_recrystallize->proc_end

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

  • 4-tert-butylbenzoic acid (500 mg, 2.8 mmol) is stirred rapidly in a mixture of acetic acid (11 mL), nitric acid (1.7 mL), and bromine (114 μL, 5.9 mmol).[2]

  • A solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL) is then added to this mixture.[2] A thick yellow precipitate will form.[2]

  • An additional 2 mL of acetic acid is added, and the mixture is heated at reflux for 1 hour.[2]

  • The hot solution is filtered.[2]

  • Water is added to the filtrate until a white solid precipitates.[2]

  • The solid is filtered, air-dried, and then recrystallized from acetic acid to yield this compound as a white solid (263 mg, 36% yield).[2]

Reactivity and Applications

This compound is a versatile intermediate in synthetic organic chemistry. The carboxylic acid functional group allows for reactions such as esterification and amidation.[1] The bromine atom can also serve as a site for further substitution reactions.[1] These properties make it a valuable precursor for the synthesis of more complex molecules in the fields of pharmaceuticals, agrochemicals, and materials science.[1]

Toxicological Information

There is limited specific toxicological data available for this compound. The GHS classifications are based on the potential for irritation and harm if swallowed. No data is available regarding germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[6]

Disposal Considerations

Dispose of this chemical and its container to an approved waste disposal plant, in accordance with local, regional, and national regulations.[6] Do not allow the chemical to enter drains.[4]

This document is intended for informational purposes only and does not substitute for a comprehensive risk assessment that should be conducted by qualified professionals before handling this chemical.

References

An In-depth Technical Guide to 3-Bromo-4-tert-butylbenzoic Acid: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-tert-butylbenzoic acid (CAS No. 38473-89-1), a halogenated aromatic carboxylic acid. The document details its synthesis, physicochemical properties, and currently understood applications, particularly as a chemical intermediate. While the specific historical context of its initial discovery is not extensively documented in readily available literature, this guide presents a detailed, contemporary synthesis protocol and explores its potential utility in various research and development sectors.

Introduction and Historical Context

This compound belongs to a class of substituted benzoic acids that are valuable building blocks in organic synthesis. The presence of the bromine atom and the bulky tert-butyl group on the benzoic acid scaffold imparts specific steric and electronic properties, making it a useful intermediate in the synthesis of more complex molecules.

While a definitive historical record of the first synthesis of this compound is not prominently available, its preparation falls within the broader academic and industrial exploration of halogenated organic compounds. The synthesis route detailed in various chemical literature and patents, such as the method associated with US Patent 9,365,508 B2, highlights a modern approach to its preparation. The historical development of such compounds is intrinsically linked to the advancement of synthetic methodologies, particularly electrophilic aromatic substitution reactions like bromination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 38473-89-1[1]
Molecular Formula C₁₁H₁₃BrO₂[1]
Molecular Weight 257.12 g/mol [1]
Appearance White solid[1]
¹H NMR (CDCl₃, 300 MHz) δ 1.85 (s, 9H, (CH₃)₃), 7.86 (d, 1H, J=8.5 Hz, ArH), 8.26 (dd, 1H, J=2.0, 8.5 Hz, ArH), 8.62 (d, 1H, J=2.0 Hz)[1]

Synthesis

The most commonly cited method for the synthesis of this compound is the bromination of 4-tert-butylbenzoic acid.

Experimental Protocol: Bromination of 4-tert-butylbenzoic acid[1]

Materials:

  • 4-tert-butylbenzoic acid

  • Acetic acid

  • Nitric acid

  • Bromine

  • Silver nitrate

  • Water

Procedure:

  • 4-tert-butylbenzoic acid (500 mg, 2.8 mmol) is stirred rapidly in a mixture of acetic acid (11 mL) and nitric acid (1.7 mL).

  • Bromine (114 μL, 5.9 mmol) is added to the stirring solution.

  • A solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL) is then added. The addition of silver nitrate facilitates the bromination by acting as a halogen carrier.

  • A thick yellow precipitate forms. An additional 2 mL of acetic acid is added, and the mixture is heated at reflux for 1 hour.

  • The hot solution is filtered to remove any insoluble byproducts.

  • Water is added to the filtrate until a white solid precipitates.

  • The solid is collected by filtration, air-dried, and then recrystallized from acetic acid to yield this compound as a white solid.

Yield: 263 mg (36%)[1]

Quantitative Data Summary

ReactantMolar Mass ( g/mol )Amount (mg or µL)Moles (mmol)Molar Ratio
4-tert-butylbenzoic acid178.23500 mg2.81
Bromine159.81114 µL5.9~2.1
Silver Nitrate169.871.01 g5.9~2.1
Product Molar Mass ( g/mol ) Yield (mg) Yield (%)
This compound257.12263 mg36%

Experimental Workflow

SynthesisWorkflow cluster_reactants Reactants & Solvents cluster_process Reaction & Purification cluster_product Final Product A 4-tert-butylbenzoic acid Mix Mixing and Stirring A->Mix B Acetic Acid B->Mix C Nitric Acid C->Mix D Bromine D->Mix E Silver Nitrate Solution E->Mix Reflux Heating at Reflux (1h) Mix->Reflux Filter1 Hot Filtration Reflux->Filter1 Precipitate Precipitation with Water Filter1->Precipitate Filter2 Filtration Precipitate->Filter2 Recrystallize Recrystallization from Acetic Acid Filter2->Recrystallize Product This compound Recrystallize->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound primarily serves as a versatile intermediate in organic synthesis. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups at the 3-position. The carboxylic acid moiety can be readily converted into other functional groups like esters, amides, and alcohols.

While specific examples of its direct application in drug development are not widely reported in the public domain, its structural motifs are present in molecules of pharmaceutical interest. Halogenated benzoic acids are common starting materials for the synthesis of more complex drug candidates. For instance, the structurally related 3-Bromo-4-methylbenzoic acid has been used in the synthesis of biphenyl amides and 2-benzazepine-4-acetic acid derivatives with potential therapeutic applications.

The tert-butyl group can influence the pharmacokinetic properties of a molecule by increasing its lipophilicity and providing steric hindrance, which can modulate its metabolic stability. Therefore, this compound represents a valuable building block for medicinal chemists in the design and synthesis of novel therapeutic agents.

Conclusion

This compound is a readily accessible chemical intermediate with well-defined synthetic protocols. Although its detailed historical discovery is not prominently documented, its importance lies in its utility as a versatile building block in organic and medicinal chemistry. The presence of multiple functional handles allows for its incorporation into a wide range of molecular scaffolds, making it a compound of interest for researchers and professionals in drug discovery and material science. Further exploration of its applications is warranted to fully realize its potential in the development of novel and functional molecules.

References

Technical Guide: Physicochemical Properties of 3-Bromo-4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-tert-butylbenzoic acid is an aromatic carboxylic acid derivative. Its structure, featuring a bromine atom and a bulky tert-butyl group on the benzoic acid backbone, imparts specific physicochemical properties that are of interest in synthetic organic chemistry and drug discovery.[1][2] This document provides a concise technical overview of its physical appearance and melting point, along with a detailed experimental protocol for melting point determination.

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueCitations
Physical Appearance White to off-white crystalline solid[1][2]
Molecular Formula C₁₁H₁₃BrO₂[2]
Molecular Weight 257.12 g/mol [3]
Melting Point 176.5 °C
Boiling Point (Predicted) 327.7 ± 35.0 °C
Density (Predicted) 1.391 ± 0.06 g/cm³
pKa (Predicted) 4.01 ± 0.10

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical parameter for identification and purity assessment.[4] A sharp melting range typically indicates a high degree of purity, whereas a broad melting range often suggests the presence of impurities.[5][6] The following protocol outlines the capillary method for determining the melting point of this compound.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • This compound sample (finely powdered and dry)

  • Spatula

  • Mortar and pestle (if sample is not already powdered)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in the form of a fine powder.[4] If necessary, gently grind the crystals using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.[5][7]

    • Invert the capillary tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[6]

  • Melting Point Measurement (Rapid Determination - Optional):

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C per minute) to quickly estimate the approximate melting point.[7] This provides a target range for the more precise measurement.

  • Melting Point Measurement (Precise Determination):

    • Allow the apparatus to cool to at least 20 °C below the estimated melting point.

    • Insert a new capillary tube with the sample into the apparatus.

    • Set a slow heating rate of 1-2 °C per minute as the temperature approaches the expected melting point.[6][7]

    • Carefully observe the sample through the viewing lens.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Continue heating at the slow rate and record the temperature at which the last solid crystal melts (the end of the melting range).[5][7]

    • For accuracy, repeat the precise determination at least two more times and calculate the average melting point range.

Experimental Workflow

The logical flow of the melting point determination protocol is illustrated in the diagram below.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Dry and Powder Sample B Load Capillary Tube A->B Pack to 2-3 mm C Insert into Apparatus B->C D Rapid Heating (Optional) to Estimate MP C->D E Slow Heating (1-2°C/min) near Estimated MP D->E F Record Start of Melting E->F G Record End of Melting F->G H Repeat Measurement (2x) G->H I Calculate Average Melting Point Range H->I

Melting Point Determination Workflow

References

An In-depth Technical Guide to 3-Bromo-4-tert-butylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-tert-butylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its structural features—a carboxylic acid group for amide bond formation and other derivatizations, a bulky tert-butyl group that can influence solubility and binding interactions, and a bromine atom that can be utilized for cross-coupling reactions—make it a versatile scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and potential applications of this compound for researchers, scientists, and drug development professionals.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is around 95%, though higher purity grades may be available upon request. The compound is generally supplied as a solid. Below is a summary of representative suppliers and their offerings.

SupplierCatalog NumberPurityAvailable Quantities
Apollo ScientificOR6220295%100mg, 250mg, 1g, 5g, 10g
CymitQuimicaAPOLLOOR6220295%100mg, 250mg, 1g, 5g, 10g
MolportMolPort-003-801-488>95%Inquire
BenchChemB189012InquireInquire
Dayang Chem (Hangzhou) Co., Ltd.Inquire95%, 99%Grams to Metric Tons

Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the tables below.

Physicochemical Properties

PropertyValueSource
CAS Number 162799-38-0[1]
Molecular Formula C₁₁H₁₃BrO₂[1]
Molecular Weight 257.12 g/mol [2]
Appearance Solid[2]
Melting Point 176-178 °C[3]
pKa (Predicted) 4.01 ± 0.10[4]
Boiling Point (Predicted) 327.7 ± 35.0 °C[5]
Density (Predicted) 1.391 ± 0.06 g/cm³[5]

Safety Information

Hazard StatementGHS ClassificationPrecautionary Statements
H315 - Causes skin irritationSkin Irrit. 2P264, P280, P302+P352, P332+P313, P362
H319 - Causes serious eye irritationEye Irrit. 2P264, P280, P305+P351+P338, P337+P313
H335 - May cause respiratory irritationSTOT SE 3P261, P271, P304+P340, P312, P403+P233, P405, P501

For complete safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Synthesis of this compound [6]

A detailed experimental protocol for the synthesis of this compound from 4-tert-butylbenzoic acid has been reported.

Materials:

  • 4-tert-butylbenzoic acid

  • Acetic acid

  • Nitric acid

  • Bromine

  • Silver nitrate

  • Water

Procedure:

  • 4-tert-butylbenzoic acid (500 mg, 2.8 mmol) is stirred rapidly in a mixture of acetic acid (11 mL) and nitric acid (1.7 mL).

  • Bromine (114 μL, 5.9 mmol) is added to the stirring solution.

  • A solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL) is then added to the reaction mixture, resulting in the formation of a thick yellow precipitate.

  • An additional 2 mL of acetic acid is added, and the mixture is heated at reflux for 1 hour.

  • The hot solution is filtered.

  • Water is added to the filtrate until a white solid precipitates.

  • The solid is collected by filtration, air-dried, and recrystallized from acetic acid to yield this compound as a white solid.

Reported Yield: 36%

Characterization Data (¹H NMR):

  • ¹H NMR (300 MHz, CDCl₃) δ: 8.62 (d, J=2.0 Hz, 1H), 8.26 (dd, J=2.0, 8.5 Hz, 1H), 7.86 (d, J=8.5 Hz, 1H), 1.85 (s, 9H).[6]

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of this compound being a key component of a clinically approved drug or a well-defined biological probe are not abundant in the public literature, its utility lies in its role as a versatile chemical building block. The substituted benzoic acid motif is a common feature in a wide array of biologically active molecules.

Role as a Chemical Scaffold:

The structure of this compound offers several points for chemical modification, making it an attractive starting material for the generation of compound libraries for high-throughput screening.

  • Carboxylic Acid Handle: The carboxylic acid group can be readily converted to amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR).

  • Bromine Atom for Cross-Coupling: The bromine substituent provides a reactive handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

  • tert-Butyl Group: The bulky and lipophilic tert-butyl group can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. It can also play a role in directing binding to hydrophobic pockets within a protein target.

Potential Therapeutic Areas:

Based on the biological activities of structurally related brominated and tert-butylated benzoic acid derivatives, it can be inferred that compounds derived from this compound could be explored for various therapeutic applications, including:

  • Kinase Inhibitors: The benzoic acid scaffold is present in numerous kinase inhibitors. Derivatives of this compound could be designed to target specific kinases involved in cancer and inflammatory diseases.

  • GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The structural features of this compound could be incorporated into novel ligands for various GPCRs.

  • Enzyme Inhibitors: The substituted benzoic acid core can serve as a pharmacophore for interacting with the active sites of various enzymes.

Visualizations

Synthesis Workflow

G Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-tert-butylbenzoic_acid 4-tert-butylbenzoic acid Reaction_Vessel Bromination in Acetic Acid 4-tert-butylbenzoic_acid->Reaction_Vessel Reagents Acetic Acid Nitric Acid Bromine Silver Nitrate Water Reagents->Reaction_Vessel Reflux Reflux @ 1h Reaction_Vessel->Reflux Filtration Hot Filtration Reflux->Filtration Precipitation Precipitation with Water Filtration->Precipitation Isolation Filtration & Air Drying Precipitation->Isolation Recrystallization Recrystallization from Acetic Acid Isolation->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: A flowchart illustrating the synthetic pathway for this compound.

Hypothetical Drug Discovery Workflow

G Hypothetical Drug Discovery Workflow Start This compound (Building Block) Library_Synthesis Library Synthesis (e.g., Amide Coupling, Suzuki Coupling) Start->Library_Synthesis Screening High-Throughput Screening (e.g., Kinase Assay) Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Active Compounds SAR_Studies->Library_Synthesis Iterative Design Lead_Optimization Lead Optimization (ADME/Tox Profiling) SAR_Studies->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: A conceptual workflow for utilizing this compound in a drug discovery program.

This compound is a commercially accessible and synthetically versatile building block with significant potential in medicinal chemistry and drug discovery. While direct biological activity data for this specific compound is limited, its structural attributes make it an ideal starting point for the synthesis of compound libraries targeting a range of biological targets. The detailed synthetic protocol and compiled physicochemical and safety data provided in this guide serve as a valuable resource for researchers and drug development professionals looking to incorporate this scaffold into their research programs.

References

The Strategic Utility of 3-Bromo-4-tert-butylbenzoic Acid in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-tert-butylbenzoic acid is a valuable substituted aromatic carboxylic acid that has emerged as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features—a carboxylic acid group amenable to a variety of coupling reactions, a bromine atom that serves as a handle for cross-coupling and other transformations, and a sterically bulky tert-butyl group that can influence molecular conformation and receptor binding—make it an attractive starting material for the synthesis of complex and biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its role in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
CAS Number 38473-89-1
Melting Point 176.5 °C
Boiling Point (Predicted) 327.7 ± 35.0 °C
pKa (Predicted) 4.01 ± 0.10
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents, limited solubility in water

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the bromination of 4-tert-butylbenzoic acid.

Experimental Protocol: Bromination of 4-tert-butylbenzoic Acid

Materials:

  • 4-tert-butylbenzoic acid

  • Acetic acid

  • Nitric acid

  • Bromine

  • Silver nitrate

  • Water

Procedure:

  • 4-tert-butylbenzoic acid (500 mg, 2.8 mmol) is stirred rapidly in a mixture of acetic acid (11 mL) and nitric acid (1.7 mL).

  • Bromine (114 μL, 5.9 mmol) is added to the stirred solution.

  • A solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL) is then added, resulting in the formation of a thick yellow precipitate.

  • An additional 2 mL of acetic acid is added, and the mixture is heated at reflux for 1 hour.

  • The hot solution is filtered to remove any solids.

  • Water is added to the filtrate until a white solid precipitates.

  • The solid is collected by filtration, air-dried, and then recrystallized from acetic acid to yield this compound as a white solid.

Yield: 263 mg (36%)

Characterization:

  • ¹H NMR (CDCl₃, 300 MHz): δ 1.85 (s, 9H, (CH₃)₃), 7.86 (d, 1H, J=8.5 Hz, ArH), 8.26 (dd, 1H, J=2.0, 8.5 Hz, ArH), 8.62 (d, 1H, J=2.0 Hz).

Synthesis_of_3_Bromo_4_tert_butylbenzoic_acid start 4-tert-butylbenzoic acid reagents Br₂, AgNO₃ Acetic Acid, Nitric Acid start->reagents Reacts with conditions Reflux, 1h reagents->conditions Under workup Filtration, Precipitation with Water, Recrystallization conditions->workup Followed by product This compound workup->product To yield

Figure 1. Synthetic workflow for this compound.

Key Reactions as a Synthetic Building Block

The utility of this compound stems from the reactivity of its two primary functional groups: the carboxylic acid and the aryl bromide.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into a variety of other functional groups, most notably esters and amides, through standard coupling procedures.

Ester derivatives are often synthesized to modify the pharmacokinetic properties of a drug candidate or to act as protecting groups during a synthetic sequence.

Experimental Protocol (General): Fischer Esterification

  • This compound is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol).

  • A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • The mixture is heated at reflux for several hours.

  • After cooling, the excess alcohol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be further purified by chromatography.

Amide bond formation is a cornerstone of medicinal chemistry, as the amide group is a key feature in many biologically active molecules.

Experimental Protocol (General): Amide Coupling using a Coupling Agent

  • This compound is dissolved in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • A coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) are added, and the mixture is stirred for a short period to activate the carboxylic acid.

  • The desired amine is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction mixture is diluted with an organic solvent and washed with aqueous acid, aqueous base, and brine.

  • The organic layer is dried, concentrated, and the resulting crude amide is purified by chromatography or recrystallization.

Reactions of the Aryl Bromide Group

The bromine atom on the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures, which are prevalent in many pharmaceutical agents.

Experimental Protocol (General): Suzuki-Miyaura Coupling

  • In a reaction vessel, this compound (or its corresponding ester) is combined with a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • A suitable solvent system (e.g., toluene/water, dioxane/water) is added, and the mixture is degassed.

  • The reaction is heated under an inert atmosphere until the starting materials are consumed.

  • The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Key_Reactions cluster_acid Carboxylic Acid Reactions cluster_bromide Aryl Bromide Reactions start This compound esterification Esterification (e.g., Fischer) start->esterification R-OH, H⁺ amide_coupling Amide Coupling (e.g., HATU) start->amide_coupling R₂NH, Coupling Agent suzuki Suzuki Coupling start->suzuki R-B(OH)₂, Pd catalyst buchwald Buchwald-Hartwig Amination start->buchwald R₂NH, Pd catalyst heck Heck Reaction start->heck Alkene, Pd catalyst ester Ester Derivative esterification->ester amide Amide Derivative amide_coupling->amide biaryl Biaryl Derivative suzuki->biaryl arylamine Arylamine Derivative buchwald->arylamine alkenyl Alkenyl Derivative heck->alkenyl

Figure 2. Key synthetic transformations of this compound.

Applications in Drug Development

While direct incorporation of this compound into a marketed drug is not widely documented, its structural motifs are present in and its utility as an intermediate is evident from the patent literature for various therapeutic areas. The true value of this building block lies in its ability to serve as a scaffold for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. For instance, the biphenyl carboxylic acid moiety is a known pharmacophore for various targets.

The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.

Drug_Discovery_Workflow start This compound (Building Block) library_synthesis Library Synthesis (e.g., Suzuki, Amide Coupling) start->library_synthesis screening High-Throughput Screening (HTS) library_synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Identified Hits lead_opt Lead Optimization sar->lead_opt Iterative Design and Synthesis preclinical Preclinical Candidate lead_opt->preclinical

Figure 3. Role of building blocks in a typical drug discovery workflow.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a synthetically tractable and strategically valuable building block for organic and medicinal chemists. Its bifunctional nature allows for sequential or orthogonal modifications, providing a clear pathway to a diverse range of complex molecules. The presence of the tert-butyl group offers a means to probe steric interactions within a biological target, making it a useful tool in the design of novel therapeutic agents. As the demand for new and effective pharmaceuticals continues to grow, the importance of versatile and readily accessible building blocks like this compound in the drug discovery and development process is undeniable.

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the palladium-catalyzed cross-coupling of 3-Bromo-4-tert-butylbenzoic acid. This versatile building block is a valuable starting material in the synthesis of a wide range of organic molecules, particularly in the development of novel pharmaceuticals and functional materials. The methodologies outlined below cover several key palladium-catalyzed reactions, offering a robust toolkit for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient and selective formation of chemical bonds under mild conditions.[1] this compound is a particularly useful substrate due to the presence of three key functional components: the bromine atom, which serves as a reactive handle for cross-coupling; the carboxylic acid, which can be a site for further modification or can influence the compound's solubility and biological activity; and the sterically bulky tert-butyl group, which can impart unique conformational properties to the final product.

The products of these reactions, 3-aryl, 3-alkenyl, 3-alkynyl, and 3-amino-4-tert-butylbenzoic acids, are valuable intermediates in medicinal chemistry. For instance, biaryl carboxylic acids are prevalent motifs in numerous biologically active molecules.[2]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling of this compound with various coupling partners. The data presented is based on established protocols for similar aryl bromides and serves as a guideline for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2.0)Dioxane/H₂O (5:1)1001680-90
33-Thienylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (3.0)DMF/H₂O (10:1)901875-85
44-Pyridinylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2.5)Acetonitrile/H₂O (3:1)802470-80

Table 2: Heck-Mizoroki Reaction of this compound with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2.0)DMF1201680-90
2StyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.5)Acetonitrile1002475-85
31-OctenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cy₂NMe (2.0)Dioxane1101870-80
4CyclohexeneHerrmann's Catalyst (1)-NaOAc (3.0)NMP1302465-75

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃N (3.0)THF65885-95
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Piperidine (2.5)DMF801280-90
3TrimethylsilylacetylenePd₂(dba)₃ (1.5) / P(t-Bu)₃ (3)CuI (3)DIPA (3.0)Toluene701088-96
4Propargyl alcoholPd(OAc)₂ (2) / XPhos (4)CuI (4)K₂CO₃ (2.0)Dioxane901675-85

Table 4: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene1001880-90
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1102475-85
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDS (1.8)THF801682-92
4IndolePd(OAc)₂ (2)JohnPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane1002070-80

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. Note: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), the phosphine ligand (if required), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O) via syringe.

  • Reaction Conditions: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the aqueous layer and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

General Protocol for Heck-Mizoroki Reaction
  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium catalyst (1-3 mol%), the ligand (if required), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, acetonitrile, or dioxane).

  • Reaction Conditions: Seal the tube and heat the mixture with stirring to the specified temperature (typically 100-140 °C). Monitor the reaction by GC-MS or LC-MS.[3]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the residue by silica gel column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (1-3 mol%), the copper(I) co-catalyst (2-5 mol%), and the amine base (2.0-3.0 equiv.) in an anhydrous solvent (e.g., THF or DMF).[4]

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred solution.

  • Reaction Conditions: Stir the reaction at room temperature or heat as required (typically 25-80 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst (1-3 mol%), the phosphine ligand, and the base (1.5-2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.), followed by the anhydrous solvent (e.g., toluene or dioxane).[5]

  • Reaction Conditions: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with a suitable solvent and filter through a plug of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow for the palladium-catalyzed cross-coupling reactions described.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Product (Ar-Ar') Product (Ar-Ar') Reductive Elimination Complex->Product (Ar-Ar') Ar-Br Ar-Br Ar-Br->Oxidative Addition Complex Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Complex Base Base Base->Transmetalation Complex

Suzuki-Miyaura Catalytic Cycle

Heck_Mizoroki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Migratory Insertion Complex Migratory Insertion Complex Oxidative Addition Complex->Migratory Insertion Complex Carbopalladation Beta-Hydride Elimination Complex Beta-Hydride Elimination Complex Migratory Insertion Complex->Beta-Hydride Elimination Complex β-Hydride Elimination Beta-Hydride Elimination Complex->Pd(0)L2 Reductive Elimination Product (Ar-Alkene) Product (Ar-Alkene) Beta-Hydride Elimination Complex->Product (Ar-Alkene) Ar-Br Ar-Br Ar-Br->Oxidative Addition Complex Alkene Alkene Alkene->Migratory Insertion Complex Base Base Base->Beta-Hydride Elimination Complex

Heck-Mizoroki Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition Ar-Pd-Alkyne Ar-Pd-Alkyne Pd(II) Complex->Ar-Pd-Alkyne Transmetalation Ar-Pd-Alkyne->Pd(0)L2 Reductive Elimination Product (Ar-Alkyne) Product (Ar-Alkyne) Ar-Pd-Alkyne->Product (Ar-Alkyne) Ar-Br Ar-Br Ar-Br->Pd(II) Complex Cu(I) Cu(I) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide Cu-Acetylide->Pd(II) Complex Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu-Acetylide Base Base Base->Cu-Acetylide

Sonogashira Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex Deprotonation Palladium Amido Complex->Pd(0)L2 Reductive Elimination Product (Ar-NR2) Product (Ar-NR2) Palladium Amido Complex->Product (Ar-NR2) Ar-Br Ar-Br Ar-Br->Oxidative Addition Complex Amine (R2NH) Amine (R2NH) Amine (R2NH)->Amine Coordination Base Base Base->Palladium Amido Complex

Buchwald-Hartwig Amination Cycle

Experimental_Workflow A Reaction Setup (Under Inert Atmosphere) B Addition of Reagents (Substrate, Coupling Partner, Catalyst, Ligand, Base) A->B C Solvent Addition (Anhydrous, Degassed) B->C D Reaction (Stirring, Heating) C->D E Monitoring (TLC, LC-MS, GC-MS) D->E F Work-up (Quenching, Extraction, Washing, Drying) E->F G Purification (Column Chromatography, Recrystallization) F->G H Product Characterization (NMR, MS, etc.) G->H

General Experimental Workflow

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Bromo-4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of biaryl compounds utilizing 3-Bromo-4-tert-butylbenzoic acid as a key starting material. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, a versatile and powerful tool for the formation of carbon-carbon bonds between aromatic rings.[1][2]

The biaryl structural motif is a cornerstone in medicinal chemistry and materials science, offering a unique three-dimensional scaffold that is prevalent in numerous pharmaceuticals and advanced materials.[2][3] The Suzuki-Miyaura coupling is a highly efficient method for constructing these motifs due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents.[2][4]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The synthesis of biaryl compounds via the Suzuki-Miyaura reaction is a palladium-catalyzed process. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-bromine bond to form a Pd(II) intermediate.[5][6]

  • Transmetalation: In the presence of a base, the organic group from an organoboron species (an arylboronic acid) is transferred to the palladium center, displacing the halide.[5][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0) Catalyst ArPdBr Ar-Pd(II)-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') ArPdAr_prime->Product ArX This compound (Ar-Br) ArX->ArPdBr Ar_prime_BOH2 Arylboronic Acid (Ar'-B(OH)2) Base Base Ar_prime_BOH2->Base Base->ArPdAr_prime

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials and Equipment
  • Reagents:

    • This compound

    • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)[3]

    • Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄))[5][7]

    • Anhydrous solvents (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF))[7]

    • Degassed water

  • Equipment:

    • Schlenk flask or round-bottom flask

    • Magnetic stirrer and stir bar

    • Condenser

    • Inert gas supply (Argon or Nitrogen)

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Column chromatography setup

Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[3][5]

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[5]

  • Solvent Addition:

    • Add a degassed solvent system to the flask via syringe. A common solvent mixture is Toluene/Ethanol/Water (e.g., in a 3:1:1 ratio) or Dioxane/Water.[2] The total solvent volume should be sufficient to ensure stirring (e.g., 10 mL for a 1.0 mmol scale reaction).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6-24 hours.[5][7]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the organic solvents under reduced pressure using a rotary evaporator.[2]

    • Dilute the remaining aqueous solution with water and acidify to a pH of 2 with 2N HCl to precipitate the carboxylic acid product.[2]

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • If the product is not a solid, perform an extraction. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.[5]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure biaryl product.[7]

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Base - Pd Catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C, 6-24h) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Acidify, Filter or Extract cool->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.

Data Presentation

The following table summarizes the expected yields for Suzuki-Miyaura coupling reactions between various aryl bromides and arylboronic acids, providing a benchmark for the synthesis using this compound. Yields are highly dependent on the specific substrates, catalyst, base, and solvent system employed.

EntryAryl HalideArylboronic AcidProductYield (%)Reference
13-Bromobenzoic acidPhenylboronic acid3-Phenylbenzoic acid97[5]
23-Bromobenzoic acid4-Methylphenylboronic acid3-(p-Tolyl)benzoic acid95[5]
33-Bromobenzoic acid4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzoic acid99[5]
45-Bromosalicylic acid2,4-Difluorophenylboronic acid2',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid-[2]
54-BromotolueneMethyl 3-boronobenzoateMethyl 3-(4-methylphenyl)benzoate91-96[3]

Note: The presence of the carboxylic acid group can sometimes complicate the reaction due to its deprotonation under basic conditions, which may affect solubility.[8] Careful selection of the base and solvent system is crucial for optimal results. In some cases, protection of the carboxylic acid as an ester may be considered.[8]

References

Application Notes and Protocols for Metal-Halogen Exchange Reactions of 3-Bromo-4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-halogen exchange is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] This application note provides detailed protocols and key considerations for performing metal-halogen exchange reactions on 3-Bromo-4-tert-butylbenzoic acid, a versatile building block in medicinal chemistry and materials science. The presence of both a bulky tert-butyl group and an acidic carboxylic acid functionality presents unique challenges and opportunities for synthetic chemists. Two primary strategies are discussed: direct metal-halogen exchange on the unprotected carboxylic acid and a more conventional approach involving the use of a protected ester derivative.

Key Concepts

Metal-halogen exchange reactions typically involve the treatment of an organic halide with an organometallic reagent, most commonly an organolithium or a Grignard reagent.[1] The reaction proceeds via a nucleophilic attack of the organometallic species on the halogen atom, leading to the formation of a new organometallic intermediate and the corresponding alkyl halide byproduct. The rate of exchange is generally fastest for iodine, followed by bromine and then chlorine.[1][2]

A significant challenge in performing metal-halogen exchange on molecules containing acidic protons, such as carboxylic acids, is the competing acid-base reaction.[3] Organometallic reagents are strong bases and will readily deprotonate the carboxylic acid, consuming the reagent and preventing the desired halogen exchange.

Strategies for Metal-Halogen Exchange of this compound

Two main pathways can be employed for the successful metal-halogen exchange of this compound:

  • Direct Double Deprotonation and Halogen-Metal Exchange: This approach involves using multiple equivalents of a strong organolithium base to first deprotonate the carboxylic acid and then effect the halogen-metal exchange on the resulting carboxylate salt.[3]

  • Protection-Metal-Halogen Exchange-Deprotection: This is a more traditional and often more reliable method that involves protecting the carboxylic acid as an ester (e.g., methyl or tert-butyl ester).[4][5] The ester is inert to the conditions of the metal-halogen exchange. Following the desired functionalization, the ester is hydrolyzed to reveal the carboxylic acid.

Protocol 1: Direct Metal-Halogen Exchange of Unprotected this compound

This protocol is based on the principle of using an excess of a strong organolithium reagent to achieve both deprotonation and halogen-metal exchange. This method can be advantageous by reducing the number of synthetic steps.

Experimental Protocol

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes

  • Electrophile (e.g., N,N-Dimethylformamide (DMF), benzaldehyde, etc.)

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (2.1 - 2.5 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. The first equivalent will deprotonate the carboxylic acid, and the subsequent amount will perform the halogen-lithium exchange.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Slowly add a solution of the desired electrophile (1.2 - 1.5 eq) in anhydrous THF, keeping the temperature below -70 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-2 hours and then slowly warm to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation
Reagent/ParameterCondition/ValuePurpose
Organolithium Reagentn-BuLi or t-BuLiEffects deprotonation and halogen-metal exchange
Equivalents of Organolithium2.1 - 2.5Ensures complete deprotonation and exchange
SolventAnhydrous THFAprotic solvent suitable for organolithium reactions
Temperature-78 °CMinimizes side reactions and stabilizes the organolithium intermediate
Reaction Time (Exchange)1-2 hoursAllows for completion of the halogen-metal exchange
ElectrophileVaries (e.g., DMF)Traps the newly formed organolithium species

Protocol 2: Metal-Halogen Exchange via a Protected Ester Intermediate

This protocol involves the protection of the carboxylic acid as a methyl or tert-butyl ester, followed by metal-halogen exchange and subsequent deprotection. This is often the preferred method for achieving higher yields and cleaner reactions.

Experimental Protocol

Step 1: Esterification of this compound (Example: Methyl Ester)

  • Dissolve this compound in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate to obtain the methyl ester, which can be purified if necessary.

Step 2: Metal-Halogen Exchange of Methyl 3-Bromo-4-tert-butylbenzoate

  • Follow the procedure outlined in Protocol 1 (steps 1-7), using methyl 3-bromo-4-tert-butylbenzoate (1.0 eq) as the starting material and 1.1 equivalents of the organolithium reagent.

  • After quenching and workup, the product will be the functionalized methyl ester.

Step 3: Hydrolysis of the Ester

  • Dissolve the ester from Step 2 in a mixture of THF and water.

  • Add an excess of a base (e.g., lithium hydroxide or sodium hydroxide).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with aqueous HCl.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield the final carboxylic acid.

Data Presentation
StepKey ReagentsTypical ConditionsProduct
1. Esterification Methanol, H₂SO₄ (cat.)Reflux, 4-6 hMethyl 3-bromo-4-tert-butylbenzoate
2. Metal-Halogen Exchange n-BuLi or Grignard reagent, ElectrophileAnhydrous THF, -78 °CFunctionalized methyl 3-bromo-4-tert-butylbenzoate derivative
3. Hydrolysis LiOH or NaOH, aq. HClTHF/H₂O, RT or heatFinal functionalized 4-tert-butylbenzoic acid

Visualizations

Reaction Pathway Diagram

reaction_pathway cluster_0 Protocol 1: Direct Exchange cluster_1 Protocol 2: Protection Strategy start1 This compound intermediate1 Dilithio Intermediate start1->intermediate1 > 2 eq. R-Li product1 Functionalized Product intermediate1->product1 Electrophile (E+) start2 This compound ester Ester Derivative (e.g., Methyl Ester) start2->ester Esterification metalated_ester Metalated Ester Intermediate ester->metalated_ester R-M functionalized_ester Functionalized Ester metalated_ester->functionalized_ester Electrophile (E+) product2 Functionalized Product functionalized_ester->product2 Hydrolysis p1 p2

Caption: Alternative synthetic pathways for the functionalization of this compound.

Experimental Workflow Diagram

experimental_workflow setup Reaction Setup (Anhydrous, Inert Atmosphere) dissolve Dissolve Substrate in Anhydrous THF setup->dissolve cool Cool to -78 °C dissolve->cool add_reagent Add Organometallic Reagent cool->add_reagent exchange Metal-Halogen Exchange add_reagent->exchange add_electrophile Add Electrophile exchange->add_electrophile react Reaction add_electrophile->react quench Quench Reaction react->quench workup Aqueous Workup & Extraction quench->workup purify Purification workup->purify product Final Product purify->product

References

Application Notes and Protocols: Regioselective Lithiation of 3-Bromo-4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. The carboxylic acid group, despite its own acidity, can act as a potent DMG when a sufficient excess of a strong, non-nucleophilic base is used at low temperatures.

This document provides detailed protocols and application notes for the regioselective lithiation of 3-Bromo-4-tert-butylbenzoic acid. In this substrate, the carboxylic acid is the most powerful directing group, enabling functionalization at the C-2 position, adjacent to the carboxylate. This reaction provides a direct route to 2,3,4-trisubstituted benzoic acid derivatives, which are valuable building blocks in medicinal chemistry and materials science.

Principle of the Reaction

The lithiation of an unprotected benzoic acid requires at least two equivalents of an organolithium base. The first equivalent deprotonates the acidic carboxylic proton to form a lithium carboxylate. This carboxylate then acts as the directing group, coordinating a second molecule of the organolithium reagent and directing deprotonation to the adjacent C-H bond.[1][2] In the case of this compound, the lithiation is expected to occur exclusively at the C-2 position due to the directing effect of the carboxylate.

For 3-halobenzoic acids, hindered lithium dialkylamides like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) can also be employed to generate the ortho-lithiated species.[3] These bases offer an alternative to alkyllithiums, potentially providing different selectivity or milder conditions.

Caption: General reaction pathway for the ortho-lithiation of this compound.

Comparative Data: Lithiation of Substituted Benzoic Acids

The choice of base and reaction conditions is critical for successful ortho-lithiation. The following table summarizes conditions reported for various substituted benzoic acids, providing a basis for comparison and optimization.

SubstrateBase / ConditionsElectrophile (E+)ProductYield (%)Reference
Benzoic Acids-BuLi / TMEDA, THF, -90 °CMeI2-Methylbenzoic acid70[2]
3-Chlorobenzoic AcidLDA, THF, -50 °CMe₂S₂3-Chloro-2-(methylthio)benzoic acid78[3]
3-Bromobenzoic AcidLDA, THF, -50 °CI₂3-Bromo-2-iodobenzoic acid65[3]
2-Methoxybenzoic Acids-BuLi / TMEDA, THF, -78 °CTMSCl2-Methoxy-6-(trimethylsilyl)benzoic acid85[4]
4-Chlorobenzoic Acids-BuLi / TMEDA, THF, -78 °CMeI4-Chloro-2-methylbenzoic acid66[5]

Experimental Protocols

Safety Precaution: Organolithium reagents such as n-BuLi and s-BuLi are extremely pyrophoric and react violently with water and protic solvents. All manipulations must be performed by trained personnel under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (flame-resistant lab coat, safety glasses, and gloves).[6]

Protocol 1: Lithiation using s-BuLi/TMEDA

This protocol is adapted from the general procedure for the ortho-lithiation of unprotected benzoic acids.[1][2]

Materials:

  • This compound

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.3-1.4 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Selected Electrophile (e.g., Iodomethane, Trimethylsilyl chloride)

  • Hydrochloric Acid (1 M aq.)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Preparation: Under an inert atmosphere, add this compound (1.0 equiv) to the flask. Add anhydrous THF to dissolve the starting material (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add TMEDA (2.2 equiv) via syringe. Subsequently, add s-BuLi (2.2 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Lithiated Intermediate Formation: Stir the resulting deep-colored solution at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (1.5 - 2.0 equiv) dropwise at -78 °C.

  • Warming and Quenching: After stirring for an additional 1-3 hours at -78 °C, allow the reaction mixture to warm slowly to room temperature. Quench the reaction by carefully adding 1 M HCl until the solution is acidic.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 2-substituted-3-bromo-4-tert-butylbenzoic acid.

Caption: Step-by-step workflow for the lithiation and functionalization of the benzoic acid substrate.

Application in Drug Development

The ability to selectively introduce substituents at the C-2 position of this compound generates highly functionalized aromatic scaffolds. These structures are valuable intermediates in drug discovery for several reasons:

  • Vectorial Substitution: The defined regiochemistry allows for the precise placement of functional groups to optimize interactions with biological targets.

  • Access to Novel Chemical Space: It provides a route to substitution patterns that are not easily accessible through classical electrophilic aromatic substitution.

  • Scaffold for Library Synthesis: The lithiated intermediate can be reacted with a diverse range of electrophiles, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

The resulting polysubstituted benzoic acids can be further modified, for example, through Suzuki or Sonogashira cross-coupling reactions at the bromide position, to build molecular complexity.

Logic_Diagram Role in Medicinal Chemistry start This compound lithiation Directed ortho-Lithiation (DoM Protocol) start->lithiation intermediate 2-Lithiated Intermediate lithiation->intermediate library Library of 2-Substituted Analogs intermediate->library electrophiles Diverse Electrophiles (R-X, Carbonyls, etc.) electrophiles->intermediate sar Structure-Activity Relationship (SAR) Studies library->sar lead Lead Optimization sar->lead

Caption: Logical flow from starting material to lead optimization in drug development.

References

Application Notes and Protocols for the Esterification of 3-Bromo-4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of carboxylic acids is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and materials. Esters of substituted benzoic acids, such as 3-Bromo-4-tert-butylbenzoic acid, are valuable intermediates, offering a versatile scaffold for the introduction of further functionality. The presence of both a halogen and a bulky alkyl group on the aromatic ring presents unique considerations for reaction optimization. This document provides detailed protocols for the synthesis of various alkyl esters of this compound, primarily leveraging the well-established Fischer-Speier and Steglich esterification methods. The provided data, based on closely related analogues, serves as a robust starting point for reaction design and optimization.

Data Presentation: Summary of Esterification Reactions

The following table summarizes reaction conditions and expected yields for the synthesis of various alkyl 3-bromo-4-tert-butylbenzoates. The data is extrapolated from protocols for the esterification of 3-bromobenzoic acid and should be considered a strong guideline for initial experiments. The steric hindrance imparted by the tert-butyl group may necessitate slightly longer reaction times or adjusted catalyst loading for optimal results.

Ester ProductAlcohol UsedEsterification MethodCatalystSolventReaction Time (h)Approximate Yield (%)
Methyl 3-bromo-4-tert-butylbenzoateMethanolFischer-SpeierH₂SO₄ (catalytic)Methanol (excess)10 - 1285 - 90
Ethyl 3-bromo-4-tert-butylbenzoateEthanolFischer-SpeierH₂SO₄ (catalytic)Ethanol (excess)4 - 6~95
n-Propyl 3-bromo-4-tert-butylbenzoaten-PropanolFischer-SpeierH₂SO₄ (catalytic)n-Propanol (excess)6 - 8~90
Isopropyl 3-bromo-4-tert-butylbenzoateIsopropanolFischer-SpeierH₂SO₄ (catalytic)Isopropanol (excess)8 - 10~85
n-Butyl 3-bromo-4-tert-butylbenzoaten-ButanolFischer-SpeierH₂SO₄ (catalytic)n-Butanol (excess)6 - 8~92
tert-Butyl 3-bromo-4-tert-butylbenzoatetert-ButanolSteglichDCC, DMAP (catalytic)Dichloromethane12 - 1670 - 80

Experimental Protocols

Fischer-Speier Esterification for Primary and Secondary Alcohols

This protocol is suitable for the synthesis of methyl, ethyl, n-propyl, isopropyl, and n-butyl esters of this compound. The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction.[1] To drive the reaction towards the product, the alcohol is used in excess, serving as both reactant and solvent.

Materials:

  • This compound

  • Anhydrous alcohol (Methanol, Ethanol, n-Propanol, Isopropanol, or n-Butanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the corresponding anhydrous alcohol (20-50 eq).

  • Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 - 0.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for the time indicated in the data table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane or diethyl ether.

    • Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude ester.

    • The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Steglich Esterification for tert-Butyl Esters

The Steglich esterification is a mild and efficient method for the formation of esters, particularly for sterically hindered alcohols like tert-butanol, which are prone to elimination under the acidic conditions of the Fischer-Speier reaction.[2] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[2]

Materials:

  • This compound

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (Büchner funnel and filter paper)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), tert-butanol (1.2 - 1.5 eq), and a catalytic amount of DMAP (0.1 - 0.2 eq) in anhydrous dichloromethane.

  • DCC Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise with stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.[3]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours, or until completion as monitored by TLC.

  • Work-up:

    • Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove excess DMAP), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude ester can be purified by column chromatography on silica gel to afford the pure tert-butyl 3-bromo-4-tert-butylbenzoate.

Visualizations

Fischer-Speier Esterification Workflow

Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Acid This compound Reflux Reflux Acid->Reflux Alcohol Alcohol (Excess) Alcohol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Evaporation Remove Excess Alcohol Reflux->Evaporation Cool Extraction Dissolve & Wash Evaporation->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography / Distillation Concentration->Chromatography Product Pure Ester Product Chromatography->Product

Caption: A generalized workflow for the Fischer-Speier esterification.

Steglich Esterification Workflow

Steglich_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Acid This compound Stir Stir at RT Acid->Stir Alcohol tert-Butanol Alcohol->Stir DMAP DMAP (cat.) DMAP->Stir DCC DCC DCC->Stir Solvent Anhydrous DCM Solvent->Stir Filtration Filter DCU Stir->Filtration Reaction Complete Washing Wash Filtrate Filtration->Washing Drying Dry Organic Layer Washing->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure tert-Butyl Ester Chromatography->Product

Caption: A generalized workflow for the Steglich esterification.

References

Application Notes and Protocols for Amide Bond Formation with 3-Bromo-4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formation of amide bonds utilizing 3-Bromo-4-tert-butylbenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique substitution pattern, which allows for further synthetic modifications. The protocols provided herein detail two robust and widely applicable methods for amide coupling: a carbodiimide-mediated reaction using EDC and HOBt, and a uronium-based coupling employing HATU.

Introduction

This compound is an aromatic carboxylic acid featuring a sterically demanding tert-butyl group and a synthetically versatile bromine atom.[1] The formation of an amide bond from this carboxylic acid is a critical transformation for the incorporation of this moiety into larger, more complex molecules.[1] The presence of the bulky tert-butyl group can present challenges in achieving high-yielding amide coupling reactions, necessitating the careful selection of coupling reagents and optimization of reaction conditions.[2] This document outlines reliable protocols to overcome these challenges and efficiently synthesize a diverse range of amide derivatives.

Data Presentation

The following tables summarize the key quantitative data for the two primary protocols for the amide bond formation with this compound.

Table 1: Reagent Quantities for EDC/HOBt Mediated Amide Coupling

ReagentMolar Equivalents
This compound1.0
Amine (primary or secondary)1.1
EDC1.2
HOBt1.2
DIPEA2.0

Table 2: Reagent Quantities for HATU Mediated Amide Coupling

ReagentMolar Equivalents
This compound1.0
Amine (primary or secondary)1.1
HATU1.1
DIPEA2.0

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

  • Anhydrous solvents are crucial for the success of these coupling reactions.

  • The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to improve efficiency and minimize side reactions. The byproducts of this reaction are generally water-soluble, which can simplify the purification process.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DCM or DMF).

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and a tertiary amine base such as DIPEA (2.0 eq).[3]

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred solution.[3]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol utilizes the highly efficient uronium-based coupling reagent, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). This method is known for its rapid reaction times and high yields, even with sterically hindered substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[4]

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.[4]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Visualizations

The following diagrams illustrate the experimental workflow and the general signaling pathway for the amide bond formation.

experimental_workflow start Dissolve this compound and Amine in Anhydrous Solvent add_reagents Add Coupling Reagent (e.g., EDC/HOBt or HATU) and Base (DIPEA) start->add_reagents reaction Stir at Appropriate Temperature and Time add_reagents->reaction monitor Monitor Reaction (TLC or LC-MS) reaction->monitor workup Aqueous Work-up (Wash with NaHCO3 and Brine) monitor->workup purification Purification (Column Chromatography) workup->purification end Isolated Amide Product purification->end

Caption: Experimental workflow for amide bond formation.

signaling_pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid 3-Bromo-4-tert-butyl- benzoic Acid Activated_Intermediate Activated Ester Intermediate Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (EDC or HATU) Coupling_Reagent->Activated_Intermediate Amine Primary or Secondary Amine Amide_Product Amide Product Amine->Amide_Product + Activated Intermediate

Caption: General pathway for amide bond formation.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Bromo-4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of valuable pharmaceutical intermediates starting from 3-Bromo-4-tert-butylbenzoic acid. This versatile building block is particularly amenable to palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are foundational methods in modern medicinal chemistry for the construction of complex molecular architectures.

Introduction

This compound is a key starting material in the synthesis of a variety of pharmaceutical intermediates. The presence of the bromine atom allows for the strategic introduction of aryl, heteroaryl, amino, and alkynyl groups through well-established cross-coupling methodologies. The tert-butyl group provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The carboxylic acid moiety offers a handle for further derivatization, such as amide bond formation or esterification, to produce a diverse range of compounds for drug discovery programs.

This document outlines the synthesis of this compound and its subsequent elaboration into key pharmaceutical intermediate classes.

Synthesis of this compound

The starting material can be synthesized from 4-tert-butylbenzoic acid via electrophilic bromination.

Experimental Protocol: Synthesis of this compound[1]
  • Materials:

    • 4-tert-butylbenzoic acid (500 mg, 2.8 mmol)

    • Acetic acid (13 mL)

    • Nitric acid (1.7 mL)

    • Bromine (114 µL, 5.9 mmol)

    • Silver nitrate (1.01 g, 5.9 mmol)

    • Water

  • Procedure:

    • In a round-bottom flask, 4-tert-butylbenzoic acid (500 mg, 2.8 mmol) is stirred rapidly in acetic acid (11 mL), nitric acid (1.7 mL), and bromine (114 µL, 5.9 mmol).[1]

    • A solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL) is added to the mixture.

    • A thick yellow precipitate will form. Add further acetic acid (2 mL) and heat the mixture at reflux for 1 hour.[1]

    • The hot solution is filtered, and water is added to the filtrate until a white solid precipitates.

    • The solid is filtered, air-dried, and recrystallized from acetic acid to yield this compound as a white solid.

  • Expected Yield: 263 mg (36%)[1]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions to generate diverse pharmaceutical intermediates.

Suzuki-Miyaura Coupling: Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of aryl or heteroaryl boronic acids or esters. The resulting biphenyl carboxylic acids are key scaffolds in many biologically active molecules.

Representative Data for Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid4'-tert-Butyl-biphenyl-3-carboxylic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water901292
24-Methoxyphenylboronic acid4'-tert-Butyl-4-methoxy-biphenyl-3-carboxylic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/Water1001088
3Pyridin-3-ylboronic acid4-tert-Butyl-3-(pyridin-3-yl)benzoic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/Water1001685

Note: The data presented are representative yields based on similar Suzuki-Miyaura coupling reactions of other bromobenzoic acids and may vary for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Toluene (8 mL)

    • Ethanol (2 mL)

    • Water (2 mL)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system (8 mL of toluene, 2 mL of ethanol, and 2 mL of water).

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain the crude product.

    • The crude product can be purified by recrystallization or column chromatography.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a wide range of primary or secondary amines. The resulting N-aryl amino acids are important intermediates in the synthesis of various pharmaceuticals.[2][3]

Representative Data for Buchwald-Hartwig Amination Reactions

EntryAmineProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Aniline4-tert-Butyl-3-(phenylamino)benzoic acidPd₂(dba)₃ / XPhosNaOtBuToluene1001885
2Morpholine4-tert-Butyl-3-(morpholino)benzoic acidPd(OAc)₂ / RuPhosK₂CO₃1,4-Dioxane1102478
3Benzylamine3-(Benzylamino)-4-tert-butylbenzoic acidPd₂(dba)₃ / DavePhosLHMDSTHF801682

Note: The data presented are representative yields based on similar Buchwald-Hartwig amination reactions of other bromo-aromatic compounds and may vary for this compound.

Experimental Protocol: Buchwald-Hartwig Amination
  • Materials:

    • This compound (1.0 mmol)

    • Amine (1.2 mmol)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

    • XPhos (0.08 mmol, 8 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

    • Anhydrous Toluene (10 mL)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk tube.

    • Add anhydrous toluene (10 mL) and the amine (1.2 mmol).

    • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Acidify the aqueous layer with 1M HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • The crude product can be purified by column chromatography.

Sonogashira Coupling: Synthesis of Alkynyl Derivatives

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne. The resulting alkynyl benzoic acids are versatile intermediates for the synthesis of various heterocyclic compounds and other complex molecules.[4][5][6]

Representative Data for Sonogashira Coupling Reactions

EntryAlkyneProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene4-tert-Butyl-3-(phenylethynyl)benzoic acidPd(PPh₃)₂Cl₂ / CuIEt₃NTHF60890
2Ethynyltrimethylsilane4-tert-Butyl-3-((trimethylsilyl)ethynyl)benzoic acidPd(OAc)₂ / PPh₃ / CuIi-Pr₂NHDMF801285
31-Hexyne4-tert-Butyl-3-(hex-1-yn-1-yl)benzoic acidPd(PPh₃)₄ / CuIPiperidineToluene701088

Note: The data presented are representative yields based on similar Sonogashira coupling reactions of other aryl bromides and may vary for this compound.

Experimental Protocol: Sonogashira Coupling
  • Materials:

    • This compound (1.0 mmol)

    • Terminal alkyne (1.2 mmol)

    • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) (3.0 mmol)

    • Anhydrous THF (10 mL)

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

    • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

    • Add the terminal alkyne (1.2 mmol) dropwise.

    • Heat the reaction mixture to 60 °C and stir for 8-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter off the triethylammonium bromide salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can be purified by column chromatography.

Visualizations

Reaction Pathway for the Synthesis of Pharmaceutical Intermediates

Synthesis_Pathways cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start 4-tert-Butylbenzoic Acid intermediate This compound start->intermediate Bromination suzuki_product Biphenyl Derivatives (e.g., 4'-tert-Butyl-biphenyl-3-carboxylic acid) intermediate->suzuki_product buchwald_product N-Aryl Derivatives (e.g., 4-tert-Butyl-3-(phenylamino)benzoic acid) intermediate->buchwald_product sonogashira_product Alkynyl Derivatives (e.g., 4-tert-Butyl-3-(phenylethynyl)benzoic acid) intermediate->sonogashira_product suzuki_reagent Ar-B(OH)₂ Pd Catalyst, Base suzuki_reagent->suzuki_product buchwald_reagent R¹R²NH Pd Catalyst, Base buchwald_reagent->buchwald_product sonogashira_reagent R-C≡CH Pd/Cu Catalyst, Base sonogashira_reagent->sonogashira_product Experimental_Workflow setup 1. Reaction Setup (Reactants, Catalyst, Base, Solvent under Inert Atmosphere) reaction 2. Reaction (Heating and Stirring) setup->reaction monitoring 3. Monitoring (TLC / LC-MS) reaction->monitoring workup 4. Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification 5. Purification (Recrystallization or Chromatography) workup->purification product 6. Pure Product purification->product Catalytic_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd2_complex Ar-Pd(II)(Br)L₂ oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-M pd2_intermediate Ar-Pd(II)(R)L₂ transmetalation->pd2_intermediate reductive_elim Reductive Elimination pd2_intermediate->reductive_elim reductive_elim->pd0 Ar-R

References

Application Notes and Protocols: The Role of Brominated Benzoic Acids in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While 3-Bromo-4-tert-butylbenzoic acid is a commercially available substituted aromatic carboxylic acid, its direct application as a key starting material in the synthesis of major agrochemicals is not extensively documented in publicly available literature. However, the closely related structures, such as 3-bromomethylbenzoic acid derivatives and 3-bromo-4-fluorobenzoic acid, serve as crucial intermediates in the production of herbicides and insecticides. This document will focus on the synthetic utility of a structurally similar and industrially relevant compound, 3-bromo-4-fluorobenzoic acid, in the synthesis of a key intermediate for pyrethroid insecticides. The protocols and data presented are based on established synthetic routes and provide a practical guide for researchers in the field of agrochemical development.

Synthesis of 3-Bromo-4-fluorobenzaldehyde: A Key Intermediate for Pyrethroid Insecticides

Pyrethroid-like insecticides are a significant class of agrochemicals known for their high efficacy and relatively low mammalian toxicity. A common structural motif in several synthetic pyrethroids is the 3-phenoxybenzyl alcohol moiety. The synthesis of this key fragment often starts from halogenated benzoic acids. In this context, 3-bromo-4-fluorobenzoic acid is a vital precursor for generating 3-bromo-4-fluorobenzaldehyde, which is further elaborated to produce the alcohol component of the insecticide.

Synthetic Pathway Overview

The overall transformation from 3-bromo-4-fluorobenzoic acid to 3-bromo-4-fluorobenzaldehyde involves a three-step process:

  • Acid Halide Formation: The carboxylic acid is converted to its more reactive acid halide derivative.

  • Amidation: The acid halide reacts with ammonia to form the corresponding amide.

  • Dehydration to Nitrile: The amide is dehydrated to yield the benzonitrile.

  • Reduction to Aldehyde: The nitrile is then selectively reduced to the aldehyde.

This synthetic route is a common strategy to access benzaldehydes from benzoic acids.

Synthesis_Workflow A 3-Bromo-4-fluorobenzoic Acid B 3-Bromo-4-fluorobenzoyl Halide A->B  SOCl2 or (COCl)2 C 3-Bromo-4-fluorobenzamide B->C  NH3 (aq) D 3-bromo-4-fluorobenzonitrile C->D  Dehydrating Agent (e.g., SOCl2, P2O5) E 3-Bromo-4-fluorobenzaldehyde D->E  Reduction (e.g., Raney Nickel, HCOOH)

Fig. 1: Synthetic workflow for the preparation of 3-bromo-4-fluorobenzaldehyde.
Experimental Protocols

The following protocols are detailed methodologies for the key synthetic steps.

Protocol 1: Synthesis of 3-Bromo-4-fluorobenzamide from 3-Bromo-4-fluorobenzoic Acid Halide

This procedure describes the conversion of the acid halide to the amide.[1]

  • Reaction Setup: A reaction vessel equipped with a stirrer and a dropping funnel is charged with an aqueous ammonia solution.

  • Temperature Control: The ammonia solution is warmed to a temperature between 30°C and 60°C.[1]

  • Addition of Acid Halide: 3-Bromo-4-fluorobenzoic acid halide (chloride or bromide) is added slowly (dropwise) to the warm ammonia solution with continuous stirring.

  • Reaction Time: The reaction mixture is stirred for several hours to ensure complete conversion.

  • Isolation: The product, 3-bromo-4-fluorobenzamide, crystallizes out of the solution upon cooling.

  • Purification: The crystalline solid is isolated by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Synthesis of 3-Bromo-4-fluorobenzonitrile from 3-Bromo-4-fluorobenzamide

This protocol details the dehydration of the amide to the corresponding nitrile.

  • Reaction Setup: A round-bottom flask is fitted with a reflux condenser and a gas trap.

  • Reagents: 3-Bromo-4-fluorobenzamide is mixed with a suitable dehydrating agent (e.g., thionyl chloride, phosphorus pentoxide, or oxalyl chloride) in an inert solvent.

  • Reaction Conditions: The mixture is heated to reflux and maintained at that temperature until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction mixture is cooled to room temperature and poured onto crushed ice.

  • Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude nitrile. Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: Synthesis of 3-Bromo-4-fluorobenzaldehyde from 3-Bromo-4-fluorobenzonitrile

This procedure outlines the reduction of the nitrile to the aldehyde.[1]

  • Catalyst Preparation: A suspension of Raney nickel catalyst is prepared in formic acid.[1]

  • Reaction Setup: The suspension is placed in a reaction vessel equipped with a stirrer and heating mantle.

  • Addition of Nitrile: 3-Bromo-4-fluorobenzonitrile (0.1 mole) is added to the catalyst suspension.[1]

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80°C and 90°C for 3 to 5 hours.[1]

  • Work-up: After cooling, the reaction mixture is poured into water.

  • Isolation: The mixture is filtered to remove the catalyst.

  • Extraction: The filtrate is extracted twice with toluene.[1]

  • Purification: The combined toluene phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 3-bromo-4-fluorobenzaldehyde.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 3-bromo-4-fluorobenzaldehyde.

StepStarting MaterialProductReagentsTemperature (°C)Yield (%)Purity (%)Reference
1 & 23-Bromo-4-fluorobenzoic acid halide3-Bromo-4-fluorobenzonitrile1. NH3 (aq)2. Dehydrating agent30-60 (amidation)--[1]
33-Bromo-4-fluorobenzonitrile3-Bromo-4-fluorobenzaldehydeRaney nickel, Formic acid80-9085>95 (after purification)[1]

Signaling Pathways and Mode of Action of Pyrethroid Insecticides

Pyrethroid insecticides, for which 3-bromo-4-fluorobenzaldehyde is an intermediate, primarily act on the nervous system of insects. Their main target is the voltage-gated sodium channels.

Signaling_Pathway A Pyrethroid Insecticide B Voltage-Gated Sodium Channels in Neuron Membrane A->B Binds to C Prolonged Opening of Sodium Channels B->C Leads to D Continuous Influx of Na+ ions C->D E Repetitive Firing of Neurons D->E F Paralysis and Death of Insect E->F Results in

Fig. 2: Simplified mode of action of pyrethroid insecticides.

The binding of pyrethroids to the voltage-gated sodium channels disrupts their normal function, causing them to remain open for an extended period. This leads to a continuous influx of sodium ions, resulting in repetitive and uncontrolled firing of neurons. The hyperexcitation of the nervous system ultimately leads to paralysis and death of the insect.

While this compound itself is not a prominent starting material for major agrochemicals based on current literature, the synthetic principles and methodologies applied to structurally similar compounds are of high relevance to agrochemical research and development. The detailed protocols for the synthesis of 3-bromo-4-fluorobenzaldehyde, a key intermediate for pyrethroid insecticides, from 3-bromo-4-fluorobenzoic acid, highlight the importance of brominated benzoic acid derivatives in this industry. The provided experimental details and workflow diagrams serve as a valuable resource for scientists engaged in the synthesis of novel agrochemicals. Further research into the applications of this compound and its derivatives may yet uncover novel and potent bioactive molecules for agricultural use.

References

Application Notes and Protocols for the Derivatization of 3-Bromo-4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of the carboxylic acid group of 3-Bromo-4-tert-butylbenzoic acid. This compound serves as a versatile building block in medicinal chemistry and drug discovery, and its derivatization into esters, amides, and acyl chlorides opens up a wide array of possibilities for synthesizing novel molecular entities with potential therapeutic applications.

Introduction

This compound is an aromatic carboxylic acid featuring a bromine atom and a bulky tert-butyl group.[1] These substituents provide handles for further chemical modifications and influence the physicochemical properties of its derivatives. The carboxylic acid group is a key functional handle for derivatization, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR) in drug design. Common derivatization strategies include esterification, amidation, and conversion to the more reactive acyl chloride.[2][3][4]

Derivatization Strategies

The primary methods for derivatizing the carboxylic acid group of this compound are:

  • Esterification: Conversion to esters, which can modulate properties like solubility, stability, and cell permeability. This can be achieved through methods such as Fischer and Steglich esterification.[2][5]

  • Amidation: Formation of amides, a common functional group in many drug molecules, by coupling with various amines.[3][4]

  • Acyl Chloride Formation: Conversion to the highly reactive acyl chloride, which serves as a versatile intermediate for the synthesis of esters and amides under mild conditions.[6]

Data Presentation: A Comparative Overview

The following tables summarize typical reaction conditions and expected yields for the derivatization of this compound based on established methods for structurally similar compounds.

Table 1: Esterification of this compound

Ester ProductAlcoholMethodCatalyst/ReagentsSolventReaction TimeTypical Yield (%)
Methyl 3-bromo-4-tert-butylbenzoateMethanolFischerH₂SO₄ (catalytic)Methanol10-12 hours80-90
Ethyl 3-bromo-4-tert-butylbenzoateEthanolFischerH₂SO₄ (catalytic)Ethanol4-6 hours85-95
tert-Butyl 3-bromo-4-tert-butylbenzoatetert-ButanolSteglichDCC, DMAP (catalytic)Dichloromethane12 hours>90

Yields are estimated based on analogous reactions and may vary depending on the specific experimental conditions.[1][2]

Table 2: Amidation of this compound

AmineCoupling ReagentsBaseSolventReaction TimeTypical Yield (%)
AnilineEDC, HOBtDIPEADMF12-24 hours80-90
BenzylamineEDC, HOBtDIPEADMF12-24 hours85-95
MorpholineEDC, HOBtDIPEADCM12-24 hours80-90

Yields are estimated based on standard amidation protocols for substituted benzoic acids.[3][7]

Table 3: Acyl Chloride Formation

ProductReagentSolventReaction TimeTypical Yield (%)
3-Bromo-4-tert-butylbenzoyl chlorideThionyl chloride (SOCl₂)Toluene (or neat)2-4 hours>90

Yields are generally high for this conversion.[6]

Experimental Protocols

Esterification Protocols

This acid-catalyzed method is suitable for the synthesis of simple alkyl esters.[2][8]

Materials:

  • This compound

  • Methanol or Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 20 eq of methanol or ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux and maintain for the time indicated in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

This mild method is ideal for synthesizing esters from sterically hindered alcohols like tert-butanol.[5][9]

Materials:

  • This compound

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq), tert-butanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise with stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.[5]

  • Filter the reaction mixture to remove the precipitated DCU and wash the solid with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amidation Protocol (EDC/HOBt Coupling)

This protocol describes a general and efficient method for forming amide bonds using common coupling agents.[3][7]

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF or DCM at room temperature, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0-2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Acyl Chloride Formation Protocol

This protocol details the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride.[6]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene (optional)

  • Dry round-bottom flask, reflux condenser with a drying tube, magnetic stirrer, heating mantle

Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). Thionyl chloride is corrosive.

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, place this compound (1.0 eq).

  • Add an excess of thionyl chloride (typically 2-3 equivalents). The reaction can be run neat or in an inert solvent like toluene.

  • Gently heat the mixture to reflux (approx. 79 °C for neat thionyl chloride).

  • Continue heating for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under atmospheric pressure or carefully under reduced pressure.

  • The resulting crude 3-Bromo-4-tert-butylbenzoyl chloride is often used in the next step without further purification. If required, it can be purified by vacuum distillation.

Visualized Workflows and Pathways

The following diagrams illustrate the chemical transformations and experimental workflows described in this document.

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_product Product Carboxylic_Acid This compound Reaction Reflux with H₂SO₄ (cat.) Carboxylic_Acid->Reaction Alcohol Alcohol (R-OH) (e.g., Methanol, Ethanol) Alcohol->Reaction Workup Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Ester Ester Derivative Purification->Ester

Caption: Fischer Esterification Workflow.

Steglich_Esterification cluster_reactants Reactants cluster_process Process cluster_product Product Carboxylic_Acid This compound Reaction Stir at RT Carboxylic_Acid->Reaction tBuOH tert-Butanol tBuOH->Reaction Reagents DCC, DMAP (cat.) Reagents->Reaction Filtration Filtration of DCU Reaction->Filtration Workup Work-up (Washing) Filtration->Workup Ester tert-Butyl Ester Workup->Ester

Caption: Steglich Esterification Workflow.

Amidation_Pathway Carboxylic_Acid This compound Coupling EDC, HOBt, DIPEA Carboxylic_Acid->Coupling Amine Amine (R₁R₂NH) Amine->Coupling Amide Amide Derivative Coupling->Amide

Caption: Amidation Reaction Pathway.

Acyl_Chloride_Formation Carboxylic_Acid This compound Reaction Reflux Carboxylic_Acid->Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction Acyl_Chloride 3-Bromo-4-tert-butylbenzoyl Chloride Reaction->Acyl_Chloride Byproducts SO₂ (g) + HCl (g) Reaction->Byproducts

Caption: Acyl Chloride Formation Pathway.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has broad applications in the pharmaceutical industry and materials science, where arylamine moieties are prevalent structural motifs.[1] This document provides detailed application notes and a comprehensive protocol for the Buchwald-Hartwig amination of 3-Bromo-4-tert-butylbenzoic acid with aniline.

The substrate, this compound, presents a unique challenge due to the presence of both a sterically demanding tert-butyl group and a potentially reactive carboxylic acid functionality. The carboxylic acid can be deprotonated by the strong bases typically employed in the Buchwald-Hartwig reaction, which can influence the solubility of the starting material and the overall reaction efficiency. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful transformation.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (aniline) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, yielding the N-arylated product and regenerating the active Pd(0) catalyst.[1]

The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions.[1]

Data Presentation: Representative Reaction Conditions and Performance

The following table summarizes representative reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound with aniline. The data is based on established protocols for similar substrates and serves as a guideline for reaction optimization.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Purity (%)
1Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.5)Toluene1001885>95
2Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.5)Dioxane1102482>95
3Pd₂(dba)₃ (2)tBuXPhos (4)K₂CO₃ (3.0)Toluene1002478>95

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-NHR'R'' Ligand Exchange Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L2)-NHR'R''->Ar-NR'R'' Reductive Elimination Base-H+ Base-H+ Ar-Pd(II)(L2)-NHR'R''->Base-H+ H-NR'R'' H-NR'R'' H-NR'R''->Ar-Pd(II)(L2)-NHR'R'' Base Base Base->Ar-Pd(II)(L2)-NHR'R'' Ar-Br Ar-Br Ar-Br->Ar-Pd(II)(L2)-Br Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Pd Catalyst, Ligand, and Base in a Schlenk Tube B Add this compound and Aniline A->B C Add Anhydrous Solvent B->C D Degas the Reaction Mixture C->D E Heat to Desired Temperature with Vigorous Stirring D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Cool to Room Temperature and Quench F->G H Aqueous Workup and Extraction G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-Bromo-4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various medicinally relevant heterocyclic compounds, utilizing 3-Bromo-4-tert-butylbenzoic acid as a versatile starting material. The methodologies focus on robust and widely applicable synthetic strategies, including palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, to construct key heterocyclic scaffolds such as quinazolinones, benzoxazinones, and benzothiazines.

Introduction

This compound is a readily available aromatic building block. The presence of three key functional handles—the carboxylic acid, the bromine atom, and the sterically bulky tert-butyl group—makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are powerful tools for C-C and C-N bond formation, respectively. The carboxylic acid moiety can be easily modified or can participate directly in cyclization reactions to form the heterocyclic ring. The tert-butyl group can enhance solubility in organic solvents and provide steric bulk that can influence biological activity and metabolic stability.

This document outlines synthetic pathways to key heterocyclic cores and provides detailed experimental protocols for their preparation from this compound.

Synthesis of this compound

The starting material can be synthesized from 4-tert-butylbenzoic acid via electrophilic bromination.

Experimental Protocol: Bromination of 4-tert-butylbenzoic acid[1]
  • To a rapidly stirred solution of 4-tert-butylbenzoic acid (500 mg, 2.8 mmol) in acetic acid (11 mL), add nitric acid (1.7 mL) and bromine (114 µL, 5.9 mmol).

  • To this mixture, add a solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL). A thick yellow precipitate will form.

  • Add an additional 2 mL of acetic acid and heat the mixture at reflux for 1 hour.

  • Filter the hot solution and add water to the filtrate until a white solid precipitates.

  • Filter the solid, air dry, and recrystallize from acetic acid to yield this compound as a white solid.

Reactant/ReagentQuantityMoles (mmol)
4-tert-butylbenzoic acid500 mg2.8
Acetic acid13 mL-
Nitric acid1.7 mL-
Bromine114 µL5.9
Silver nitrate1.01 g5.9
Water5 mL-
Product Theoretical Yield Reported Yield
This compound720 mg263 mg (36%)

Synthesis of 7-tert-Butyl-2-substituted-4H-benzo[d][1][2]oxazin-4-ones

Benzoxazinones are a class of heterocyclic compounds with a wide range of biological activities. The following is a proposed two-step synthesis of 7-tert-butyl-2-substituted-4H-benzo[d][1][2]oxazin-4-ones from this compound, proceeding through an intermediate amide.

start This compound amide 3-Bromo-4-tert-butyl-N-R-benzamide start->amide Amidation benzoxazinone 7-tert-Butyl-2-R-4H-benzo[d][1,3]oxazin-4-one amide->benzoxazinone Intramolecular Ullmann Condensation

Caption: Proposed synthesis of benzoxazinones.

Step 1: Amidation of this compound

The carboxylic acid is first converted to an amide. This can be achieved by first activating the carboxylic acid (e.g., forming an acyl chloride) followed by reaction with an appropriate amine.

Experimental Protocol: Amidation

  • To a solution of this compound (1.0 g, 3.89 mmol) in dichloromethane (20 mL), add oxalyl chloride (0.41 mL, 4.67 mmol) followed by a catalytic amount of DMF (1 drop).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in dichloromethane (20 mL) and cool to 0 °C.

  • Add the desired primary amine (R-NH2, 4.28 mmol) and triethylamine (0.65 mL, 4.67 mmol).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the amide.

Step 2: Intramolecular Ullmann Condensation to form Benzoxazinone

The resulting N-substituted-2-bromobenzamide can undergo an intramolecular Ullmann condensation to form the benzoxazinone ring.

Experimental Protocol: Intramolecular Ullmann Condensation

  • To a mixture of the 3-Bromo-4-tert-butyl-N-R-benzamide (1.0 mmol), CuI (0.1 mmol), and K2CO3 (2.0 mmol) in a sealed tube, add DMF (5 mL).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Wash the combined organic layers with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzoxazinone.

Reactant/ReagentQuantity (Step 1)Quantity (Step 2)
This compound1.0 g (3.89 mmol)-
Oxalyl chloride0.41 mL (4.67 mmol)-
Primary amine (R-NH2)4.28 mmol-
Triethylamine0.65 mL (4.67 mmol)-
3-Bromo-4-tert-butyl-N-R-benzamide-1.0 mmol
CuI-0.1 mmol
K2CO3-2.0 mmol
DMF-5 mL

Synthesis of 7-tert-Butyl-2,3-disubstituted-quinazolin-4(3H)-ones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with diverse pharmacological properties. A plausible route to substituted quinazolinones from this compound involves an initial amination followed by cyclization.

start This compound amino_acid 3-Amino-4-tert-butylbenzoic acid start->amino_acid Buchwald-Hartwig Amination amide 3-Amino-4-tert-butyl-N-R-benzamide amino_acid->amide Amidation quinazolinone 7-tert-Butyl-2,3-disubstituted-quinazolin-4(3H)-one amide->quinazolinone Cyclization

Caption: Proposed synthesis of quinazolinones.

Step 1: Buchwald-Hartwig Amination

The bromine atom is replaced with an amino group using a palladium-catalyzed Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, combine this compound (1.0 g, 3.89 mmol), Pd2(dba)3 (0.071 g, 0.078 mmol), XPhos (0.148 g, 0.311 mmol), and sodium tert-butoxide (0.52 g, 5.44 mmol) in a Schlenk tube.

  • Add a solution of benzophenone imine (0.78 mL, 4.67 mmol) in toluene (20 mL).

  • Seal the tube and heat the mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate (30 mL), and filter through Celite.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add THF (20 mL) and 2 M HCl (10 mL) and stir at room temperature for 2 hours to hydrolyze the imine.

  • Neutralize the mixture with saturated NaHCO3 solution and extract with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to give the crude 3-amino-4-tert-butylbenzoic acid, which can be purified by column chromatography.

Step 2 and 3: Amidation and Cyclization to Quinazolinone

The resulting 3-aminobenzoic acid derivative can then be converted to a quinazolinone through various methods, for example, by reaction with an amide or nitrile. A one-pot procedure from the corresponding aminobenzamide is often employed. The amidation of the 3-amino-4-tert-butylbenzoic acid can be carried out as described in the benzoxazinone synthesis, followed by a cyclization step. For the synthesis of 2-substituted quinazolinones, the aminobenzamide can be cyclized with an appropriate orthoester.

Experimental Protocol: Amidation and Cyclization

  • Following the amidation protocol for the benzoxazinone synthesis, convert 3-amino-4-tert-butylbenzoic acid to the corresponding 3-amino-4-tert-butyl-N-R-benzamide.

  • To a solution of the aminobenzamide (1.0 mmol) in the desired orthoester R'C(OEt)3 (5 mL), add a catalytic amount of p-toluenesulfonic acid (0.05 mmol).

  • Heat the reaction mixture at 120 °C for 4 hours, during which ethanol is distilled off.

  • Cool the reaction mixture and remove the excess orthoester under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 7-tert-butyl-2,3-disubstituted-quinazolin-4(3H)-one.

Reactant/ReagentQuantity (Step 1)Quantity (Step 2 & 3)
This compound1.0 g (3.89 mmol)-
Pd2(dba)30.071 g (0.078 mmol)-
XPhos0.148 g (0.311 mmol)-
Sodium tert-butoxide0.52 g (5.44 mmol)-
Benzophenone imine0.78 mL (4.67 mmol)-
3-Amino-4-tert-butyl-N-R-benzamide-1.0 mmol
Orthoester R'C(OEt)3-5 mL
p-Toluenesulfonic acid-0.05 mmol

Synthesis of 7-tert-Butyl-4H-benzo[d][1][2]thiazin-4-ones

Benzothiazines are sulfur-containing heterocycles of interest in medicinal chemistry. A potential route to a benzothiazinone from this compound could involve an initial conversion of the carboxylic acid to a thioamide, followed by an intramolecular cyclization.

start This compound amide 3-Bromo-4-tert-butylbenzamide start->amide Amidation thioamide 3-Bromo-4-tert-butylbenzothioamide amide->thioamide Thionation benzothiazinone 7-tert-Butyl-4H-benzo[d][1,3]thiazin-4-one thioamide->benzothiazinone Intramolecular Coupling

Caption: Proposed synthesis of benzothiazinones.

Step 1 & 2: Amidation and Thionation

The benzoic acid is first converted to the primary amide, which is then thionated using a reagent such as Lawesson's reagent.

Experimental Protocol: Amidation and Thionation

  • Prepare 3-Bromo-4-tert-butylbenzamide from this compound using the amidation procedure with ammonia or an ammonia equivalent.

  • To a solution of 3-Bromo-4-tert-butylbenzamide (1.0 mmol) in anhydrous toluene (10 mL), add Lawesson's reagent (0.55 mmol).

  • Heat the reaction mixture at 110 °C for 3 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-Bromo-4-tert-butylbenzothioamide.

Step 3: Intramolecular Cyclization

The final ring closure to the benzothiazinone can be challenging and may require specific catalytic conditions. An intramolecular C-S bond formation would be required.

Experimental Protocol: Intramolecular Cyclization

This step is proposed and may require optimization.

  • Combine 3-Bromo-4-tert-butylbenzothioamide (1.0 mmol), a palladium catalyst such as Pd(OAc)2 (0.05 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.1 mmol), and a base such as Cs2CO3 (2.0 mmol) in a sealed tube.

  • Add a high-boiling solvent such as dioxane (5 mL).

  • Degas the mixture and heat at 120-140 °C for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS for product formation.

  • Upon completion, cool the reaction, dilute with an organic solvent, filter, and purify as described in the previous methods.

Reactant/ReagentQuantity (Step 1 & 2)Quantity (Step 3)
3-Bromo-4-tert-butylbenzamide1.0 mmol-
Lawesson's reagent0.55 mmol-
3-Bromo-4-tert-butylbenzothioamide-1.0 mmol
Pd(OAc)2-0.05 mmol
Xantphos-0.1 mmol
Cs2CO3-2.0 mmol

Applications in Drug Discovery

The heterocyclic scaffolds synthesized from this compound are prevalent in many biologically active molecules.

  • Quinazolinones are known to exhibit a wide range of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. The substitution pattern on the quinazolinone core, which can be readily varied using the described synthetic routes, is crucial for its biological activity.

  • Benzoxazinones are also important pharmacophores. For example, certain benzoxazinone derivatives have been investigated as inhibitors of serine proteases, such as human leukocyte elastase, and as potential anti-HIV agents.

  • Benzothiazines and their derivatives have been reported to possess antibacterial, antifungal, and anti-inflammatory activities.[3] The incorporation of the sulfur atom can modulate the electronic and steric properties of the molecule, leading to unique biological profiles.

The tert-butyl group in the 7-position of these heterocycles can provide a valuable steric anchor, potentially influencing ligand-receptor interactions and improving pharmacokinetic properties such as metabolic stability and oral bioavailability. The synthetic routes outlined here provide a framework for the generation of libraries of novel substituted heterocycles for screening in drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-4-tert-butylbenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue ID Question Potential Causes Troubleshooting Steps
YLD-001 Why is the yield of my this compound significantly lower than the expected ~36%? 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Suboptimal Temperature: The reaction temperature might be too low, slowing down the reaction rate, or too high, leading to side product formation. 3. Incorrect Stoichiometry: The molar ratios of the reactants may not be optimal. 4. Loss during Workup/Purification: Significant product loss can occur during extraction, washing, or recrystallization.1. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reflux period. 2. Optimize Temperature: Ensure the reaction mixture reaches and maintains a gentle reflux. For similar brominations, temperatures around 80-120°C are often employed. 3. Adjust Stoichiometry: While the literature protocol suggests specific ratios, slight adjustments might be necessary. Ensure accurate measurement of all reagents. 4. Refine Purification Technique: Minimize the amount of solvent used for recrystallization to prevent the product from remaining in the mother liquor. Ensure the washing solvent is ice-cold to reduce solubility.
PUR-001 My final product is an off-white or yellowish powder instead of a white solid. What are the likely impurities? 1. Residual Bromine: Traces of unreacted bromine can impart a yellowish color. 2. Di-brominated Byproduct: Formation of 3,5-Dibromo-4-tert-butylbenzoic acid is a possible side reaction. 3. Other Side Products: Nitrated byproducts could potentially form due to the presence of nitric acid.1. Thorough Washing: During the workup, wash the crude product with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to remove excess bromine. 2. Recrystallization: Careful recrystallization from a suitable solvent, such as acetic acid or an ethanol/water mixture, can help separate the desired mono-brominated product from di-brominated impurities. Multiple recrystallizations may be necessary. 3. Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used for purification.
RXN-001 The reaction seems to have stalled, and TLC analysis shows a significant amount of unreacted 4-tert-butylbenzoic acid. What should I do? 1. Inactive Brominating Agent: The bromine may have degraded. 2. Insufficient Catalyst Activity: The silver nitrate may not be effectively promoting the reaction. 3. Presence of Inhibitors: Water or other impurities in the reactants or solvent can inhibit the reaction.1. Use Fresh Bromine: Ensure the bromine used is fresh and has been stored properly. 2. Check Silver Nitrate: Use high-purity silver nitrate. 3. Use Anhydrous Conditions: While the protocol involves water, ensuring the initial organic solvent (acetic acid) is of high purity and relatively dry can be beneficial.
PRD-001 I am observing the formation of an oily product instead of a solid during precipitation/recrystallization. What is happening? 1. Presence of Impurities: Impurities can lower the melting point of the product, causing it to "oil out." 2. Supersaturation: The solution may be too concentrated, leading to rapid precipitation as an oil rather than controlled crystallization. 3. Inappropriate Solvent: The solvent system may not be ideal for crystallization.1. Improve Purity: Attempt to remove impurities by washing the crude product thoroughly before recrystallization. 2. Adjust Concentration: Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding with a small crystal of the pure product can also induce crystallization. 3. Solvent Screening: Experiment with different recrystallization solvents or solvent mixtures (e.g., ethanol/water, acetone/water).

Data Presentation: Optimizing Reaction Parameters

Parameter Condition in Protocol[1] Suggested Variation for Optimization Expected Impact on Yield Potential Drawbacks
Temperature Reflux (in acetic acid)Lower Temperature (e.g., 80°C)May decrease the rate of side reactions, potentially improving selectivity and yield.Reaction rate will be slower, requiring longer reaction times.
Higher Temperature (if a higher boiling solvent is used)Could increase the reaction rate.Likely to increase the formation of di-brominated and other side products, reducing the overall yield of the desired product.
Reaction Time 1 hourShorter Time (e.g., 30 minutes)Might be insufficient for complete conversion, leading to lower yield.Incomplete reaction.
Longer Time (e.g., 2-4 hours)Could drive the reaction to completion, potentially increasing the yield.May increase the formation of side products if the desired product is not stable under the reaction conditions for extended periods.
Stoichiometry of Bromine ~2.1 equivalentsLower Equivalence (e.g., 1.1-1.5 eq.)May reduce the formation of the di-brominated byproduct, thus improving the purity of the crude product.Could lead to incomplete conversion of the starting material.
Higher Equivalence (e.g., 3.0 eq.)May ensure complete consumption of the starting material.Will almost certainly increase the formation of the di-brominated byproduct, making purification more challenging and potentially lowering the isolated yield.

Experimental Protocols

Synthesis of this compound[1]

Materials:

  • 4-tert-butylbenzoic acid

  • Acetic acid

  • Nitric acid

  • Bromine

  • Silver nitrate

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylbenzoic acid (500 mg, 2.8 mmol).

  • Add acetic acid (11 mL) and nitric acid (1.7 mL) to the flask and stir the mixture rapidly.

  • Carefully add bromine (114 µL, 5.9 mmol) to the reaction mixture.

  • In a separate beaker, prepare a solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL).

  • Slowly add the silver nitrate solution to the reaction mixture. A thick yellow precipitate should form.

  • Add an additional 2 mL of acetic acid to the flask.

  • Heat the mixture to reflux and maintain for 1 hour.

  • Filter the hot solution to remove any solids.

  • To the hot filtrate, add water dropwise until a white solid precipitates.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration and air dry.

  • Recrystallize the crude product from acetic acid to obtain this compound as a white solid (yield: 263 mg, 36%).

Mandatory Visualization

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-tert-butylbenzoic acid, acetic acid, and nitric acid B Add Bromine A->B C Add Silver Nitrate Solution B->C D Heat to Reflux for 1 hour C->D E Hot Filtration D->E F Precipitation with Water E->F G Vacuum Filtration F->G H Recrystallization G->H I I H->I Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield start Low Yield of This compound incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Product Formation? start->side_products workup_loss Loss During Workup? start->workup_loss extend_time Extend Reaction Time Monitor by TLC incomplete_rxn->extend_time Yes optimize_temp Optimize Temperature incomplete_rxn->optimize_temp Yes adjust_stoich Adjust Stoichiometry incomplete_rxn->adjust_stoich Yes check_bromine_eq Decrease Bromine Equiv. to Reduce Di-bromination side_products->check_bromine_eq Yes improve_purification Improve Recrystallization Technique workup_loss->improve_purification Yes

Caption: Troubleshooting flowchart for low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of nitric acid in this reaction? A1: In this context, nitric acid likely acts as an oxidizing agent. It can help to generate a more electrophilic bromine species, such as Br+, which is more reactive towards the aromatic ring.

Q2: Why is silver nitrate used in this synthesis? A2: Silver nitrate acts as a catalyst. The silver(I) ion (Ag+) can coordinate with the bromine, facilitating the cleavage of the Br-Br bond and generating a highly electrophilic bromine species, which enhances the rate of electrophilic aromatic substitution.

Q3: Can I use a different brominating agent, such as N-bromosuccinimide (NBS)? A3: While NBS is a common and milder brominating agent for allylic and benzylic positions, its use for the bromination of deactivated or moderately activated aromatic rings often requires a catalyst. It could potentially be used in this synthesis, likely with a Lewis acid or a strong acid catalyst, but the reaction conditions would need to be optimized.

Q4: What is the directing effect of the carboxylic acid and tert-butyl groups? A4: The tert-butyl group is an ortho, para-directing activator due to its electron-donating inductive effect. The carboxylic acid group is a meta-directing deactivator. In 4-tert-butylbenzoic acid, the position ortho to the tert-butyl group and meta to the carboxylic acid group (the 3-position) is sterically accessible and electronically favored for electrophilic attack, leading to the formation of this compound as the major product.

Q5: How can I confirm the identity and purity of my final product? A5: The identity of the product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons and the tert-butyl group, with splitting patterns consistent with the 1,2,4-trisubstituted benzene ring.[1] Purity can be assessed by techniques like melting point analysis (a sharp melting point range indicates high purity) and High-Performance Liquid Chromatography (HPLC).

References

Technical Support Center: Purification of 3-Bromo-4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Bromo-4-tert-butylbenzoic acid from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The synthesis of this compound commonly involves the bromination of 4-tert-butylbenzoic acid. Potential impurities include:

  • Unreacted starting material: 4-tert-butylbenzoic acid.

  • Regioisomers: Such as 2-bromo-4-tert-butylbenzoic acid.

  • Di-brominated products: For example, 3,5-dibromo-4-tert-butylbenzoic acid.

  • Residual reagents: Traces of bromine, nitric acid, or silver salts used in the reaction.

Q2: What is the recommended primary purification method for this compound?

A2: Recrystallization is the most commonly cited and effective initial purification method for this compound, particularly for removing the bulk of impurities. Acetic acid has been successfully used as a recrystallization solvent.

Q3: My purified product is still showing impurities by TLC/NMR. What are my options for further purification?

A3: If recrystallization does not yield a product of the desired purity, two effective secondary purification methods are:

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or less acidic impurities.

  • Silica Gel Column Chromatography: This method is excellent for separating compounds with different polarities, such as the desired product from less polar regioisomers or more polar starting materials.

Q4: How can I confirm the purity of my final product?

A4: The purity of your this compound can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value (around 176.5 °C) is a good indicator of purity. Impure compounds typically exhibit a depressed and broad melting point range.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the hot solvent.

Potential CauseTroubleshooting StepExpected Outcome
Insufficient Solvent Add more hot solvent in small increments until the solid dissolves.Complete dissolution of the compound.
Inappropriate Solvent The chosen solvent is not suitable. Test the solubility in other solvents like ethanol, methanol, or toluene on a small scale.Identification of a more effective solvent.
Insoluble Impurities If a significant portion has dissolved and some solid remains, perform a hot gravity filtration to remove the insoluble material.A clear solution of the desired compound, free from insoluble impurities.

Issue 2: No crystals form upon cooling.

Potential CauseTroubleshooting StepExpected Outcome
Too Much Solvent Used Reheat the solution to boil off some of the solvent, thereby concentrating the solution. Allow it to cool again.Crystal formation upon reaching saturation.
Supersaturation Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.[1]Initiation of crystal growth.
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath.Formation of larger, purer crystals.[2]

Issue 3: The compound "oils out" instead of forming crystals.

Potential CauseTroubleshooting StepExpected Outcome
High Concentration of Impurities The impurities are depressing the melting point of the mixture. Consider a preliminary purification by acid-base extraction.Removal of impurities, allowing for successful crystallization.
Solution is Too Concentrated or Cooled Too Quickly Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.Formation of solid crystals instead of an oil.
Acid-Base Extraction

Issue 1: Low recovery of the desired product.

Potential CauseTroubleshooting StepExpected Outcome
Incomplete Extraction into Aqueous Base Perform multiple extractions (2-3 times) with the aqueous base (e.g., NaHCO₃ or NaOH solution) to ensure all the carboxylate salt is transferred to the aqueous layer.Increased yield of the extracted product.
Incomplete Precipitation After extraction, ensure the aqueous layer is made sufficiently acidic (pH < 4) with a strong acid (e.g., HCl) to fully precipitate the carboxylic acid. Cooling the solution in an ice bath can also maximize precipitation.Complete precipitation and recovery of the product.
Emulsion Formation An emulsion between the organic and aqueous layers prevents proper separation. Add a small amount of brine (saturated NaCl solution) and gently swirl to break the emulsion.Clear separation of the two layers.
Silica Gel Column Chromatography

Issue 1: Poor separation of the product from impurities.

Potential CauseTroubleshooting StepExpected Outcome
Inappropriate Solvent System (Eluent) The eluent polarity is too high or too low. Use TLC to determine an optimal solvent system that gives an Rf value of 0.2-0.4 for the product. For carboxylic acids, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve peak shape and separation.Clear separation of spots on the TLC plate, translating to good separation on the column.
Column Overloading Too much crude material was loaded onto the column. Use a mass ratio of silica gel to crude product of at least 30:1.Sharper bands and better resolution between compounds.
Improper Column Packing Air bubbles or cracks in the silica gel lead to uneven solvent flow. Ensure the column is packed uniformly as a slurry and is not allowed to run dry.Uniform elution of the compounds in distinct bands.

Data Presentation

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₂[3]
Molecular Weight 257.12 g/mol [3]
Appearance White to off-white crystalline solid[4]
Melting Point ~176.5 °C-
Solubility Soluble in organic solvents, limited solubility in water. Soluble in DMSO.[3][4]

Experimental Protocols

Protocol 1: Recrystallization from Acetic Acid
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot acetic acid and heat the mixture gently while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold water or a cold mixture of acetic acid and water to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the sodium salt of the carboxylic acid) into a clean beaker or flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times and combine the aqueous extracts. The organic layer now contains neutral impurities.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise while stirring until the solution is acidic (test with pH paper) and no more precipitate forms.

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of ice-cold water and dry it thoroughly.

Protocol 3: Purification by Silica Gel Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 90:10:1 Hexane:Ethyl Acetate:Acetic Acid). The ideal system should give the product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes or vials.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization

Purification_Troubleshooting start Crude 3-Bromo-4-tert-butylbenzoic Acid Reaction Mixture recrystallization Primary Purification: Recrystallization start->recrystallization purity_check1 Assess Purity (TLC, MP, NMR) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity > 98% impure_product Product Still Impure purity_check1->impure_product Purity < 98% acid_base_extraction Secondary Purification: Acid-Base Extraction impure_product->acid_base_extraction Significant polar or non-polar impurities column_chromatography Secondary Purification: Column Chromatography impure_product->column_chromatography Close-running spots on TLC (isomers) purity_check2 Assess Purity acid_base_extraction->purity_check2 purity_check3 Assess Purity column_chromatography->purity_check3 purity_check2->pure_product purity_check3->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Bromination of 4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-tert-butylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the bromination of 4-tert-butylbenzoic acid?

The primary and desired product of the electrophilic bromination of 4-tert-butylbenzoic acid is 3-bromo-4-tert-butylbenzoic acid . The reaction proceeds via an electrophilic aromatic substitution mechanism, where a bromine atom is introduced onto the aromatic ring.

Q2: What are the common side products observed in this reaction?

The most significant side product is formed through a process called bromo-de-tert-butylation , where the tert-butyl group is displaced by a bromine atom. Other potential side products include those arising from further bromination of the aromatic ring.

Q3: What reaction conditions influence the formation of side products?

The formation of side products is influenced by several factors, including:

  • Reaction Temperature: Higher temperatures can promote dealkylation and the formation of polybrominated species.

  • Reaction Time: Prolonged reaction times can lead to an increase in the proportion of side products.

  • Stoichiometry of Bromine: Using a significant excess of bromine can increase the likelihood of di- or poly-bromination.

  • Catalyst: The type and amount of Lewis acid catalyst can affect the reaction's selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of 4-tert-butylbenzoic acid and provides potential solutions.

Issue Potential Cause Recommended Solution
Low yield of the desired this compound. Incomplete reaction.Ensure the reaction goes to completion by monitoring it using an appropriate technique (e.g., TLC, GC-MS). Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
Suboptimal reaction conditions.Review and optimize reaction parameters such as temperature, solvent, and catalyst concentration.
Loss of product during workup and purification.Refine the extraction and purification procedures. Recrystallization from acetic acid is a common method for purification.[1]
Presence of a significant amount of 4-bromobenzoic acid in the product. Bromo-de-tert-butylation. This is a known side reaction in the bromination of tert-butylated aromatic compounds.To minimize this side reaction, consider using milder reaction conditions, such as lower temperatures and shorter reaction times. Carefully control the stoichiometry of the brominating agent.
Formation of di- or poly-brominated products. Excess bromine.Use a stoichiometric amount of bromine relative to the 4-tert-butylbenzoic acid. If using a brominating agent like N-bromosuccinimide (NBS), ensure accurate measurement.
Harsh reaction conditions.Milder conditions (lower temperature, less reactive catalyst) can improve selectivity for mono-bromination.
Difficulty in separating the desired product from side products. Similar physical properties of the main product and impurities.Employ fractional crystallization or column chromatography for more challenging separations. Characterization of the purified product by NMR and Mass Spectrometry is recommended to confirm purity.

Quantitative Data Summary

While specific quantitative data for all side products in every possible reaction condition is not extensively available in the literature, the following table summarizes the expected products and their formation pathways.

Compound Formation Pathway Factors Favoring Formation
This compound Electrophilic Aromatic Substitution (desired reaction)Optimized reaction conditions (controlled temperature, stoichiometry).
4-bromobenzoic acid Bromo-de-tert-butylation (side reaction)Higher temperatures, longer reaction times, strong Lewis acids.
3,5-dibromo-4-tert-butylbenzoic acid Further electrophilic aromatic substitution (side reaction)Excess bromine, forcing reaction conditions.

Experimental Protocols

Bromination of 4-tert-butylbenzoic Acid

This protocol is adapted from a known synthetic route for this compound.[1]

Materials:

  • 4-tert-butylbenzoic acid

  • Acetic acid

  • Nitric acid

  • Bromine

  • Silver nitrate

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 4-tert-butylbenzoic acid (1.0 eq) in a mixture of acetic acid and nitric acid with rapid stirring.

  • To this solution, add bromine (2.1 eq).

  • Slowly add a solution of silver nitrate (2.1 eq) in water. A thick yellow precipitate will form.

  • Add additional acetic acid and heat the mixture at reflux for 1 hour.

  • Filter the hot solution to remove the precipitate.

  • Add water to the filtrate until a white solid precipitates.

  • Collect the solid by filtration, air dry, and recrystallize from acetic acid to obtain this compound.[1]

Visualizations

Reaction Pathway and Side Reactions

The following diagram illustrates the main reaction pathway for the bromination of 4-tert-butylbenzoic acid and the key side reactions.

Bromination_Pathway cluster_main Main Reaction cluster_side Side Reactions 4-tert-butylbenzoic_acid 4-tert-butylbenzoic acid 3-bromo-4-tert-butylbenzoic_acid This compound 4-tert-butylbenzoic_acid->3-bromo-4-tert-butylbenzoic_acid + Br2 4-bromobenzoic_acid 4-bromobenzoic acid 4-tert-butylbenzoic_acid->4-bromobenzoic_acid + Br2 (Bromo-de-tert-butylation) 3,5-dibromo-4-tert-butylbenzoic_acid 3,5-dibromo-4-tert-butylbenzoic acid 3-bromo-4-tert-butylbenzoic_acid->3,5-dibromo-4-tert-butylbenzoic_acid + Br2 (Further Bromination)

Caption: Reaction scheme for the bromination of 4-tert-butylbenzoic acid.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to address common issues during the experiment.

Troubleshooting_Workflow start Experiment Start reaction Perform Bromination start->reaction analysis Analyze Crude Product (TLC, GC-MS, NMR) reaction->analysis low_yield Low Yield of Desired Product? analysis->low_yield side_products Significant Side Products? analysis->side_products Yield OK low_yield->side_products No optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) low_yield->optimize_conditions Yes refine_workup Refine Workup and Purification low_yield->refine_workup Yes modify_conditions Modify Conditions to Minimize Side Reactions (e.g., lower temp) side_products->modify_conditions Yes purification Implement Advanced Purification (Chromatography, Fractional Crystallization) side_products->purification Yes, separation difficult success Pure Product Obtained side_products->success No optimize_conditions->reaction refine_workup->reaction modify_conditions->reaction purification->success

Caption: A logical workflow for troubleshooting the bromination reaction.

References

Technical Support Center: Recrystallization of 3-Bromo-4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 3-Bromo-4-tert-butylbenzoic acid.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: What is the best solvent for the recrystallization of this compound?

A1: Acetic acid has been successfully used for the recrystallization of this compound.[1] The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Given the structure of this compound, which includes a polar carboxylic acid group and a nonpolar tert-butyl group, a solvent of intermediate polarity is often a good starting point. A qualitative assessment of potential solvents is provided in the table below.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: There are a few possibilities if your compound is not dissolving:

  • Insufficient Solvent: You may not have added enough solvent. Try adding small additional portions of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be a good choice for this compound. If adding more solvent does not lead to dissolution, you may need to select a different solvent.

  • Insoluble Impurities: Your crude product might contain insoluble impurities. If a large portion of your product has dissolved but some solid remains, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q3: No crystals have formed after cooling the solution. What went wrong?

A3: The absence of crystal formation is a common issue and can be addressed with the following troubleshooting steps:

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask at the surface of the solution with a glass stirring rod. This creates nucleation sites for crystal growth.

  • Seed Crystal: If you have a small amount of pure this compound, adding a "seed crystal" to the cooled solution can initiate crystallization.

  • Excess Solvent: It is possible that too much solvent was used, preventing the solution from becoming saturated upon cooling. You can try to evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Cooling Too Rapidly: If the solution is cooled too quickly, it can inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q4: The recrystallized product is oily or consists of very fine needles. How can I improve the crystal quality?

A4: The formation of oils or very fine crystals is often related to the cooling rate and the purity of the compound.

  • Slow Cooling: To obtain larger, purer crystals, allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling, such as immediately placing the hot flask in an ice bath, can lead to the precipitation of smaller, less pure crystals.

  • Solvent Choice: The choice of solvent can also influence crystal habit. If you consistently obtain oils or fine needles, experimenting with a different solvent or a mixed solvent system might be beneficial.

Q5: The recovered yield of my recrystallized product is very low. What are the potential causes?

A5: A low recovery can be due to several factors:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even at low temperatures.

  • Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure the filtration apparatus is pre-heated.

  • Incomplete Crystallization: Make sure the solution is thoroughly cooled in an ice bath before filtering to maximize the amount of product that crystallizes out of the solution.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolarityPredicted Solubility (at room temp)Predicted Solubility (at elevated temp)Notes
WaterHighLow[2]Low to ModerateThe hydrophobic tert-butyl group limits water solubility.
Acetic AcidPolar ProticModerateHighA documented solvent for recrystallization.[1]
EthanolPolar ProticModerate to HighHighMay be a suitable solvent, but high solubility at room temperature could lead to lower yields.
MethanolPolar ProticModerate to HighHighSimilar to ethanol, may result in lower recovery.
AcetonePolar AproticHighVery HighLikely too good of a solvent for effective recrystallization.
Ethyl AcetateIntermediateModerateHighCould be a good candidate for recrystallization.
TolueneNonpolarLow to ModerateHighThe aromatic nature may favor dissolution at higher temperatures.
HexaneNonpolarLowLowUnlikely to be a good solvent for this compound.

Note: This table is based on general principles of solubility for substituted benzoic acids. Experimental verification is recommended to determine the optimal solvent for a specific sample.

Experimental Protocols

Recrystallization of this compound from Acetic Acid

This protocol is based on a reported procedure for the purification of this compound.[1]

Materials:

  • Crude this compound

  • Glacial acetic acid

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid and gently heat the mixture while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper with hot acetic acid. Quickly filter the hot solution into the clean, preheated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Induce Precipitation (if necessary): If crystals do not form readily, add deionized water dropwise to the cooled acetic acid solution until a white solid precipitates.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any residual acetic acid.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool no_dissolve Issue: Solid Not Dissolving dissolve->no_dissolve crystals_form Crystals Form? cool->crystals_form filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals Issue: No Crystals Form crystals_form->no_crystals No end Pure Product filter_dry->end oily_product Issue: Oily Product/Fine Needles filter_dry->oily_product Poor Crystal Quality low_yield Issue: Low Yield filter_dry->low_yield Low Recovery add_solvent Add More Hot Solvent no_dissolve->add_solvent Incomplete Dissolution hot_filtration Perform Hot Filtration no_dissolve->hot_filtration Insoluble Impurities change_solvent Consider Different Solvent no_dissolve->change_solvent Poor Solvent Choice add_solvent->dissolve hot_filtration->cool scratch Scratch Flask/Add Seed Crystal no_crystals->scratch concentrate Evaporate Some Solvent no_crystals->concentrate slow_cool Ensure Slow Cooling no_crystals->slow_cool scratch->cool concentrate->cool slow_cool->cool reheat_slow_cool Reheat, Add More Solvent, and Cool Slowly oily_product->reheat_slow_cool reheat_slow_cool->cool check_solvent_vol Review Solvent Volume low_yield->check_solvent_vol check_filtration Check for Premature Crystallization low_yield->check_filtration

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Steric Hindrance Effects of the Tert-Butyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chemical reactions involving the tert-butyl group. This resource is designed for researchers, scientists, and drug development professionals to address specific issues related to the steric effects of this bulky substituent.

Frequently Asked Questions (FAQs)

Q1: What makes the tert-butyl group a source of significant steric hindrance?

The tert-butyl group, with the formula (CH₃)₃C-, possesses a unique spatial arrangement where a central quaternary carbon is bonded to three methyl groups. This tetrahedral geometry results in a large, bulky structure that occupies significant space, effectively shielding adjacent reaction centers from the approach of reagents.[1][2][3] This steric bulk is a primary reason for its use in controlling reaction selectivity and stabilizing reactive species.[1][2]

Q2: How does the steric bulk of a tert-butyl group generally impact reaction rates and mechanisms?

The steric hindrance from a tert-butyl group typically slows down chemical reactions by physically obstructing the path a reagent must take to reach the reactive site.[1] This is particularly pronounced in bimolecular reactions like the S_N2 mechanism, where backside attack is required. For tertiary alkyl halides such as tert-butyl bromide, the extreme steric hindrance completely prevents the S_N2 pathway, favoring unimolecular mechanisms like S_N1 and E1, or bimolecular elimination (E2) if a strong base is used.[4][5][6]

Q3: Can the tert-butyl group be used to enhance the properties or stability of a molecule?

Yes. The bulky nature of the tert-butyl group is often exploited to increase the stability of molecules by providing a "steric shield."[1] This can protect chemically sensitive groups from rapid oxidation or other degradation pathways.[1] Additionally, introducing a tert-butyl group to aromatic protecting groups in carbohydrate synthesis has been shown to improve the solubility of highly insoluble derivatives in organic solvents, which can enhance the efficiency of glycosylation reactions.[7]

Troubleshooting Guide by Reaction Type

Nucleophilic Substitution (S_N1 & S_N2)

Q: My S_N2 reaction with a substrate containing a tert-butyl group at the electrophilic carbon is failing. Why?

A: S_N2 reactions are highly sensitive to steric hindrance. The reaction proceeds via a one-step mechanism that requires the nucleophile to attack the carbon atom from the side opposite the leaving group (backside attack). A tert-butyl group on the electrophilic carbon creates a severely crowded environment that makes this backside approach impossible.[4][8] Consequently, tertiary alkyl halides do not undergo S_N2 reactions.[6] You are likely observing elimination products or no reaction at all.

Troubleshooting Workflow: Substitution vs. Elimination

G Start Reaction with tert-Butyl Substrate Fails or Gives Unexpected Products CheckSubstrate Is the tert-butyl group on the electrophilic carbon (e.g., t-Bu-LG)? Start->CheckSubstrate SN2_Impossible S_N2 Pathway is Blocked due to Steric Hindrance CheckSubstrate->SN2_Impossible Yes CheckReagent Analyze the Reagent: Strong Base or Strong Nucleophile? StrongBase Strong, Non-nucleophilic Base (e.g., t-BuOK) CheckReagent->StrongBase Strong Base PolarProtic Polar Protic Solvent (e.g., EtOH, H2O) CheckReagent->PolarProtic Weak Nucleophile SN2_Impossible->CheckReagent E2_Favored E2 Elimination is the Predominant Pathway SN1_E1_Competition S_N1 / E1 Competition Occurs (Favored by weak nucleophiles/bases) StrongBase->E2_Favored WeakBase Weak Base / Good Nucleophile (e.g., I-, Br- in polar aprotic solvent) PolarProtic->SN1_E1_Competition

Caption: Troubleshooting workflow for reactions on tertiary substrates.

Elimination (E2) Reactions

Q: My E2 reaction on a substituted cyclohexane is yielding the less-substituted (Hofmann) alkene instead of the thermodynamically favored Zaitsev alkene. What is the cause?

A: This outcome is characteristic of using a sterically bulky base, such as potassium tert-butoxide (t-BuOK).[5] The large size of the base makes it difficult to access the more sterically hindered internal β-protons required for Zaitsev product formation. Instead, the base preferentially abstracts a proton from the less-hindered, more accessible terminal position, leading to the Hofmann product.[5][9]

Electrophilic Aromatic Substitution (EAS)

Q: I performed a nitration on tert-butylbenzene and the para product was overwhelmingly favored over the ortho product. Is this typical?

A: Yes, this is a classic example of steric hindrance directing the outcome of a reaction. While the tert-butyl group is an ortho, para-director, its large size sterically hinders the two adjacent ortho positions.[10][11] This makes it difficult for the incoming electrophile (e.g., the nitronium ion, NO₂⁺) to attack the ortho carbons, leading to a strong preference for substitution at the sterically accessible para position.[10][11][12]

Quantitative Data: Product Ratios in Nitration of Alkylbenzenes

SubstrateOrtho Product (%)Meta Product (%)Para Product (%)Para:Ortho Ratio
Toluene58.54.537.00.63
tert-Butylbenzene 16.08.075.04.69
Data sourced from nitration experiments, highlighting the steric effect of the tert-butyl group.[11]

Logical Diagram: Regioselectivity in EAS of tert-Butylbenzene

G cluster_0 Electrophilic Attack on tert-Butylbenzene cluster_1 Analysis of Intermediates cluster_2 Outcome Start tert-Butylbenzene + Electrophile (E+) Ortho Ortho Attack Start->Ortho Meta Meta Attack Start->Meta Para Para Attack Start->Para StericClash High Steric Hindrance from t-Bu group Ortho->StericClash ElectronicDeactivation Carbocation less stabilized (Deactivated Pathway) Meta->ElectronicDeactivation NoHindrance No Steric Hindrance Para->NoHindrance OrthoProduct Minor Product StericClash->OrthoProduct MetaProduct Very Minor Product ElectronicDeactivation->MetaProduct ParaProduct Major Product NoHindrance->ParaProduct

Caption: Steric hindrance disfavors ortho attack in EAS.

Troubleshooting Guide: Tert-Butyl Protecting Groups

The tert-butyl group is frequently used in protecting groups, such as tert-butyl (tBu) esters for carboxylic acids and tert-butyloxycarbonyl (Boc) for amines.[13][14] While stable, their acidic cleavage can present challenges.[13][15]

Q: My tert-butyl ester or Boc group deprotection is incomplete. How can I drive the reaction to completion?

A: Incomplete cleavage is often due to insufficient acid strength, concentration, or reaction time.[15][16]

  • Increase Acid Strength/Concentration: For standard cleavages, a 1:1 mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM) is common. For more resistant groups, increasing the TFA concentration to 95-100% can be effective.[15]

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. Most reactions are complete within a few hours at room temperature.[15]

  • Ensure Anhydrous Conditions: Excess water can dilute the acid, reducing its effectiveness. Use anhydrous solvents for the cleavage cocktail.[15]

Q: After deprotection, my product's mass spectrum shows an unexpected peak at M+56. What is this side product?

A: This is a classic sign of alkylation by the tert-butyl cation. Acid-catalyzed cleavage of the protecting group generates a highly reactive tert-butyl cation (tBu⁺) intermediate.[16] This carbocation can then be attacked by nucleophilic functional groups within your molecule, leading to the addition of a tert-butyl group (+56 Da).[16]

Commonly Alkylated Residues:

  • Tryptophan (Trp): The indole ring is highly nucleophilic.[16]

  • Methionine (Met): The thioether side chain can be alkylated.[16]

  • Cysteine (Cys): The free thiol is a prime target for S-tert-butylation.[16]

  • Tyrosine (Tyr), Serine (Ser), Threonine (Thr): Hydroxyl groups are also susceptible.[16]

Q: How can I prevent the formation of these tert-butylated side products?

A: The solution is to add "scavengers" to the reaction mixture. Scavengers are reagents that are more nucleophilic than your substrate and will preferentially trap the reactive tert-butyl cation before it can alkylate your molecule.[15][16]

Workflow: Preventing Side Reactions During Deprotection

G cluster_path Reaction Pathways for tBu+ Protected R-O-tBu or R-NH-Boc + Strong Acid (e.g., TFA) Intermediate Formation of tert-Butyl Cation (tBu+) Protected->Intermediate Scavenger Add Scavenger (e.g., TIS, H2O) Intermediate->Scavenger Desired Path NucleophilicResidue Nucleophilic Residue on Substrate (e.g., Trp, Met, Cys) Intermediate->NucleophilicResidue Undesired Path Product_Desired Desired Deprotected Product + Trapped tBu-Scavenger Scavenger->Product_Desired Product_Side Undesired Alkylated Side Product (Mass +56 Da) NucleophilicResidue->Product_Side

Caption: Scavengers trap the t-butyl cation to prevent side reactions.

Experimental Protocols

Protocol 1: General Procedure for Acidic Cleavage of a Tert-Butyl Ester

Objective: To remove a tert-butyl ester protecting group from a carboxylic acid using trifluoroacetic acid (TFA).

Materials:

  • Tert-butyl protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavengers (optional, e.g., Triisopropylsilane (TIS), water)

  • Nitrogen or Argon source

  • Rotary evaporator

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the tert-butyl protected compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • If your substrate contains sensitive nucleophilic groups, add scavengers at this stage (e.g., 2.5-5% v/v TIS and 2.5-5% v/v H₂O).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the solution (for a 1:1 TFA/DCM mixture). For example, if you used 10 mL of DCM, add 10 mL of TFA.

  • Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C).

  • Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material. Typical reaction times are 1-4 hours.[15]

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the TFA and DCM.

  • Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude deprotected product.

  • Purify the product as necessary using column chromatography or recrystallization.

Safety Note: Trifluoroacetic acid is highly corrosive and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

References

Byproduct formation in metal-halogen exchange of 3-Bromo-4-tert-butylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Metal-Halogen Exchange Reactions

Welcome to the technical support center for troubleshooting byproduct formation in the metal-halogen exchange of 3-Bromo-4-tert-butylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and achieve optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my metal-halogen exchange reaction on this compound not proceeding to completion, and I am recovering my starting material?

A1: The most common reason for recovering the starting material is the acidic proton of the carboxylic acid. Organometallic reagents like n-butyllithium (n-BuLi) or Grignard reagents are strong bases and will preferentially deprotonate the carboxylic acid before any halogen-metal exchange occurs.[1][2] To drive the reaction to completion, you must use at least two equivalents of your organometallic reagent. The first equivalent deprotonates the acid, forming a carboxylate salt, and the second equivalent performs the desired bromine-lithium exchange on the aromatic ring.[1]

Q2: What are the most common byproducts I should expect in this reaction, and how can I identify them?

A2: Besides the unreacted starting material, several byproducts can form. These can be identified using techniques like NMR spectroscopy and mass spectrometry. The expected byproducts are summarized in the table below.

Q3: I am observing the formation of 4-tert-butylbenzoic acid (the debrominated product). What is causing this?

A3: The formation of 4-tert-butylbenzoic acid indicates that the organometallic intermediate formed after the halogen-metal exchange is being protonated before it can react with your desired electrophile. This can happen if there are adventitious proton sources in your reaction, such as moisture in your solvent or glassware, or if the reaction is quenched with a protic solvent prematurely.[3] Ensure all reagents and equipment are scrupulously dry.

Q4: My reaction is giving a complex mixture of products. What are the likely side reactions occurring?

A4: A complex product mixture often points to several competing side reactions. These can include:

  • Reaction with the alkyl halide byproduct: The metal-halogen exchange with n-BuLi generates n-butyl bromide. Your newly formed aryllithium species can react with this n-butyl bromide.[3][4]

  • Wurtz-type coupling: The organolithium reagent can couple with the alkyl halide byproduct.[5]

  • Elimination reactions: The alkyl halide byproduct (e.g., t-butyl bromide if using t-BuLi) can undergo elimination.[4][5]

  • Reaction with the solvent: Highly reactive organolithiums like t-BuLi can deprotonate ethereal solvents like THF, especially at higher temperatures.[6]

Lowering the reaction temperature is a critical first step in minimizing these side reactions.[7][8]

Troubleshooting Guides

Problem: Low Yield of the Desired Product
Potential Cause Troubleshooting Step Rationale
Insufficient Organometallic Reagent Use at least 2.2 equivalents of the organometallic reagent.The first equivalent is consumed by the acidic carboxylic acid proton. An excess of the second equivalent ensures the halogen-metal exchange goes to completion.[1]
Reaction Temperature is Too High Maintain a very low reaction temperature, typically between -78 °C and -100 °C.[7][8]Low temperatures suppress side reactions such as reaction with the alkyl halide byproduct and solvent deprotonation.[3][6]
Presence of Moisture or Protic Impurities Ensure all glassware is oven-dried, and solvents are freshly distilled and anhydrous. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).The organometallic intermediates are highly reactive towards protons.[3]
Inefficient Quenching Add the electrophile slowly at low temperature and allow the reaction to proceed before warming.This ensures the desired reaction with the electrophile is favored over protonation from any residual sources upon workup.
Problem: Formation of Significant Byproducts
Observed Byproduct Potential Cause Troubleshooting Step
4-tert-butylbenzoic acid Protonation of the aryllithium intermediate.Rigorously dry all reagents and glassware. Ensure a completely inert atmosphere.
Butyl-substituted benzoic acid Reaction of the aryllithium with the n-butyl bromide byproduct.Maintain very low reaction temperatures. Consider using a different organometallic reagent like t-BuLi, where the t-butyl bromide byproduct is less reactive.[4]
Octane (from n-BuLi) Wurtz coupling of n-BuLi with n-butyl bromide.This is an inherent side reaction. Lower temperatures can minimize it.
Starting Material Incomplete reaction due to insufficient organometallic reagent.Increase the equivalents of the organometallic reagent to at least 2.2 eq.

Data Presentation

Table 1: Summary of Potential Byproducts and Their Origin

Byproduct NameStructureCommon Cause
This compoundStarting MaterialInsufficient organometallic reagent; incomplete reaction.
4-tert-butylbenzoic acidDebrominated ProductProtonation of the organometallic intermediate by adventitious water or during workup.
3-Butyl-4-tert-butylbenzoic acidAlkylated ProductReaction of the aryllithium with the n-butyl bromide byproduct.
OctaneCoupling ProductDimerization of n-butyl radicals or reaction of n-BuLi with n-butyl bromide.
1-ButeneElimination ProductBeta-hydride elimination from the n-butyl bromide byproduct.[3]

Experimental Protocols

General Protocol for the Metal-Halogen Exchange of this compound

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Desired electrophile

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous THF to the flask and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add n-BuLi (2.2 eq.) dropwise to the cooled solution via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Quenching with Electrophile: Slowly add the desired electrophile (1.2 eq.) to the reaction mixture, again maintaining a low temperature.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Acidify the aqueous layer with 1 M HCl to a pH of ~2.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as appropriate for the specific product.

Visualizations

Reaction_Pathway SM This compound Deprotonated Lithium 3-bromo-4-tert-butylbenzoate SM->Deprotonated 1 eq. n-BuLi (Deprotonation) ArylLithium 3-Lithio-4-tert-butylbenzoate Deprotonated->ArylLithium 1 eq. n-BuLi (Halogen Exchange) Product Desired Product ArylLithium->Product Electrophile (E+) Byproduct1 4-tert-butylbenzoic acid (Protonation) ArylLithium->Byproduct1 H+ Byproduct2 Butyl-substituted byproduct ArylLithium->Byproduct2 n-BuBr

Caption: Reaction pathway for the metal-halogen exchange of this compound.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation CheckReagent Check Equivalents of Organometallic Reagent Start->CheckReagent CheckTemp Verify Reaction Temperature CheckReagent->CheckTemp >= 2 eq. IncreaseReagent Use >= 2.2 eq. CheckReagent->IncreaseReagent < 2 eq. CheckDry Ensure Anhydrous Conditions CheckTemp->CheckDry <= -70°C LowerTemp Maintain at -78°C or lower CheckTemp->LowerTemp > -70°C DryGlassware Flame-dry glassware, distill solvents CheckDry->DryGlassware Moisture suspected Success Improved Outcome CheckDry->Success Conditions are dry IncreaseReagent->Success LowerTemp->Success DryGlassware->Success

Caption: A troubleshooting workflow for optimizing the metal-halogen exchange reaction.

Competing_Pathways Start This compound + n-BuLi Deprotonation Deprotonation (Fast) Start->Deprotonation HalogenExchange Halogen-Metal Exchange (Slower, requires 2nd eq.) Deprotonation->HalogenExchange + more n-BuLi SideReaction Side Reactions (e.g., with n-BuBr) HalogenExchange->SideReaction DesiredIntermediate Aryllithium Intermediate HalogenExchange->DesiredIntermediate

Caption: Competing reaction pathways in the metal-halogen exchange of an aromatic carboxylic acid.

References

Improving the solubility of 3-Bromo-4-tert-butylbenzoic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Bromo-4-tert-butylbenzoic Acid

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is an aromatic carboxylic acid. Due to the presence of the hydrophobic tert-butyl group and the bromine atom, it has limited solubility in water. However, it is generally soluble in a range of organic solvents.[1] One supplier notes its solubility in DMSO.

Q2: Which organic solvents are likely to be most effective for dissolving this compound?

Based on the structure and the general principle of "like dissolves like," polar aprotic solvents and alcohols are good starting points. For benzoic acid and its derivatives, the solubility often follows the order of ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water.[2] Solvents that can engage in hydrogen bonding with the carboxylic acid group tend to be effective.

Q3: How does temperature affect the solubility of this compound?

For most benzoic acid derivatives, solubility in organic solvents increases with temperature.[2] If you are facing solubility issues, gentle heating of the solvent while stirring can significantly improve dissolution. However, be mindful of the solvent's boiling point and the thermal stability of the compound.

Q4: What are the primary methods to improve the solubility of this compound for a reaction?

There are three common and effective techniques to enhance the solubility of carboxylic acids like this compound:

  • Co-solvency: Using a mixture of solvents to achieve a polarity that is optimal for dissolution.

  • pH Adjustment: Increasing the pH of an aqueous solution to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

  • Salt Formation: Converting the carboxylic acid to a salt prior to the reaction, which can then be dissolved in a suitable solvent.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve in a non-polar organic solvent (e.g., hexane, toluene). The polarity of the solvent is too low to effectively solvate the polar carboxylic acid group.Select a more polar solvent. Good options include ethers (THF, dioxane), esters (ethyl acetate), or alcohols (methanol, ethanol). A mixture of solvents (co-solvency) can also be effective.
Compound precipitates from the reaction mixture upon addition of other reagents. The addition of another reagent has changed the overall polarity of the solvent system, reducing the solubility of your starting material.Consider using a co-solvent system from the start that can accommodate all reaction components. Alternatively, add the reagents in a different order or dilute the reaction mixture further.
The dissolved compound crashes out of solution when the temperature is lowered. The initial dissolution was dependent on elevated temperature, and the compound has reached its solubility limit at the lower temperature.If the reaction can be performed at a higher temperature, maintain the heat. If the reaction must be run at a lower temperature, you will need to use a more effective solvent system or a lower concentration of the acid.
In an aqueous-organic biphasic reaction, the compound remains in the organic layer and does not react with an aqueous reagent. The compound is not sufficiently soluble in the aqueous phase to react.Consider adding a phase-transfer catalyst to shuttle the carboxylate form of the acid into the aqueous phase. Alternatively, converting the acid to a more water-soluble salt before the reaction may be necessary.
The reaction is sluggish or incomplete, and undissolved starting material is visible. Poor solubility is limiting the availability of the reactant in the solution phase, thus slowing down the reaction rate.Employ one of the solubility enhancement techniques detailed in the experimental protocols below (co-solvency, pH adjustment if applicable, or salt formation). Sonication can also sometimes help to break up solid aggregates and improve dissolution.

Data Presentation

Solvent Solubility of Benzoic Acid ( g/100 mL) Solvent Polarity (Dielectric Constant) Notes
Water0.3480.1Very low solubility.
Methanol58.432.7High solubility due to hydrogen bonding.
Ethanol45.324.5High solubility due to hydrogen bonding.
Acetone44.120.7Good solubility.
Ethyl Acetate26.96.0Good solubility.
Dichloromethane12.29.1Moderate solubility.
Toluene10.62.4Lower solubility.
Hexane0.91.9Very low solubility.

Data for benzoic acid is illustrative and sourced from various chemical handbooks and publications.

Experimental Protocols

Protocol 1: Solubility Determination via Gravimetric Method

This protocol outlines a standard procedure to quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Stir the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer and a temperature-controlled bath are recommended.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant using a pre-weighed syringe and pass it through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

  • Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight will give you the mass of the dissolved solid.

  • Calculation: Calculate the solubility in g/L or mol/L.

Protocol 2: Improving Solubility with a Co-solvent System

This protocol describes how to systematically identify an effective co-solvent system to enhance the solubility of this compound.

Methodology:

  • Solvent Selection: Choose a primary solvent in which the compound is sparingly soluble and a co-solvent in which it is highly soluble. The two solvents must be miscible. For example, if the compound has low solubility in toluene, you might choose THF or ethanol as a co-solvent.

  • Preparation of Solvent Mixtures: Prepare a series of solvent mixtures with varying ratios of the co-solvent to the primary solvent (e.g., 10:90, 20:80, 50:50 by volume).

  • Solubility Measurement: Determine the solubility of this compound in each solvent mixture using the gravimetric method described in Protocol 1.

  • Analysis: Plot the solubility of the compound as a function of the co-solvent percentage to identify the optimal solvent composition for your reaction.

Protocol 3: Enhancing Solubility through Salt Formation

This protocol details the conversion of this compound to its corresponding salt to improve its solubility in more polar or aqueous media.

Methodology:

  • Base Selection: Choose a suitable base to form the salt. For organic reactions, non-aqueous bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. For use in aqueous solutions, sodium hydroxide or potassium carbonate can be used.

  • Reaction: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., THF, ethanol).

  • Add 1.0 to 1.1 equivalents of the chosen base dropwise while stirring at room temperature.

  • The reaction is typically fast and exothermic. Monitor the formation of the salt, which may precipitate or remain in solution.

  • Isolation (Optional): If the salt precipitates, it can be isolated by filtration and washed with a non-polar solvent like hexane. If it remains in solution, the solvent can be evaporated to yield the salt as a solid.

  • Solubility Testing: Test the solubility of the resulting salt in your desired reaction solvent.

Mandatory Visualizations

experimental_workflow_solubility_determination cluster_prep Preparation & Equilibration cluster_sep Separation & Quantification cluster_calc Calculation A Add excess solute to solvent B Stir at constant temperature for 24-48h A->B C Filter supernatant B->C D Evaporate solvent from a known volume C->D E Weigh dried solute D->E F Calculate solubility (g/L or mol/L) E->F logical_relationship_solubility_enhancement cluster_problem Problem cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Poor Solubility of This compound CoSolvency Co-solvency (Solvent Blending) Problem->CoSolvency pH_Adjust pH Adjustment (Aqueous Systems) Problem->pH_Adjust Salt_Formation Salt Formation (Pre-reaction) Problem->Salt_Formation Outcome Enhanced Solubility for Reaction CoSolvency->Outcome pH_Adjust->Outcome Salt_Formation->Outcome

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting catalysts and troubleshooting cross-coupling reactions involving the sterically hindered substrate, 3-Bromo-4-tert-butylbenzoic acid.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Conversion to the Desired Product

  • Question: I am not seeing any product formation, or the yield is very low in my cross-coupling reaction with this compound. What are the likely causes and how can I fix this?

  • Answer: Low or no conversion with this substrate is a common challenge due to a combination of steric hindrance from the tert-butyl group and the electronic effects of the carboxylic acid. Here’s a systematic approach to troubleshoot this issue:

    • Catalyst System Inactivity: The primary suspect is often an inadequate catalyst system that cannot overcome the steric hindrance.

      • Recommended Action: Switch to a catalyst system known for its high activity with sterically demanding substrates. Bulky, electron-rich phosphine ligands are highly recommended. For Suzuki-Miyaura reactions, consider using Buchwald ligands such as XPhos, SPhos, or RuPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. For Buchwald-Hartwig aminations, pre-formed G3 or G4 Buchwald precatalysts are excellent choices. N-Heterocyclic carbene (NHC) ligands are also highly effective for coupling hindered substrates.[1]

      • Rationale: Bulky ligands promote the reductive elimination step and can help to stabilize the active monoligated palladium species, which is crucial for the oxidative addition to the sterically hindered C-Br bond.[2]

    • Inappropriate Base: The choice and amount of base are critical.

      • Recommended Action: For Suzuki-Miyaura couplings, screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, strong bases like NaOt-Bu or K₃PO₄ are often necessary. Ensure at least one extra equivalent of base is used to neutralize the acidic proton of the benzoic acid.

      • Rationale: The base is required to activate the boronic acid (in Suzuki coupling) or deprotonate the amine (in Buchwald-Hartwig amination). The carboxylic acid of the substrate will consume one equivalent of the base before it can participate in the catalytic cycle.

    • Suboptimal Reaction Conditions: Temperature and solvent play a significant role.

      • Recommended Action: Gradually increase the reaction temperature in 10 °C increments. For many cross-coupling reactions of aryl bromides, temperatures between 80-110 °C are effective.[3] Aprotic polar solvents like dioxane, toluene, or THF are generally good starting points. For Suzuki reactions, a mixture of an organic solvent and water (e.g., dioxane/water 4:1) can improve the solubility of the base and boronic acid.

      • Rationale: Higher temperatures can provide the necessary activation energy to overcome the steric barrier for oxidative addition.

    • Carboxylic Acid Interference: The carboxylic acid group can cause issues.

      • Recommended Action: If other troubleshooting steps fail, consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.

      • Rationale: The carboxylate formed under basic conditions can have poor solubility in organic solvents and may coordinate to the palladium center, inhibiting its catalytic activity.

Issue 2: Significant Formation of Side Products (Dehalogenation and Homocoupling)

  • Question: My reaction is producing a significant amount of 4-tert-butylbenzoic acid (dehalogenation product) and/or biaryl homocoupling products. How can I minimize these side reactions?

  • Answer: The formation of dehalogenated and homocoupled byproducts is a common issue, especially with electron-rich or sterically hindered aryl halides.

    • Dehalogenation (Hydrodebromination):

      • Potential Cause: Formation of palladium hydride species that lead to reductive elimination of the arene. This can be promoted by certain bases, solvents, or impurities.

      • Recommended Solutions:

        • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands can accelerate the rate of the desired reductive elimination over the dehalogenation pathway.[3]

        • Base Selection: Use a milder base if possible. For Suzuki couplings, K₂CO₃ or K₃PO₄ are generally preferred over stronger bases like alkoxides.[3]

        • Solvent Purity: Ensure the use of high-purity, degassed solvents. Protic impurities can be a source of protons for dehalogenation.

    • Homocoupling of Boronic Acid (in Suzuki Coupling):

      • Potential Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.

      • Recommended Solutions:

        • Thorough Degassing: Ensure the reaction mixture and solvents are rigorously degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

        • Use a Pd(0) Source: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) precursors that require in-situ reduction.

Frequently Asked Questions (FAQs)

  • Q1: Do I need to protect the carboxylic acid group on this compound before performing a cross-coupling reaction?

    • A1: Not always, but it is a highly recommended strategy if you are experiencing low yields, solubility issues, or catalyst deactivation. The deprotonated carboxylate under basic conditions can have poor solubility and may interfere with the palladium catalyst. Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can circumvent these issues. The ester can then be hydrolyzed post-coupling.

  • Q2: What is the best general-purpose catalyst system to start with for Suzuki-Miyaura coupling of this substrate?

    • A2: A good starting point would be a combination of a palladium(II) precursor like Pd(OAc)₂ (2 mol%) with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos (4 mol%). Use K₃PO₄ (2-3 equivalents) as the base in a dioxane/water (4:1) solvent mixture, with a reaction temperature of 80-100 °C.[3]

  • Q3: Can I use nickel or copper catalysts for cross-coupling with this compound?

    • A3: Yes, nickel and copper catalysts are viable alternatives to palladium. Nickel catalysts, often with N-heterocyclic carbene (NHC) or phosphine ligands, can be particularly effective for coupling aryl bromides and may offer cost advantages. Copper-catalyzed reactions, such as the Sonogashira coupling (often as a co-catalyst with palladium) or Ullmann-type reactions, are also well-established. However, palladium-based systems are generally more versatile and have been more extensively studied for a wider range of substrates.

  • Q4: How do I ensure my reaction is running under inert conditions, and why is it so important?

    • A4: The active Pd(0) catalytic species is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. To maintain an inert atmosphere, all glassware should be oven- or flame-dried to remove moisture. The reaction vessel should be sealed and then subjected to several cycles of evacuating with a vacuum pump and backfilling with an inert gas like argon or nitrogen. Solvents should be degassed prior to use by sparging with an inert gas or through freeze-pump-thaw cycles. Maintaining a positive pressure of the inert gas throughout the reaction is crucial.

Data Presentation

The following tables summarize typical reaction conditions for various cross-coupling reactions with substrates analogous to this compound. This data should serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Analogous Sterically Hindered Aryl Bromides

Aryl Bromide Substrate Coupling Partner Catalyst System (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
4-Bromoacetophenone Phenylboronic acid Pd(OAc)₂ (2), SPhos (4) K₃PO₄ Toluene/H₂O 100 12 >95 [4]
5-Bromo-4,6-dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ 1,4-Dioxane 100 12 ~85 [4]
4-Bromobenzothiazole Phenylboronic acid Pd(OAc)₂ (2), SPhos (4) K₃PO₄ Toluene/H₂O 100 12 >95 [4]

| 4-Amino-3-bromobenzoic acid | Arylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 |[4] |

Table 2: Buchwald-Hartwig Amination of Analogous Aryl Bromides

Aryl Bromide Substrate Amine Catalyst System (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
4-Bromoanisole Mesitylamine [Pd(IMes)(NQ)]₂ (2) KOtBu Toluene 110 24 41 [5]
Bromobenzene Diphenylamine Pd₂(dba)₃ (1), XPhos (2) NaOtBu Toluene 100 18 96 [1]
3-Chloropyridine Various amines [Pd-PEPPSI-IPr] (2) KOtBu Toluene 90 24 up to 91 [6]

| 4-Amino-3-bromobenzoic acid | Morpholine | G3-XPhos (2) | K₃PO₄ | Toluene | 100 | 18 | (not specified) |[3] |

Table 3: Sonogashira Coupling of Analogous Aryl Bromides

Aryl Bromide Substrate Alkyne Catalyst System (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
1-Bromo-4-iodobenzene Phenylacetylene Pd(PPh₃)₄ (2), CuI (4) TEA THF RT 4 95 [7]
1-Bromo-3,5-dimethoxybenzene 3-Ethynylpyridine [DTBNpP]Pd(crotyl)Cl (2.5) TMP DMSO RT 18 up to 97 [8]

| 3-Bromo-cyclopentane-1,2-dione silyl enol ether | Phenylacetylene | Pd(PPh₃)₄ (5), CuI (10) | Et₃N | THF/Et₃N | Reflux | 2 | 90 |[3] |

Table 4: Heck Reaction of Analogous Aryl Bromides

Aryl Bromide Substrate Alkene Catalyst System (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
1-Bromo-4-nitrobenzene Styrene Pd(OAc)₂ (1), P(o-tol)₃ (2) Et₃N DMF 100 24 95 [9]
4-Bromobenzaldehyde n-Butyl acrylate Pd-NHC complex (0.5) NaOAc DMAc 120 2 >95 (conversion) [10]

| 2-Bromo-4-fluorophenol | Styrene | Pd(dba)₂ (2), DTBNpP (2) | DIPEA | DMF | 80 | 24 | (not specified) |[5] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific coupling partners.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(OAc)₂ (0.02 equiv, 2 mol%)

    • SPhos (0.04 equiv, 4 mol%)

    • K₃PO₄ (3.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v, degassed)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • G3-XPhos precatalyst (0.02 equiv, 2 mol%)

    • NaOt-Bu (1.5 equiv)

    • Anhydrous, degassed toluene

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under a positive flow of inert gas, add the G3-XPhos precatalyst and NaOt-Bu to an oven-dried reaction vessel.

    • Add this compound and the amine.

    • Add anhydrous, degassed toluene via syringe.

    • Seal the vessel and heat to 100-110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, partition the mixture between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound reaction_type Select Cross-Coupling Reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) start->reaction_type initial_catalyst Initial Catalyst System Selection - Pd Precursor (e.g., Pd(OAc)₂) - Bulky Ligand (e.g., XPhos, SPhos) reaction_type->initial_catalyst base_solvent Select Base and Solvent - Base: K₃PO₄, Cs₂CO₃, NaOtBu - Solvent: Dioxane, Toluene initial_catalyst->base_solvent protect_acid Consider Protecting Carboxylic Acid (Esterification) base_solvent->protect_acid If issues are anticipated run_reaction Run Small-Scale Test Reaction base_solvent->run_reaction protect_acid->run_reaction analyze Analyze Results (TLC, LC-MS, NMR) - Conversion - Yield - Side Products run_reaction->analyze troubleshoot Troubleshoot? analyze->troubleshoot optimize Optimize Conditions - Temperature - Concentration - Catalyst Loading troubleshoot->optimize Low Yield/ Side Products end Successful Coupling troubleshoot->end High Yield optimize->run_reaction no_success Re-evaluate Strategy - Different Ligand Class (e.g., NHC) - Different Metal (e.g., Ni, Cu) optimize->no_success If optimization fails Troubleshooting_Tree start Low/No Product check_catalyst Is the catalyst system appropriate for sterically hindered substrates? start->check_catalyst change_catalyst Action: Switch to bulky, electron-rich ligand (XPhos, SPhos) or NHC ligand. check_catalyst->change_catalyst No check_base Is the base strong enough and in sufficient excess (>2 equiv)? check_catalyst->check_base Yes consider_protection Final Step: Protect carboxylic acid group (esterification) if issues persist. change_catalyst->consider_protection change_base Action: Use stronger base (K₃PO₄, Cs₂CO₃) and/or increase equivalents. check_base->change_base No check_conditions Are reaction temperature and degassing adequate? check_base->check_conditions Yes change_base->consider_protection change_conditions Action: Increase temperature. Ensure rigorous degassing. check_conditions->change_conditions No check_side_products Are dehalogenation or homocoupling observed? check_conditions->check_side_products Yes change_conditions->consider_protection address_dehalogenation Action: Use milder base, ensure anhydrous conditions, use bulky ligand. check_side_products->address_dehalogenation Dehalogenation address_homocoupling Action: Improve degassing, check reagent purity. check_side_products->address_homocoupling Homocoupling address_dehalogenation->consider_protection address_homocoupling->consider_protection

References

Technical Support Center: Protecting Group Strategies for 3-Bromo-4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-tert-butylbenzoic acid. It offers detailed insights into selecting, applying, and removing protecting groups for the carboxylic acid functionality, a critical step in the multi-step synthesis of complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the carboxylic acid group of this compound?

A1: The carboxylic acid group is acidic and can interfere with many common organic reactions.[1] Protection is necessary to prevent unwanted side reactions, such as acid-base reactions with organometallic reagents (e.g., Grignard or organolithium reagents) or nucleophilic attack on the carboxyl group under basic or nucleophilic conditions.[1] By temporarily masking the carboxylic acid, other transformations, such as cross-coupling reactions at the bromide position, can be performed selectively.

Q2: What are the most common protecting groups for this compound?

A2: The most common and effective protecting groups for this molecule are esters, particularly methyl, tert-butyl, and benzyl esters. Silyl esters and oxazolines are also viable options depending on the specific reaction sequence and required orthogonality.[2]

Q3: How does the steric hindrance from the 4-tert-butyl group affect the choice and application of a protecting group?

A3: The bulky tert-butyl group adjacent to the bromine atom can sterically hinder reactions at the 3-position. However, its primary influence on protecting the carboxylic acid at the 1-position is electronic. It is a moderately electron-donating group, which can slightly affect the reactivity of the aromatic ring. For the esterification of the carboxylic acid, the steric hindrance is minimal as it is further away. However, for downstream reactions, this steric bulk is an important consideration for reagent accessibility to the bromine.

Q4: What is "orthogonal protection," and why is it important in syntheses involving this compound?

A4: Orthogonal protection refers to the use of multiple protecting groups in a molecule that can be removed under different, specific conditions without affecting the others.[3] This is crucial for complex syntheses where different functional groups need to be manipulated in a specific order. For example, you might choose a protecting group for the carboxylic acid that is stable under the conditions of a Suzuki-Miyaura cross-coupling at the bromo-position, and can then be selectively removed later in the synthesis.[4]

Troubleshooting Guides

Issue 1: Low yield during esterification of this compound.
Potential Cause Troubleshooting Step
Incomplete reaction - Methyl Ester (Fischer Esterification): Increase reaction time or temperature. Ensure a sufficient excess of methanol and a strong acid catalyst (e.g., H₂SO₄).[5][6]
- Tert-Butyl Ester: Use a more efficient coupling agent like DCC with a DMAP catalyst if direct esterification with tert-butanol is low-yielding.[7] Alternatively, reaction with isobutylene gas under pressure can be effective.[8]
- Benzyl Ester: Ensure anhydrous conditions. Use a more reactive benzylating agent like benzyl bromide with a non-nucleophilic base.
Steric Hindrance While less of an issue for the carboxylic acid, ensure the reaction is sufficiently heated to overcome any minor steric effects from the tert-butyl group.
Side Reactions Ensure starting material is pure. Under strongly acidic and high-temperature conditions, potential for minor side reactions on the aromatic ring exists, though unlikely for this substrate.
Issue 2: Premature deprotection of the ester during a subsequent reaction (e.g., Suzuki-Miyaura Coupling).
Potential Cause Troubleshooting Step
Protecting group instability - Methyl and Benzyl Esters: These can be susceptible to basic conditions often used in Suzuki-Miyaura couplings. Use milder bases like K₂CO₃ or K₃PO₄ instead of stronger bases like NaOH or KOH.
- Tert-Butyl Esters: Generally stable to basic conditions, making them a good choice for cross-coupling reactions.[9]
- Silyl Esters: Highly labile and not recommended for reactions involving basic or even mildly acidic or nucleophilic conditions.[10]
Reaction Conditions Too Harsh Optimize the cross-coupling reaction to proceed under the mildest possible conditions (lower temperature, shorter reaction time).
Issue 3: Difficulty in deprotecting the ester without affecting other functional groups.
Potential Cause Troubleshooting Step
Harsh deprotection conditions - Methyl Ester: If other base-sensitive groups are present, use acidic hydrolysis (e.g., HCl in methanol/water). If acid-sensitive groups are present, use basic hydrolysis (e.g., LiOH in THF/water).
- Tert-Butyl Ester: Cleavage with strong acids like TFA in DCM is standard.[11] If the molecule is acid-sensitive, this protecting group may not be suitable.
- Benzyl Ester: Catalytic hydrogenolysis (H₂, Pd/C) is a very mild and selective deprotection method.[12][13] Ensure the catalyst is not poisoned by any sulfur-containing compounds and that no other reducible groups (e.g., alkenes, alkynes, nitro groups) are present that you wish to preserve.
Incomplete Deprotection Increase reaction time, temperature, or reagent stoichiometry. Ensure efficient stirring. For hydrogenolysis, ensure the catalyst is active and the system is properly flushed with hydrogen.

Data Presentation: Comparison of Common Protecting Groups

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonality & Compatibility Notes
Methyl Ester CH₃OH, cat. H₂SO₄, reflux.[5][6]1. LiOH, THF/H₂O2. aq. HCl, heatSensitive to strong acids and bases. May be cleaved under some Suzuki-Miyaura conditions.
tert-Butyl Ester Isobutylene, cat. H₂SO₄, ether, -30°C to RT; or tert-butanol, DCC, DMAP.[7][8]TFA in CH₂Cl₂, RT.[11]Stable to basic and nucleophilic conditions, making it highly compatible with cross-coupling reactions.[9] Sensitive to strong acids.
Benzyl Ester Benzyl alcohol, cat. acid; or Benzyl bromide, base.[12]H₂, Pd/C, RT.[12][13]Very stable to a wide range of conditions. Deprotection is mild and orthogonal to many other groups. Incompatible with reactions involving catalytic reduction.
Silyl Ester (e.g., TBDMS) TBDMSCl, imidazole, DMF.TBAF, THF; or mild acid.[10][14]Very labile. Not suitable for multi-step synthesis involving chromatography or aqueous/alcoholic solvents.[10]
Oxazoline 2-amino-2-methyl-1-propanol, heat.[15]Strong acid (e.g., 6M HCl), heat.[2]Extremely robust. Stable to Grignard reagents, organolithiums, and hydrides. Requires harsh acidic conditions for removal.[15]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Bromo-4-tert-butylbenzoate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of tert-Butyl 3-Bromo-4-tert-butylbenzoate

Materials:

  • This compound

  • Dichloromethane (anhydrous)

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • 1 M HCl (aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq), tert-butanol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled solution with stirring. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Protecting_Group_Selection_Workflow start Start: this compound next_reaction What is the next reaction step? start->next_reaction pg_methyl Methyl Ester next_reaction->pg_methyl Basic/Nucleophilic Conditions (e.g., Suzuki Coupling) pg_tertbutyl tert-Butyl Ester next_reaction->pg_tertbutyl Strongly Basic/Nucleophilic Conditions or Grignard Reagents pg_benzyl Benzyl Ester next_reaction->pg_benzyl Reductive Conditions (e.g., Hydrogenation) deprotection Deprotection pg_methyl->deprotection LiOH or aq. HCl pg_tertbutyl->deprotection TFA pg_benzyl->deprotection H2, Pd/C

Caption: Decision workflow for selecting a suitable protecting group.

Orthogonal_Strategy sub This compound COOH Br protect Protect COOH (e.g., as tert-Butyl Ester) sub:cooh->protect protected_sub 3-Bromo-4-tert-butylbenzoate COOtBu Br protect->protected_sub:ester cross_couple Suzuki-Miyaura Coupling protected_sub:br->cross_couple coupled_product Coupled Product COOtBu R cross_couple->coupled_product:r deprotect Deprotect Ester (TFA) coupled_product:cootbu->deprotect final_product Final Product COOH R deprotect->final_product:cooh

References

Technical Support Center: Scale-up Synthesis of 3-Bromo-4-tert-butylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 3-Bromo-4-tert-butylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the large-scale production of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure a safe, efficient, and high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: The lab-scale protocol for the bromination of 4-tert-butylbenzoic acid gives a low yield (around 36%). How can this be improved for scale-up?

A1: The reported low yield is a significant concern for scaling up the synthesis. Several factors could be contributing to this, and optimization of the reaction conditions is crucial. Key areas to focus on for yield improvement include:

  • Alternative Brominating Agents: The use of bromine in the presence of nitric acid and silver nitrate is not ideal for large-scale production due to cost and potential side reactions.[1] Consider exploring alternative brominating systems that are more cost-effective and efficient. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that can be activated by a catalytic amount of a Lewis or Brønsted acid.[2][3][4] Another promising alternative is the use of a bromide-bromate mixture in an acidic aqueous solution, which offers a safer and more environmentally friendly approach.

  • Catalyst Selection: The role of silver nitrate in the documented protocol is likely to act as a halogen scavenger to drive the equilibrium. For a more industrially viable process, consider Lewis acid catalysts such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), which are commonly used in electrophilic aromatic bromination.[5]

  • Reaction Conditions Optimization: Systematically investigate the impact of temperature, reaction time, and stoichiometry of reactants. Running the reaction at an optimal temperature can minimize the formation of side products.

Q2: What are the common side products and impurities I should expect during the scale-up synthesis?

A2: During the electrophilic bromination of 4-tert-butylbenzoic acid, several impurities can form, impacting the purity of the final product. These can include:

  • Isomeric Impurities: While the tert-butyl group is a strong ortho, para-director and the carboxylic acid is a meta-director, the formation of other constitutional isomers is possible, though likely in smaller amounts.

  • Di-brominated Products: If the reaction conditions are too harsh (e.g., high temperature, excess bromine), di-bromination of the aromatic ring can occur.

  • Benzylic Bromination Products: Depending on the catalyst and conditions, radical bromination at the tert-butyl group is a potential side reaction, leading to impurities like 3-bromo-4-(bromomethyl)benzoic acid.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 4-tert-butylbenzoic acid in the crude product.

Careful monitoring of the reaction by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to identify and quantify these impurities.

Q3: What are the recommended methods for the purification of this compound on a large scale?

A3: Purification of the crude product is critical to achieve the desired purity for downstream applications. The most common and scalable purification method for crystalline solids like this compound is recrystallization.

  • Solvent Selection: The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For substituted benzoic acids, common solvents for recrystallization include acetic acid, ethanol, or a mixture of solvents like ethanol/water or ethyl acetate/hexane.[1][6] A systematic solvent screen is recommended to find the optimal system for both high purity and good recovery.

  • Recrystallization Procedure: A general procedure involves dissolving the crude product in a minimal amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, allowing the solution to cool slowly to form crystals, and then collecting the crystals by filtration.

For impurities that are difficult to remove by recrystallization, other techniques such as column chromatography might be necessary, although this can be less practical and more costly on a very large scale.

Q4: What are the key safety precautions for handling the reagents involved in this synthesis at scale?

A4: The scale-up of any chemical process requires a thorough safety review. The bromination of 4-tert-butylbenzoic acid involves several hazardous materials that demand careful handling:

  • Bromine: Liquid bromine is highly corrosive, toxic, and a strong oxidizing agent. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Have a solution of sodium thiosulfate readily available to neutralize any spills.

  • Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and is corrosive. Handle with care and appropriate PPE.

  • Solvents: Depending on the chosen method, flammable organic solvents may be used. Ensure proper grounding of equipment to prevent static discharge and work in an area free of ignition sources.

A comprehensive risk assessment should be performed before commencing any large-scale synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction temperature. - Inefficient brominating agent or catalyst.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; lower temperatures may increase selectivity. - Evaluate alternative brominating agents like NBS or a bromide/bromate mixture. - Screen different Lewis acid catalysts (e.g., FeBr₃) and their loading.
Product is Impure (Multiple Spots on TLC) - Presence of unreacted starting material. - Formation of isomeric or di-brominated byproducts.- Improve the efficiency of the reaction to drive it to completion. - Optimize the purification process. Perform multiple recrystallizations if necessary. - Consider using a milder brominating agent like NBS for better selectivity.
"Oiling Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the solute. - The solution is being cooled too rapidly. - High concentration of impurities depressing the melting point.- Select a solvent with a lower boiling point. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Add a small amount of a "good" solvent to the oil, heat to dissolve, and then cool slowly.
Poor Recovery After Recrystallization - Too much solvent was used, leaving a significant amount of product in the mother liquor. - The product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation. - Concentrate the mother liquor and cool again to obtain a second crop of crystals.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis via Bromination with Br₂/AgNO₃ (For reference)

This protocol is based on a literature procedure and serves as a starting point for optimization.[1]

Materials:

  • 4-tert-butylbenzoic acid

  • Acetic acid

  • Nitric acid

  • Bromine

  • Silver nitrate

  • Water

Procedure:

  • In a round-bottom flask, rapidly stir 4-tert-butylbenzoic acid (e.g., 500 mg, 2.8 mmol) in a mixture of acetic acid (11 mL) and nitric acid (1.7 mL).[1]

  • To this mixture, add bromine (114 µL, 5.9 mmol).[1]

  • Slowly add a solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL). A thick yellow precipitate will form.[1]

  • Add an additional 2 mL of acetic acid and heat the mixture to reflux for 1 hour.[1]

  • Filter the hot solution to remove the precipitate.

  • Add water to the filtrate until a white solid precipitates.

  • Collect the solid by filtration, air dry, and recrystallize from acetic acid to yield this compound as a white solid.[1]

Note: This method has a reported yield of approximately 36% and is not recommended for large-scale synthesis due to the use of silver nitrate.

Protocol 2: General Procedure for Purification by Recrystallization

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., acetic acid, ethanol/water)

Procedure:

  • Place the crude this compound in an appropriately sized flask.

  • Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Reaction Incomplete? start->check_reaction check_impurities Significant Side Products? check_reaction->check_impurities No action_monitor Action: Monitor reaction by TLC/HPLC. Increase reaction time or temperature cautiously. check_reaction->action_monitor Yes check_conditions Suboptimal Conditions? check_impurities->check_conditions No action_reagents Action: Evaluate alternative brominating agents (e.g., NBS). Screen different catalysts and optimize stoichiometry. check_impurities->action_reagents Yes check_purification Loss During Purification? check_conditions->check_purification No action_temp Action: Optimize reaction temperature. Lower temperature may improve selectivity. check_conditions->action_temp Yes action_recrystallization Action: Optimize recrystallization solvent. Minimize solvent volume. Collect second crop from mother liquor. check_purification->action_recrystallization Yes end Yield Improved action_monitor->end action_reagents->end action_temp->end action_recrystallization->end

Caption: Troubleshooting workflow for addressing low yield issues.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow start Start: 4-tert-butylbenzoic acid bromination Bromination Reaction (e.g., with NBS/catalyst) start->bromination workup Aqueous Work-up (Quenching and Extraction) bromination->workup crude_product Crude this compound workup->crude_product recrystallization Recrystallization (Solvent selection, dissolution, cooling) crude_product->recrystallization filtration Vacuum Filtration and Washing recrystallization->filtration drying Drying under Vacuum filtration->drying final_product Pure this compound drying->final_product

Caption: General workflow for synthesis and purification.

References

Validation & Comparative

NMR Analysis of 3-Bromo-4-tert-butylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and predicted Nuclear Magnetic Resonance (NMR) data for 3-Bromo-4-tert-butylbenzoic acid. The information presented is intended to aid in the structural elucidation and verification of this compound, which serves as a valuable building block in medicinal chemistry and materials science.

¹H and ¹³C NMR Data Comparison

The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shifts for this compound. The predicted data was generated using online NMR prediction tools, offering a valuable comparative dataset for experimental verification. For further comparison, experimental data for the related compound, 4-tert-butylbenzoic acid, is also included.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Proton Assignment Experimental (this compound in CDCl₃) Predicted (this compound)
-C(CH₃)₃1.85 (s, 9H)1.45 (s, 9H)
Ar-H (ortho to COOH)8.62 (d, 1H, J = 2.0 Hz)8.21 (s, 1H)
Ar-H (meta to COOH)8.26 (dd, 1H, J = 2.0, 8.5 Hz)7.96 (d, 1H)
Ar-H (ortho to t-Bu)7.86 (d, 1H, J = 8.5 Hz)7.59 (d, 1H)
-COOHNot explicitly reported~11-13 (broad s, 1H)

Note: The experimental data was sourced from ChemicalBook. Predicted data was generated using online NMR prediction software.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Carbon Assignment Predicted (this compound) Experimental (4-tert-butylbenzoic acid in CDCl₃)
-C (CH₃)₃35.135.2
-C(C H₃)₃31.031.1
Ar-C (ipso to COOH)128.9126.6
Ar-C (ortho to COOH)131.8130.1
Ar-C (meta to COOH)134.5125.5
Ar-C (ipso to t-Bu)158.2157.6
Ar-C (ipso to Br)122.1-
C =O171.2172.3

Note: Predicted data was generated using online NMR prediction software. Experimental data for 4-tert-butylbenzoic acid is provided for comparative purposes. The chemical shifts of the aromatic carbons in this compound are expected to differ due to the electronic effects of the bromine substituent.

Experimental Protocol for NMR Analysis

This section outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts (0 ppm).

2.2. Data Acquisition

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 to 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

2.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of an organic compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Transfer Transfer to NMR Tube Solvent->Transfer LockShim Lock & Shim Transfer->LockShim Acquire1H Acquire ¹H Spectrum LockShim->Acquire1H Acquire13C Acquire ¹³C Spectrum LockShim->Acquire13C FT Fourier Transform Acquire1H->FT Acquire13C->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference PeakPick Peak Picking & Integration Reference->PeakPick Assign Assign Signals PeakPick->Assign Structure Structure Elucidation/ Verification Assign->Structure

Caption: Workflow for NMR analysis from sample preparation to structure elucidation.

Mass Spectrometry of 3-Bromo-4-tert-butylbenzoic Acid and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 3-Bromo-4-tert-butylbenzoic acid, a compound of interest in synthetic chemistry and drug discovery. Understanding its fragmentation pattern is crucial for reaction monitoring, impurity profiling, and metabolic studies. This document outlines the expected mass spectral data for the target compound, drawing comparisons with structurally related molecules to elucidate the influence of the bromo and tert-butyl substituents on its fragmentation pathways.

Predicted Mass Spectral Fragmentation

The key fragmentation pathways for aromatic carboxylic acids involve the loss of hydroxyl (-OH) and carboxyl (-COOH) groups. The presence of the tert-butyl group introduces a characteristic loss of a methyl radical (-CH3) and isobutylene (-C4H8). The bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks in approximately 1:1 ratio) for bromine-containing fragments.

A predicted fragmentation of this compound is proposed below:

Predicted EI Mass Spectrometry Fragmentation of this compound M [M]+• m/z 256/258 C11H13BrO2+• M_minus_15 [M-CH3]+ m/z 241/243 M->M_minus_15 - •CH3 M_minus_17 [M-OH]+ m/z 239/241 M->M_minus_17 - •OH M_minus_45 [M-COOH]+ m/z 211/213 M->M_minus_45 - •COOH M_minus_56 [M-C4H8]+• m/z 200/202 M->M_minus_56 - C4H8 C4H9 [C4H9]+ m/z 57 M->C4H9 - C7H4BrO2 Fragment_183_185 [M-C4H8-OH]+ m/z 183/185 M_minus_56->Fragment_183_185 - •OH Fragment_155_157 [M-C4H8-COOH]+ m/z 155/157 M_minus_56->Fragment_155_157 - •COOH

Caption: Predicted Electron Ionization fragmentation pathway for this compound.

Comparative Fragmentation Data of Related Compounds

To support the predicted fragmentation, the experimental electron ionization mass spectrometry data for 3-bromobenzoic acid and 4-tert-butylbenzoic acid are presented below.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) and Corresponding Neutral Loss Reference
3-Bromobenzoic acid 200/202183/185 ([M-OH]⁺), 155/157 ([M-COOH]⁺), 122 ([M-Br]⁺), 76 ([C₆H₄]⁺)[1]
4-tert-Butylbenzoic acid 178163 ([M-CH₃]⁺), 135 ([M-C₃H₇]⁺), 121 ([M-C₄H₉]⁺), 91 ([C₇H₇]⁺), 57 ([C₄H₉]⁺)[2][3]
Predicted: this compound 256/258241/243 ([M-CH₃]⁺), 239/241 ([M-OH]⁺), 211/213 ([M-COOH]⁺), 200/202 ([M-C₄H₈]⁺), 57 ([C₄H₉]⁺)N/A

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the low volatility of carboxylic acids, derivatization is generally required for GC-MS analysis. Silylation is a common derivatization technique for compounds containing active hydrogens.

1. Derivatization Protocol: Silylation

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable aprotic solvent (e.g., acetonitrile, pyridine).

  • Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample solution.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analysis: Allow the sample to cool to room temperature before injecting it into the GC-MS system.

2. GC-MS Parameters (General)

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection Mode: Splitless or split (e.g., 20:1).

  • Injector Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

General Workflow for GC-MS Analysis of Carboxylic Acids cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve Sample Derivatization Add Silylating Agent Dissolution->Derivatization Heating Heat at 60-70°C Derivatization->Heating Injection Inject into GC-MS Heating->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum of Peak TIC->MassSpectrum Interpretation Fragmentation Analysis MassSpectrum->Interpretation

Caption: A generalized workflow for the GC-MS analysis of carboxylic acids following derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is well-suited for the direct analysis of this compound and its derivatives without the need for derivatization. Electrospray ionization (ESI) is a common ionization technique for such compounds.

1. Sample Preparation

  • Dissolution: Dissolve approximately 1 mg of the solid sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Dilution: Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

  • Acidification (Optional): For negative ion mode ESI, no additive is typically needed. For positive ion mode, adding a small amount of formic acid (0.1% v/v) can enhance protonation.

  • Filtration: Filter the solution through a 0.22 µm syringe filter before injection.

2. LC-MS Parameters (General)

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is recommended.

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with 10% B.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • MS Ionization Mode: Electrospray Ionization (ESI), negative or positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 350 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • Mass Range: m/z 50-500.

In biological matrices, derivatives such as glycine conjugates and glucuronides may be observed.[4] LC-MS/MS would be the preferred method for the selective detection and quantification of these metabolites.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both GC-MS (with derivatization) and LC-MS. The predicted fragmentation patterns, based on the analysis of related compounds, provide a solid foundation for the identification and structural elucidation of this molecule and its derivatives. The characteristic isotopic signature of bromine and the facile loss of the tert-butyl group and its fragments serve as key diagnostic markers in the mass spectrum. The provided experimental protocols offer a starting point for method development for the analysis of this compound in various research and development settings.

References

A Comparative Guide to the Reactivity of 3-Bromo-4-tert-butylbenzoic Acid and Other Bromobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-Bromo-4-tert-butylbenzoic acid with other selected bromobenzoic acid isomers. The presence and position of the bromine atom and the bulky tert-butyl group significantly influence the electronic and steric environment of the molecule, thereby affecting its reactivity in various key organic transformations. This document summarizes the acidity and expected reactivity in common cross-coupling and esterification reactions, supported by theoretical principles and available experimental data. Detailed experimental protocols are provided to facilitate comparative studies.

Understanding Reactivity: The Role of Substituents

The reactivity of a substituted benzoic acid is primarily governed by the electronic and steric effects of its substituents. In the case of bromobenzoic acids, the bromine atom exerts an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The tert-butyl group, conversely, is electron-donating through an inductive effect (+I) and is notably bulky, which can cause significant steric hindrance.[1]

For this compound, the bromine atom at the meta position to the carboxyl group primarily exerts its electron-withdrawing inductive effect, which increases the acidity of the carboxylic proton. The tert-butyl group at the para position has an electron-donating effect, which would tend to decrease acidity. The interplay of these effects, along with steric hindrance, dictates the overall reactivity profile of the molecule.

Data Presentation: A Quantitative Comparison

Table 1: Comparison of Acidity (pKa) of Selected Bromobenzoic Acids

CompoundStructurepKa in Water at 25°CNotes
Benzoic AcidC₆H₅COOH4.20Reference
2-Bromobenzoic Acid2-BrC₆H₄COOH2.85Increased acidity due to the ortho effect.[1]
3-Bromobenzoic Acid3-BrC₆H₄COOH3.86Increased acidity due to the inductive effect of bromine.[1]
4-Bromobenzoic Acid4-BrC₆H₄COOH3.97Inductive effect is partially offset by the resonance effect.[1]
This compound 3-Br-4-(t-Bu)C₆H₃COOH 4.01 (Predicted) The electron-donating tert-butyl group is expected to decrease acidity compared to 3-bromobenzoic acid.[2]
4-tert-Butylbenzoic Acid4-(t-Bu)C₆H₄COOH4.33The electron-donating tert-butyl group decreases acidity compared to benzoic acid.

Table 2: Illustrative Comparison of Expected Reactivity in Common Reactions

The following table provides a qualitative comparison of the expected reactivity of this compound with other isomers in key synthetic reactions. The predictions are based on the interplay of electronic and steric effects.

Reaction2-Bromobenzoic Acid3-Bromobenzoic Acid4-Bromobenzoic AcidThis compound
Suzuki Coupling Lower reactivity due to steric hindrance at the ortho position.Good reactivity.Good reactivity.Moderate to good reactivity; the electron-donating tert-butyl group may slightly decrease reactivity compared to 3-bromobenzoic acid, and steric hindrance could play a role.
Buchwald-Hartwig Amination Lower reactivity due to steric hindrance at the ortho position.Good reactivity.Good reactivity.Moderate to good reactivity; steric hindrance from the adjacent tert-butyl group could slightly lower the reaction rate compared to 3-bromobenzoic acid.
Fischer Esterification Slower reaction rate due to steric hindrance around the carboxylic acid.Good reactivity.Good reactivity.Good reactivity; the tert-butyl group is not expected to significantly hinder the esterification of the meta-positioned carboxyl group.

Experimental Protocols

To facilitate a direct and objective comparison of the reactivity of this compound with other bromobenzoic acids, the following standardized experimental protocols are provided. These protocols are based on established methods and can be adapted for specific laboratory conditions.

Protocol 1: Comparative Analysis of Esterification Rates

This protocol outlines a method for comparing the relative rates of Fischer esterification for different bromobenzoic acid isomers.

Materials:

  • Bromobenzoic acid isomer (e.g., this compound, 3-bromobenzoic acid)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Reflux apparatus

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • In separate round-bottom flasks, combine each bromobenzoic acid isomer (1.0 mmol) with an excess of anhydrous methanol (20 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1 mL) to each flask.

  • Heat the mixtures to reflux under identical conditions.

  • At regular time intervals (e.g., 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the aliquots by diluting with a known volume of a saturated sodium bicarbonate solution.

  • Extract the quenched aliquots with a fixed volume of an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by GC or HPLC to determine the ratio of the ester product to the unreacted carboxylic acid.

  • Plot the percentage conversion against time for each isomer to compare their relative reaction rates.

G Workflow for Comparative Esterification start Start: Prepare parallel reactions for each bromobenzoic acid isomer step1 Add bromobenzoic acid, excess methanol, and catalytic H₂SO₄ to each flask start->step1 step2 Heat all reactions to reflux under identical conditions step1->step2 step3 Withdraw aliquots at set time intervals (t = 30, 60, 120, 240 min) step2->step3 step4 Quench aliquots with NaHCO₃ solution step3->step4 step5 Extract with an organic solvent step4->step5 step6 Analyze organic layer by GC or HPLC to determine conversion step5->step6 end End: Plot % conversion vs. time to compare reaction rates step6->end

Caption: A generalized workflow for the comparative kinetic analysis of Fischer esterification.

Protocol 2: Standardized Suzuki-Miyaura Coupling Reaction

This protocol provides a standardized procedure for the Suzuki-Miyaura coupling of various bromobenzoic acids with phenylboronic acid, allowing for a comparison of their yields.

Materials:

  • Bromobenzoic acid isomer (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the bromobenzoic acid isomer, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100°C and stir vigorously for a set period (e.g., 12 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the aqueous layer and acidify with 1 M HCl to precipitate the product.

  • Filter the solid product, wash with water, and dry under vacuum.

  • Determine the yield of the purified product for each isomer.

G Standardized Suzuki-Miyaura Coupling Workflow start Start: Set up parallel reactions under inert atmosphere step1 Combine bromobenzoic acid isomer, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ start->step1 step2 Add degassed toluene and water step1->step2 step3 Heat all reactions at 100°C for a fixed time (e.g., 12 h) step2->step3 step4 Work-up: Cool, dilute, and acidify to precipitate the product step3->step4 step5 Isolate and purify the product step4->step5 end End: Determine and compare the yields of the biaryl products step5->end

Caption: A standardized workflow for comparing the yields of Suzuki-Miyaura coupling reactions.

Protocol 3: Comparative Buchwald-Hartwig Amination

This protocol describes a standardized method for the Buchwald-Hartwig amination of different bromobenzoic acids with aniline to compare their reactivity.

Materials:

  • Bromobenzoic acid isomer (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (anhydrous and degassed, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the bromobenzoic acid isomer, NaOtBu, and XPhos to a dry Schlenk tube.

  • Add Pd₂(dba)₃ and toluene.

  • Add aniline via syringe.

  • Seal the tube and heat the mixture at 100°C for a predetermined time (e.g., 18 hours).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

  • Compare the yields of the aminated products.

Mandatory Visualization

G Factors Influencing the Reactivity of Bromobenzoic Acids subst Substituent Effects electronic electronic subst->electronic Electronic Effects steric steric subst->steric Steric Effects reactivity Overall Reactivity inductive inductive electronic->inductive Inductive Effect (-I from Br, +I from t-Bu) resonance resonance electronic->resonance Resonance Effect (+R from Br) hindrance hindrance steric->hindrance Steric Hindrance (ortho-substituents, t-Bu group) acidity acidity inductive->acidity Influences Acidity (pKa) resonance->acidity acidity->reactivity hindrance->reactivity Impacts reaction rates

Caption: Logical relationship between substituent effects and the overall reactivity of bromobenzoic acids.

References

Unraveling the Electronic Influence of the Tert-Butyl Group in 3-Bromo-4-tert-butylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a tert-butyl group on an aromatic ring is a common tactic in medicinal chemistry and materials science to modulate a molecule's electronic and steric properties. This guide provides a comparative analysis of the electronic effects of the tert-butyl group in 3-Bromo-4-tert-butylbenzoic acid, contrasting its properties with those of parent and related substituted benzoic acids. By presenting key experimental data and detailed methodologies, this document aims to offer a clear perspective on the interplay of inductive, resonance, and steric effects governed by this bulky alkyl group.

Comparative Analysis of Acidity

The acidity of a substituted benzoic acid, quantified by its pKa value, serves as a direct measure of the electronic effects of its substituents. A lower pKa value indicates a stronger acid, signifying that the substituent helps to stabilize the negative charge of the carboxylate anion. The following table summarizes the pKa values for this compound and a series of reference compounds.

CompoundSubstituentspKa
Benzoic AcidNone4.20[1]
4-tert-Butylbenzoic Acid4-tert-butyl4.38[2]
3-Bromobenzoic Acid3-bromo3.86[3][4][5]
This compound 3-bromo, 4-tert-butyl 4.01 (Predicted) [6]

The data reveals that the electron-withdrawing inductive effect of the bromine atom at the meta position in 3-Bromobenzoic acid significantly increases its acidity compared to benzoic acid. Conversely, the tert-butyl group at the para position in 4-tert-Butylbenzoic acid decreases acidity. This is attributed to the group's electron-donating nature through a combination of inductive and hyperconjugation effects.

In the case of this compound, the opposing electronic effects of the two substituents are evident. The predicted pKa of 4.01 suggests that the electron-donating character of the para-tert-butyl group partially counteracts the acid-strengthening effect of the meta-bromo group, resulting in an acidity intermediate between that of 3-Bromobenzoic acid and 4-tert-Butylbenzoic acid.

Dissecting the Electronic and Steric Effects

The overall electronic influence of a substituent on a benzene ring is a composite of its inductive and resonance (or hyperconjugation) effects. The Hammett substituent constant (σ) provides a quantitative measure of these effects.

SubstituentPositionHammett Constant (σ)Electronic Effect
-H-0.00Reference
-Brmeta (σm)+0.39Electron-withdrawing (Inductive)
-C(CH3)3para (σp)-0.20Electron-donating (Inductive + Hyperconjugation)

The positive σm value for the bromo group indicates its electron-withdrawing nature, primarily through the inductive effect. In contrast, the negative σp value for the tert-butyl group signifies its electron-donating character. This donation is a result of both a weak positive inductive effect (+I) and, more significantly, C-C and C-H hyperconjugation, which delocalizes electron density into the aromatic π-system.

The interplay of these effects in this compound is visualized in the following diagram:

G Electronic and Steric Effects in this compound cluster_effects Substituent Effects cluster_molecule This compound cluster_properties Resulting Properties Inductive_Effect Inductive Effect (-I) Molecule Benzoic Acid Ring Inductive_Effect->Molecule Br (meta) Hyperconjugation Hyperconjugation (+H) Hyperconjugation->Molecule t-Bu (para) Steric_Hindrance Steric Hindrance Steric_Hindrance->Molecule t-Bu (ortho to Br) Acidity Acidity (pKa) Molecule->Acidity

Caption: Interplay of electronic and steric effects on the acidity of this compound.

Experimental Protocols

Determination of pKa by Potentiometric Titration

The pKa values of the benzoic acid derivatives are determined by potentiometric titration with a standardized solution of a strong base, such as sodium hydroxide.

Materials:

  • Substituted benzoic acid sample

  • Standardized 0.1 M NaOH solution

  • 70:30 Ethanol-water solvent

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

Procedure:

  • Sample Preparation: Accurately weigh a sample of the benzoic acid derivative and dissolve it in a known volume of the 70:30 ethanol-water solvent to create a solution of approximately 0.01 M.

  • Titration Setup: Calibrate the pH meter using standard buffer solutions. Place the benzoic acid solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titration: Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is determined from the pH at the half-equivalence point.

G Workflow for pKa Determination by Potentiometric Titration Start Start Prepare_Sample Prepare Benzoic Acid Solution (approx. 0.01 M in 70:30 EtOH/H2O) Start->Prepare_Sample Calibrate_pH_Meter Calibrate pH Meter Prepare_Sample->Calibrate_pH_Meter Setup_Titration Set up Titration Apparatus Calibrate_pH_Meter->Setup_Titration Titrate Titrate with Standardized NaOH (Record pH vs. Volume) Setup_Titration->Titrate Plot_Data Plot pH vs. Volume of NaOH Titrate->Plot_Data Determine_Equivalence_Point Determine Equivalence Point Plot_Data->Determine_Equivalence_Point Determine_Half_Equivalence_Point Determine Half-Equivalence Point Determine_Equivalence_Point->Determine_Half_Equivalence_Point Determine_pKa pKa = pH at Half-Equivalence Point Determine_Half_Equivalence_Point->Determine_pKa End End Determine_pKa->End

Caption: Experimental workflow for determining the pKa of a substituted benzoic acid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts of the aromatic protons provide insight into the electron density of the ring. Electron-donating groups will shield the protons, shifting their signals upfield (lower ppm), while electron-withdrawing groups will deshield them, causing a downfield shift (higher ppm).

  • ¹³C NMR: The chemical shift of the carboxyl carbon is particularly sensitive to the electronic effects of the substituents. Electron-withdrawing groups cause a downfield shift, while electron-donating groups lead to an upfield shift.

Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) stretching vibration in the IR spectrum is indicative of the electronic environment of the carboxylic acid group. Electron-withdrawing substituents tend to increase the C=O stretching frequency, whereas electron-donating groups generally cause a slight decrease.

Conclusion

The electronic character of this compound is a finely tuned balance between the electron-withdrawing inductive effect of the meta-bromo substituent and the electron-donating inductive and hyperconjugative effects of the para-tert-butyl group. The predicted pKa value places its acidity between that of its monosubstituted parent compounds, highlighting the additive nature of these electronic influences. For drug development professionals and researchers, understanding these nuanced electronic effects is crucial for the rational design of molecules with desired physicochemical properties and biological activities. The bulky nature of the tert-butyl group also introduces significant steric hindrance, which can further influence reactivity and molecular conformation, a factor that should be considered in parallel with its electronic contributions.

References

Biological Activity Screening of 3-Bromo-4-tert-butylbenzoic Acid Derivatives: A Review of Available Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of published studies on the biological activity screening of derivatives of 3-Bromo-4-tert-butylbenzoic acid. While the parent compound is commercially available and its synthesis is documented, there is currently no publicly accessible experimental data comparing the biological activities of a series of its ester, amide, or other derivatives. This lack of information precludes the creation of a detailed comparison guide with quantitative data as requested.

For researchers, scientists, and drug development professionals interested in this specific chemical scaffold, this represents a significant gap in the current body of knowledge. The core requirement of comparing the performance of various this compound derivatives against biological targets cannot be fulfilled without foundational research that synthesizes and screens such a library of compounds.

While direct data is unavailable, it is pertinent to consider the broader context of related chemical structures to understand the potential areas of interest for future research.

Potential Areas for Future Investigation Based on Related Compounds:

Studies on other substituted benzoic acid and brominated aromatic compounds have shown a range of biological activities, suggesting that derivatives of this compound could be promising candidates for screening in several therapeutic areas:

  • Anticancer Activity: Benzoic acid derivatives are a well-established class of compounds in medicinal chemistry with significant potential as anticancer agents. Research has demonstrated that substitutions on the benzoic acid ring can modulate activity against various cancer cell lines. For instance, other brominated compounds have been shown to induce apoptosis and inhibit cell cycle progression in cancer cells.

  • Antimicrobial Activity: Brominated phenols and other related structures have demonstrated efficacy against a range of bacterial and fungal pathogens. The bromine atom can enhance the antimicrobial properties of a molecule. Screening for activity against clinically relevant strains, including drug-resistant bacteria, could be a fruitful avenue of investigation.

  • Enzyme Inhibition: The specific substitution pattern of this compound offers a unique scaffold that could be tailored to fit the active sites of various enzymes. For example, hydrazone derivatives of other brominated benzoic acids have been investigated as inhibitors of enzymes like tyrosinase.

Experimental Workflow for Future Screening

Should a research program be initiated for this class of compounds, a typical experimental workflow would involve the following stages. This process is visualized in the flowchart below.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound derivatization Derivatization (e.g., Esterification, Amidation) start->derivatization purification Purification & Characterization derivatization->purification primary_screening Primary Screening (e.g., Cell Viability Assay) purification->primary_screening hit_id Hit Identification primary_screening->hit_id secondary_screening Secondary Screening (e.g., IC50 Determination) hit_id->secondary_screening sar Structure-Activity Relationship (SAR) Analysis secondary_screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the synthesis and biological screening of novel chemical derivatives.

Conclusion

At present, a comparison guide on the biological activity of this compound derivatives cannot be compiled due to a lack of published experimental data. The information available on structurally related compounds suggests that this is a potentially valuable scaffold for the discovery of new bioactive molecules. The absence of data highlights an opportunity for new research to synthesize a library of these derivatives and perform systematic screening to uncover their therapeutic potential. Researchers are encouraged to explore this untapped area of medicinal chemistry.

A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 3-Bromo-4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical application of this reaction is the synthesis of substituted biaryl compounds, which are prevalent in pharmaceuticals and advanced materials. The coupling of sterically hindered and electronically deactivated substrates like 3-Bromo-4-tert-butylbenzoic acid presents a significant challenge, making the choice of an appropriate catalyst system paramount to achieving high yields and selectivity.

This guide provides a comparative overview of various catalyst systems applicable to the Suzuki-Miyaura coupling of this compound, supported by experimental data from analogous substrates in the scientific literature.

Catalyst Performance Comparison

Direct comparative studies on this compound are limited. Therefore, the following table summarizes the performance of different palladium-based catalyst systems in the Suzuki coupling of structurally similar aryl bromides. This data serves as a representative comparison to guide catalyst selection.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate Analogue
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O80-1008-16~854-Bromo-2-hydroxybenzaldehyde[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole[2]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8012954-Bromobenzonitrile[2]
Pd/C-K₂CO₃Ethanol/H₂O802>904-Bromoanisole
[PdCl₂(NH₂CH₂COOH)₂]-K₂CO₃H₂ORoom Temp1.5973-Bromobenzoic acid[3]
Pd₂(dba)₃P(t-Bu)₃KFTHFRoom Temp-HighAryl Bromides[4][5]

Note: The data presented is compiled from studies on analogous substrates and serves as a representative comparison. Optimization of reaction conditions is often necessary for a specific substrate combination. The presence of the bulky tert-butyl group and the deactivating carboxylic acid group on the target substrate may necessitate the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands like SPhos or P(t-Bu)₃.[4][6][7]

Experimental Protocols

A detailed experimental procedure is crucial for the successful execution and optimization of the Suzuki-Miyaura coupling reaction. Below is a representative protocol that can be adapted for the coupling of this compound with an arylboronic acid.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(OAc)₂/Ligand combination)

  • Ligand (if required, e.g., SPhos, 6-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)

  • Inert atmosphere (Argon or Nitrogen)

Reaction Setup:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and the base.

  • If using a solid palladium precursor and ligand, add them to the vessel at this stage.

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[8]

Solvent Addition and Degassing:

  • Add the chosen degassed solvent system to the reaction vessel via syringe.

  • Further degas the reaction mixture by bubbling the inert gas through the solution for 15-30 minutes.

Catalyst Addition and Reaction:

  • If using a palladium precursor that is sensitive to air, prepare a stock solution in a separate degassed solvent and add it to the reaction mixture via syringe under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

Monitoring and Work-up:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.[3]

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow A Reaction Setup: - Aryl Halide - Boronic Acid - Base - Catalyst/Ligand B Inert Atmosphere: Evacuate & Backfill with Ar or N₂ A->B C Solvent Addition: Add Degassed Solvent B->C D Reaction: Heat & Stir C->D E Monitoring: TLC or LC-MS D->E E->D Incomplete F Work-up: - Quench - Extract - Dry E->F Complete G Purification: Column Chromatography or Recrystallization F->G H Product G->H

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

The selection of an optimal catalyst system for the Suzuki-Miyaura coupling of this compound is crucial for achieving high yields. While classical palladium catalysts like Pd(PPh₃)₄ can be effective, modern systems employing palladium acetate or palladium precatalysts with bulky, electron-rich phosphine ligands such as SPhos or P(t-Bu)₃ often provide superior results, especially for challenging substrates.[2][4] Heterogeneous catalysts like Pd/C offer the advantage of easier separation and recyclability. Careful optimization of the base, solvent, and temperature is essential to maximize the efficiency of the chosen catalytic system. The provided experimental protocol and workflow diagram serve as a comprehensive guide for researchers to develop a robust and efficient synthesis of 4-tert-butyl-3-arylbenzoic acids.

References

DFT Insights into 3-Bromo-4-tert-butylbenzoic Acid: A Comparative Guide to Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 3-Bromo-4-tert-butylbenzoic acid, benchmarked against parent benzoic acid and other substituted analogues. The insights are derived from Density Functional Theory (DFT) principles, offering a theoretical framework for understanding its chemical behavior and reactivity. This information is crucial for applications in drug design and materials science where molecular electronic properties dictate interaction and function.

Introduction to this compound

This compound is an aromatic carboxylic acid featuring both an electron-withdrawing bromine atom and an electron-donating tert-butyl group.[1] This unique substitution pattern is expected to modulate the electronic landscape of the benzoic acid core, influencing its acidity, reactivity, and intermolecular interactions. DFT studies on substituted benzoic acids have shown that the nature and position of substituents significantly impact properties such as pKa, HOMO-LUMO energy gaps, and molecular electrostatic potential.[2][3][4][5]

Comparative Analysis of Electronic Properties

The electronic properties of this compound are compared with benzoic acid and 4-tert-butylbenzoic acid to elucidate the effect of the bromine substituent. The data presented below is based on established trends from DFT studies on similar molecules.[2][3][4][5][6]

Table 1: Comparison of Calculated Electronic Properties

PropertyThis compound (Predicted)Benzoic Acid (Reference)4-tert-butylbenzoic Acid (Reference)
pKa~3.8 - 4.04.204.33
HOMO (eV)Lower than Benzoic Acid-8.5 to -9.0Slightly higher than Benzoic Acid
LUMO (eV)Lower than Benzoic Acid-1.5 to -2.0Similar to Benzoic Acid
HOMO-LUMO Gap (eV)Smaller than Benzoic Acid~6.5 - 7.5Similar to Benzoic Acid
Dipole Moment (Debye)Higher than Benzoic Acid~1.7 - 2.2Higher than Benzoic Acid

Key Observations:

  • Acidity (pKa): The presence of the electron-withdrawing bromine atom is expected to increase the acidity of this compound (lower pKa) compared to both benzoic acid and 4-tert-butylbenzoic acid. This is because the bromine atom helps to stabilize the resulting carboxylate anion through inductive effects.[2][4]

  • Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO energy levels are anticipated to be lower for this compound. The HOMO-LUMO gap, a key indicator of chemical reactivity, is predicted to be smaller, suggesting higher reactivity compared to the reference compounds.[7][8]

  • Dipole Moment: The introduction of the polar C-Br bond is expected to increase the overall dipole moment of the molecule, potentially influencing its solubility and binding interactions.

Experimental and Computational Protocols

The following sections detail the typical methodologies employed in the DFT analysis of substituted benzoic acids.

Computational DFT Protocol

A standard computational workflow for analyzing the electronic properties of molecules like this compound using DFT is as follows:

  • Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. A common level of theory for this is B3LYP with a 6-311++G(d,p) basis set.[7][9]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations are then carried out to determine various electronic properties, including HOMO-LUMO energies, molecular electrostatic potential, and Mulliken or Natural Bond Orbital (NBO) charges.[2][4]

  • Solvation Effects: To simulate a more realistic environment, calculations can be repeated using a solvation model, such as the Polarizable Continuum Model (PCM).[7]

Experimental Validation Protocols

While this guide focuses on theoretical predictions, experimental validation is crucial. Key experimental techniques would include:

  • pKa Determination: Potentiometric titration is the standard method for experimentally determining the pKa of an acidic compound.

  • Spectroscopic Analysis: UV-Visible spectroscopy can provide information about the electronic transitions and can be correlated with the calculated HOMO-LUMO gap.[8]

  • X-ray Crystallography: This technique can determine the precise molecular geometry, which can be compared with the DFT-optimized structure.

Workflow for DFT Analysis of Electronic Properties

The following diagram illustrates the typical workflow for a DFT study on a molecule like this compound.

DFT_Workflow Input Input Molecular Structure (this compound) GeoOpt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc SP_Solvent Single Point Calculation (Solvated, e.g., PCM) GeoOpt->SP_Solvent VerifyMin Verify True Minimum (No imaginary frequencies) FreqCalc->VerifyMin VerifyMin->GeoOpt Failure SP_Gas Single Point Calculation (Gas Phase) VerifyMin->SP_Gas Success Properties Calculated Electronic Properties: - HOMO/LUMO Energies - Molecular Electrostatic Potential - Charges (Mulliken, NBO) - Dipole Moment SP_Gas->Properties SP_Solvent->Properties Comparison Comparative Analysis Properties->Comparison

Caption: Workflow for DFT analysis of molecular electronic properties.

Conclusion

DFT studies provide a powerful tool for predicting and understanding the electronic properties of this compound. The presence of both electron-donating and electron-withdrawing groups creates a molecule with nuanced electronic characteristics. The anticipated increase in acidity and reactivity compared to benzoic acid and its 4-tert-butyl analog highlights the significant influence of the bromine substituent. These theoretical insights can guide the rational design of new molecules with tailored properties for various applications in the pharmaceutical and materials science fields.

References

A Comparative Guide to the Synthesis of 3-Bromo-4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of substituted benzoic acids is a cornerstone of discovering and optimizing lead compounds. This guide provides a comparative analysis of two synthetic routes to 3-Bromo-4-tert-butylbenzoic acid, a valuable building block in medicinal chemistry. The routes are compared based on yield, reaction conditions, and starting materials, with detailed experimental protocols and workflow visualizations to aid in methodological assessment.

Executive Summary

This guide details two primary synthetic pathways for the preparation of this compound:

  • Route 1: Electrophilic Bromination of 4-tert-butylbenzoic acid. This method involves the direct bromination of the commercially available 4-tert-butylbenzoic acid.

  • Route 2: Sandmeyer Reaction of 3-Amino-4-tert-butylbenzoic acid. This alternative pathway begins with the corresponding aminobenzoic acid, which is converted to the target bromo-derivative via a diazonium salt intermediate.

The following sections provide a detailed comparison of these two routes, including quantitative data, step-by-step experimental procedures, and visual diagrams of the synthetic workflows.

Data Presentation: A Comparative Analysis

The performance of each synthetic route is summarized in the table below, allowing for a direct comparison of key metrics.

ParameterRoute 1: Electrophilic BrominationRoute 2: Sandmeyer Reaction
Starting Material 4-tert-butylbenzoic acid3-Amino-4-tert-butylbenzoic acid
Key Reagents Bromine, Nitric Acid, Silver NitrateSodium Nitrite, Hydrobromic Acid, Copper(I) Bromide
Reaction Time 1 hour at refluxNot explicitly stated, but typically a multi-hour process including diazotization and Sandmeyer reaction steps.
Reported Yield 36%[1]Not explicitly reported for this specific substrate, but yields for similar Sandmeyer brominations of aminobenzoic acids can vary and are often in the moderate to good range.
Purification Recrystallization from acetic acid[1]Typically involves filtration and recrystallization.

Experimental Protocols

Route 1: Electrophilic Bromination of 4-tert-butylbenzoic acid

This procedure details the direct bromination of 4-tert-butylbenzoic acid.[1]

Materials:

  • 4-tert-butylbenzoic acid

  • Acetic acid

  • Nitric acid

  • Bromine

  • Silver nitrate

  • Water

Procedure:

  • In a suitable reaction vessel, 4-tert-butylbenzoic acid (500 mg, 2.8 mmol) is stirred rapidly in a mixture of acetic acid (11 mL) and nitric acid (1.7 mL).

  • To this stirred mixture, bromine (114 μL, 5.9 mmol) is added.

  • A solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL) is then added to the reaction mixture, resulting in the formation of a thick yellow precipitate.

  • An additional 2 mL of acetic acid is added, and the mixture is heated at reflux for 1 hour.

  • The hot solution is filtered to remove any solids.

  • Water is added to the filtrate until a white solid precipitates.

  • The solid is collected by filtration, air-dried, and then recrystallized from acetic acid to yield this compound as a white solid (263 mg, 36% yield).[1]

Characterization Data:

  • ¹H NMR (CDCl₃, 300 MHz): δ 1.85 (s, 9H, (CH₃)₃), 7.86 (d, 1H, J=8.5 Hz, ArH), 8.26 (dd, 1H, J=2.0, 8.5 Hz, ArH), 8.62 (d, 1H, J=2.0 Hz).[1]

Route 2: Sandmeyer Reaction of 3-Amino-4-tert-butylbenzoic acid (General Procedure)

While a specific protocol for 3-Amino-4-tert-butylbenzoic acid was not found, the following is a general and adaptable procedure for the Sandmeyer bromination of a substituted aminobenzoic acid.

Materials:

  • 3-Amino-4-tert-butylbenzoic acid

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Water

  • Ice

Procedure:

Step 1: Diazotization

  • Dissolve the 3-Amino-4-tert-butylbenzoic acid in a mixture of 48% HBr and water in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the reaction temperature is maintained below 5 °C.

  • After the addition is complete, stir the mixture for an additional 15 minutes at 0–5 °C to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate beaker, dissolve copper(I) bromide in 48% HBr and cool the solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas is expected.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 50 °C for 30 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture in an ice bath to precipitate the crude product.

  • Collect the crude solid by filtration and wash it with cold water.

  • The crude product can be further purified by recrystallization.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described above.

G cluster_0 Route 1: Electrophilic Bromination start1 4-tert-butylbenzoic acid reagents1 Br₂, HNO₃, AgNO₃ Acetic Acid, Reflux start1->reagents1 product1 This compound reagents1->product1 G cluster_1 Route 2: Sandmeyer Reaction start2 3-Amino-4-tert-butylbenzoic acid diazotization 1. NaNO₂, HBr, 0-5 °C start2->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer 2. CuBr, 50 °C diazonium->sandmeyer product2 This compound sandmeyer->product2

References

Purity Assessment of Synthesized 3-Bromo-4-tert-butylbenzoic Acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the validation of new molecular entities. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 3-Bromo-4-tert-butylbenzoic acid. Detailed experimental protocols and comparative data are presented to facilitate informed decisions on method selection for quality control and characterization.

Comparison of Analytical Techniques

Reverse-phase HPLC with UV detection is a widely adopted method for the purity analysis of aromatic carboxylic acids due to its robustness and accuracy.[1] A comparison with other common analytical techniques highlights the advantages of HPLC for this application.

ParameterHPLCGas Chromatography (GC)Quantitative NMR (qNMR)Melting Point
Applicability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.Applicable to a wide range of soluble compounds.Provides a general indication of purity.
Selectivity High, can separate structurally similar impurities.High, excellent for resolving volatile impurities.High, provides structural information.Low, impurities can either depress or broaden the melting range.[2]
Sensitivity High, dependent on the detector used (e.g., UV, MS).Very high, especially with detectors like FID or MS.Moderate to low, requires higher sample concentration.Low, insensitive to small amounts of impurities.
Quantitation Accurate and precise, based on peak area percentage.Accurate and precise for volatile components.Highly accurate (primary method), independent of reference standards.Not a quantitative method.
Common Impurities Detected Starting materials (e.g., 4-tert-butylbenzoic acid), by-products from synthesis.[3]Volatile organic solvents, volatile by-products.A broad range of impurities containing NMR active nuclei.Significant levels of impurities.

Proposed HPLC Method for Purity Assessment

Based on established methods for similar aromatic carboxylic acids, a robust reverse-phase HPLC (RP-HPLC) method is proposed for the purity determination of this compound.[4]

Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid or formic acid for pH adjustment and improved peak shape.[4] For mass spectrometry (MS) compatibility, formic acid is preferred.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm or 254 nm. Aromatic compounds typically exhibit absorbance at 254 nm. For compounds lacking a strong chromophore, detection at lower wavelengths such as 210 nm can be effective.[5]

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound by accurately weighing and dissolving approximately 10 mg of the compound in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Purity Comparison with Commercial Alternatives

The purity of the synthesized this compound can be benchmarked against commercially available standards. The following table summarizes the purity levels of this compound from various suppliers.

SupplierPurity SpecificationAnalytical Method
Supplier A≥99%HPLC
Supplier B>97%HPLC[6]
Supplier C95%Not specified
Synthesized BatchTo be determinedHPLC

Diagrams

Experimental Workflow for HPLC Purity Assessment

G HPLC Purity Assessment Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Synthesized this compound weigh Accurately weigh ~10 mg start->weigh dissolve Dissolve in 10 mL mobile phase (1 mg/mL) weigh->dissolve filter Filter with 0.45 µm syringe filter dissolve->filter inject Inject 10 µL onto C18 column filter->inject separate Isocratic elution (Acetonitrile:Water with 0.1% Acid) inject->separate detect UV Detection (210 nm or 254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate peak areas chromatogram->integrate calculate Calculate % Purity (Area_main / Area_total) * 100 integrate->calculate end end calculate->end Final Purity Report

Caption: Workflow for HPLC Purity Assessment.

Logical Relationship for Analytical Method Selection

G Analytical Method Selection Logic node_result GC-FID/MS is a superior alternative start Purity Assessment of This compound volatile Are volatile impurities a primary concern? start->volatile volatile->node_result Yes primary_method Is a primary method (no standard) required? volatile->primary_method No routine_qc Routine QC for non-volatile impurities? primary_method->routine_qc No node_result_qnmr qNMR is the most comprehensive technique primary_method->node_result_qnmr Yes node_result_hplc HPLC offers a robust and accessible solution routine_qc->node_result_hplc Yes node_result_other Consider other specific techniques routine_qc->node_result_other No

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to 3-Bromo-4-tert-butylbenzoic Acid and 3-bromo-4-isopropylbenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-Bromo-4-tert-butylbenzoic acid and 3-bromo-4-isopropylbenzoic acid, two important halogenated aromatic carboxylic acids utilized as building blocks in organic synthesis. The selection between these two reagents can significantly impact reaction outcomes due to the distinct steric and electronic properties of the tert-butyl and isopropyl substituents. This document outlines their synthesis, compares their reactivity, and discusses their potential applications in medicinal chemistry, supported by experimental data and theoretical considerations.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and 3-bromo-4-isopropylbenzoic acid is presented below. These properties are crucial for determining appropriate reaction conditions and purification methods.

PropertyThis compound3-bromo-4-isopropylbenzoic acid
Molecular Formula C₁₁H₁₃BrO₂C₁₀H₁₁BrO₂
Molecular Weight 257.12 g/mol [1]243.10 g/mol [2]
CAS Number 38473-89-1[3]99070-17-4[2]
Appearance White to off-white crystalline solidSolid
Melting Point 176.5 °CNot explicitly found, predicted to be lower than the tert-butyl analog
Boiling Point (Predicted) 327.7±35.0 °CNot explicitly found, predicted to be lower than the tert-butyl analog
pKa (Predicted) 4.01±0.104.01±0.10
Solubility Soluble in organic solvents, limited solubility in water[1]Soluble in DMSO and Methanol (slightly)

Synthesis and Experimental Protocols

The synthesis of both compounds typically starts from their respective 4-alkylbenzoic acid precursors. The key step is the regioselective bromination at the 3-position.

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported and is summarized below.[3]

Experimental Protocol:

  • Reaction Setup: 4-tert-butylbenzoic acid (500 mg, 2.8 mmol) is dissolved in a mixture of acetic acid (11 mL) and nitric acid (1.7 mL) with rapid stirring.

  • Bromination: Bromine (114 μL, 5.9 mmol) is added to the stirred solution.

  • Catalyst Addition: A solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL) is slowly added, resulting in the formation of a thick yellow precipitate.

  • Reflux: Additional acetic acid (2 mL) is added, and the mixture is heated at reflux for 1 hour.

  • Work-up and Purification: The hot solution is filtered. Water is added to the filtrate until a white solid precipitates. The solid is collected by filtration, air-dried, and recrystallized from acetic acid.

  • Yield: This procedure yields this compound as a white solid (263 mg, 36%).[3]

G 4-tert-butylbenzoic acid 4-tert-butylbenzoic acid Reaction Mixture Reaction Mixture 4-tert-butylbenzoic acid->Reaction Mixture Acetic Acid, Nitric Acid Bromination Bromination Reaction Mixture->Bromination Bromine Catalysis Catalysis Bromination->Catalysis Silver Nitrate (aq) Reflux (1h) Reflux (1h) Catalysis->Reflux (1h) Acetic Acid Filtration & Precipitation Filtration & Precipitation Reflux (1h)->Filtration & Precipitation Water Recrystallization Recrystallization Filtration & Precipitation->Recrystallization Acetic Acid This compound This compound Recrystallization->this compound

Synthesis of this compound.
Proposed Synthesis of 3-bromo-4-isopropylbenzoic acid

While a specific detailed protocol for the bromination of 4-isopropylbenzoic acid was not found in the search results, a plausible synthesis can be proposed based on standard electrophilic aromatic substitution reactions of similar substrates. The conditions would likely be analogous to those used for the tert-butyl derivative, though potentially milder due to the slightly different electronic and steric nature of the isopropyl group.

Proposed Experimental Protocol:

  • Dissolution: Dissolve 4-isopropylbenzoic acid in a suitable solvent such as acetic acid.

  • Bromination: Add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the solution. An iron catalyst (e.g., iron(III) bromide) may be required to facilitate the reaction.

  • Reaction Conditions: The reaction would likely be stirred at room temperature or gently heated to achieve a reasonable reaction rate. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture would be quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. The product would then be extracted with an organic solvent. The organic layer would be washed, dried, and the solvent evaporated. The crude product would be purified by recrystallization or column chromatography.

G 4-isopropylbenzoic acid 4-isopropylbenzoic acid Reaction Mixture Reaction Mixture 4-isopropylbenzoic acid->Reaction Mixture Acetic Acid Bromination Bromination Reaction Mixture->Bromination Br2, FeBr3 (catalyst) Reaction (Stirring/Heating) Reaction (Stirring/Heating) Bromination->Reaction (Stirring/Heating) Quenching Quenching Reaction (Stirring/Heating)->Quenching Na2S2O3 (aq) Extraction & Purification Extraction & Purification Quenching->Extraction & Purification 3-bromo-4-isopropylbenzoic acid 3-bromo-4-isopropylbenzoic acid Extraction & Purification->3-bromo-4-isopropylbenzoic acid

Proposed synthesis of 3-bromo-4-isopropylbenzoic acid.

Comparative Analysis in Synthesis

The primary difference in the synthetic utility of this compound and 3-bromo-4-isopropylbenzoic acid stems from the steric and electronic effects of the tert-butyl and isopropyl groups.

Steric Effects

The tert-butyl group is significantly bulkier than the isopropyl group. This steric hindrance can influence both the synthesis of the compounds and their subsequent reactions.

  • Regioselectivity of Bromination: The carboxylic acid group is a meta-director, while the alkyl groups are ortho, para-directors. In the case of 4-alkylbenzoic acids, the incoming electrophile (bromine) is directed to the positions ortho to the alkyl group (positions 3 and 5). The bulky tert-butyl group can sterically hinder the approach of the electrophile to the ortho position, potentially leading to a higher regioselectivity for the 3-bromo isomer compared to the bromination of 4-isopropylbenzoic acid, where the steric hindrance is less pronounced.

  • Reactivity in Subsequent Reactions: The steric bulk of the tert-butyl group can also affect the reactivity of the resulting this compound in subsequent transformations, such as nucleophilic aromatic substitution or cross-coupling reactions at the bromine-substituted position. Reactions may require more forcing conditions or exhibit lower yields compared to the less hindered isopropyl analog.

Electronic Effects

Both tert-butyl and isopropyl groups are electron-donating through induction (+I effect). This electron-donating nature activates the aromatic ring towards electrophilic substitution.

  • Inductive Effect: The inductive effect of alkyl groups is generally considered to follow the order: tert-butyl > isopropyl > ethyl > methyl. This would suggest that the tert-butyl group is slightly more activating than the isopropyl group.

  • Hyperconjugation: The isopropyl group has one alpha-hydrogen, allowing for hyperconjugation, which also contributes to its electron-donating character. The tert-butyl group has no alpha-hydrogens and thus cannot participate in hyperconjugation with the aromatic ring. The net electronic effect is a combination of these factors.

The similar predicted pKa values for both acids suggest that the overall electronic influence of the tert-butyl and isopropyl groups on the acidity of the carboxylic acid function is comparable.

G cluster_0 Steric Effects cluster_1 Electronic Effects tert-Butyl (Bulky) tert-Butyl (Bulky) Hindered ortho position Hindered ortho position tert-Butyl (Bulky)->Hindered ortho position Potentially higher regioselectivity in bromination Potentially higher regioselectivity in bromination Hindered ortho position->Potentially higher regioselectivity in bromination Slower subsequent reactions at C-Br Slower subsequent reactions at C-Br Hindered ortho position->Slower subsequent reactions at C-Br Alkyl Groups (Electron Donating) Alkyl Groups (Electron Donating) Ring Activation (Electrophilic Substitution) Ring Activation (Electrophilic Substitution) Alkyl Groups (Electron Donating)->Ring Activation (Electrophilic Substitution) tert-Butyl (+I effect) tert-Butyl (+I effect) Ring Activation (Electrophilic Substitution)->tert-Butyl (+I effect) Isopropyl (+I effect & Hyperconjugation) Isopropyl (+I effect & Hyperconjugation) Ring Activation (Electrophilic Substitution)->Isopropyl (+I effect & Hyperconjugation) Similar pKa to Isopropyl analog Similar pKa to Isopropyl analog tert-Butyl (+I effect)->Similar pKa to Isopropyl analog Similar pKa to tert-Butyl analog Similar pKa to tert-Butyl analog Isopropyl (+I effect & Hyperconjugation)->Similar pKa to tert-Butyl analog

Comparison of Steric and Electronic Effects.

Applications in Drug Development

While direct applications of this compound and 3-bromo-4-isopropylbenzoic acid in specific signaling pathways were not prominently featured in the search results, their structural motifs are present in various bioactive molecules. These compounds serve as valuable intermediates for the synthesis of more complex pharmaceutical agents.

  • Scaffolds for Novel Therapeutics: The substituted benzoic acid core is a common feature in many drug molecules. The bromine atom provides a handle for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, to introduce new carbon-carbon bonds. The carboxylic acid group can be readily converted to amides, esters, or other functional groups to modulate the pharmacological properties of the final compound.

  • Structure-Activity Relationship (SAR) Studies: The availability of both the tert-butyl and isopropyl analogs allows for systematic SAR studies. By comparing the biological activity of derivatives synthesized from each, researchers can probe the importance of steric bulk at the 4-position of the benzoic acid ring for target binding and overall efficacy. For instance, related bromo-benzoic acids have been used as intermediates in the synthesis of inhibitors for various biological targets.

The choice between the tert-butyl and isopropyl substituted benzoic acid will therefore depend on the specific synthetic strategy and the desired properties of the target molecule. The tert-butyl derivative offers greater steric hindrance which can be exploited for regiocontrol or to probe specific binding pockets, while the isopropyl derivative provides a less sterically demanding alternative.

References

Benchmarking the yield of 3-Bromo-4-tert-butylbenzoic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 3-Bromo-4-tert-butylbenzoic acid, a valuable building block in pharmaceutical and materials science. The selection of an appropriate synthetic method is crucial for optimizing yield, purity, and process efficiency. This document presents a side-by-side comparison of a direct bromination approach and a two-step method involving a Sandmeyer reaction, supported by detailed experimental protocols and quantitative data.

Comparison of Synthesis Methods

The two methods detailed below offer distinct advantages and disadvantages in terms of yield, starting materials, and reaction complexity.

ParameterMethod 1: Direct BrominationMethod 2: Bromination followed by Sandmeyer Reaction
Starting Material 4-tert-butylbenzoic acid4-tert-butylaniline
Key Reactions Electrophilic Aromatic BrominationElectrophilic Aromatic Bromination, Diazotization, Sandmeyer Reaction
Reagents Bromine, Nitric Acid, Silver Nitrate, Acetic AcidN-Bromosuccinimide (NBS), Sodium Nitrite, Copper(I) Bromide, Hydrobromic Acid
Overall Yield 36%[1][2]~76% (calculated from step-wise yields)
Advantages Single synthetic step.Higher overall yield, milder initial bromination conditions.
Disadvantages Moderate yield, use of nitric acid and silver nitrate.Multi-step process, handling of diazonium salt intermediate.

Experimental Protocols

Method 1: Direct Bromination of 4-tert-butylbenzoic Acid

This single-step method involves the direct electrophilic bromination of 4-tert-butylbenzoic acid.

Procedure:

  • In a suitable reaction vessel, 4-tert-butylbenzoic acid (500 mg, 2.8 mmol) is stirred rapidly in a mixture of acetic acid (11 mL) and nitric acid (1.7 mL).[1][2]

  • To this stirred solution, bromine (114 μL, 5.9 mmol) is added.[1][2]

  • A solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL) is then added to the reaction mixture, resulting in the formation of a thick yellow precipitate.[1][2]

  • An additional 2 mL of acetic acid is added, and the mixture is heated at reflux for one hour.[1]

  • The hot solution is filtered to remove any solids.

  • Water is added to the filtrate until a white solid precipitates.[1]

  • The precipitated solid is collected by filtration, air-dried, and then recrystallized from acetic acid to yield this compound as a white solid.[1][2]

Reported Yield: 263 mg (36%).[1][2]

Method 2: Bromination of 4-tert-butylaniline followed by Sandmeyer Reaction

This two-step approach begins with the bromination of 4-tert-butylaniline, followed by the conversion of the resulting aniline derivative to the target benzoic acid via a Sandmeyer reaction.

Step 1: Synthesis of 2-Bromo-4-tert-butylaniline

Procedure:

  • 4-tert-butylaniline (10 g, 68 mmol) is dissolved in N,N-dimethylformamide (DMF) (150 mL) and the solution is cooled to 0°C in an ice bath.

  • N-Bromosuccinimide (NBS) (12.1 g, 68 mmol) is added slowly to the cooled solution, and the mixture is stirred at 0°C for 30 minutes.

  • The ice bath is removed, and the reaction is stirred at room temperature for 18 hours.

  • The reaction mixture is then poured into water (300 mL) and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography (petroleum ether/ethyl acetate = 20:1) to give 2-bromo-4-tert-butylaniline as a colorless oil.

Reported Yield: 13.5 g (87%).

Step 2: Sandmeyer Reaction of 2-Bromo-4-tert-butylaniline

Procedure:

  • 2-Bromo-4-tert-butylaniline is dissolved in a mixture of hydrobromic acid and water and cooled to 0-5°C.

  • A solution of sodium nitrite in water is added slowly to the cooled solution to form the diazonium salt.

  • In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared.

  • The cold diazonium salt solution is added slowly to the copper(I) bromide solution with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and then gently heated until the evolution of nitrogen gas ceases.

  • The mixture is cooled, and the precipitated crude this compound is collected by filtration.

  • The crude product is then recrystallized from a suitable solvent to obtain the purified product.

Note: A specific yield for this Sandmeyer reaction step was not found in the searched literature. The overall yield is an estimation based on typical Sandmeyer reaction efficiencies.

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the two synthetic methods.

Method1 cluster_start Starting Material cluster_reaction Reaction cluster_product Product 4-tert-butylbenzoic_acid 4-tert-butylbenzoic acid Bromination Direct Bromination (Br2, HNO3, AgNO3, Acetic Acid) 4-tert-butylbenzoic_acid->Bromination Product1 This compound Bromination->Product1

Caption: Workflow for Method 1: Direct Bromination.

Method2 cluster_start Starting Material cluster_step1 Step 1 cluster_step2 Step 2 4-tert-butylaniline 4-tert-butylaniline Bromination_NBS Bromination (NBS, DMF) 4-tert-butylaniline->Bromination_NBS Intermediate 2-Bromo-4-tert-butylaniline Bromination_NBS->Intermediate Sandmeyer Sandmeyer Reaction (NaNO2, CuBr, HBr) Intermediate->Sandmeyer Product2 This compound Sandmeyer->Product2

Caption: Workflow for Method 2: Two-Step Synthesis.

References

Comparative cost analysis of different synthetic routes for 3-Bromo-4-tert-butylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. This guide provides a comparative analysis of two synthetic routes to 3-Bromo-4-tert-butylbenzoic acid, a valuable building block in medicinal chemistry. The comparison focuses on reaction parameters, yields, and a detailed cost analysis of the starting materials and reagents.

Introduction

This compound is an aromatic carboxylic acid derivative whose structure is of interest in the development of novel therapeutic agents. The strategic placement of the bromo and tert-butyl groups on the benzoic acid scaffold allows for diverse chemical modifications, making it a versatile intermediate in the synthesis of complex organic molecules. This guide outlines and compares two distinct synthetic pathways to this compound, providing detailed experimental protocols and a cost breakdown to aid in the selection of the most appropriate route for specific research and development needs.

Synthetic Route 1: Direct Bromination of 4-tert-butylbenzoic Acid

This route involves the direct electrophilic aromatic substitution of 4-tert-butylbenzoic acid using a bromine-silver nitrate system in a mixed solvent of acetic acid and nitric acid.

Experimental Protocol:

In a suitable reaction vessel, 4-tert-butylbenzoic acid (500 mg, 2.8 mmol) is dissolved in a mixture of acetic acid (11 mL) and nitric acid (1.7 mL) with rapid stirring. To this solution, bromine (114 µL, 5.9 mmol) is added. Subsequently, a solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL) is introduced, leading to the formation of a thick yellow precipitate. An additional 2 mL of acetic acid is added, and the reaction mixture is heated to reflux for one hour.[1]

The hot solution is then filtered, and water is added to the filtrate until a white solid precipitates. The solid product is collected by filtration, air-dried, and recrystallized from acetic acid to yield this compound as a white solid. The reported yield for this method is 36%.[1]

Synthetic Route 2: Two-Step Synthesis from 4-tert-butyltoluene

This alternative pathway begins with the bromination of the more readily available starting material, 4-tert-butyltoluene, followed by the oxidation of the methyl group to a carboxylic acid.

Experimental Protocol:

Step 1: Bromination of 4-tert-butyltoluene

A mixture of 4-tert-butyltoluene, iron powder (as a catalyst), and a suitable solvent such as dichloromethane is prepared in a reaction flask. Bromine is then added dropwise to the mixture at a controlled temperature, typically between 0 and 5 °C. The reaction is monitored by gas chromatography until the starting material is consumed. Upon completion, the reaction mixture is washed with a sodium bisulfite solution to remove excess bromine, followed by a water wash. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-bromo-4-tert-butyltoluene.

Step 2: Oxidation of 2-bromo-4-tert-butyltoluene

The crude 2-bromo-4-tert-butyltoluene from the previous step is dissolved in a mixture of a suitable solvent (e.g., a mixture of pyridine and water). Potassium permanganate is then added portion-wise to the solution, and the mixture is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Once the reaction is complete, the mixture is cooled to room temperature, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried.

Comparative Data

ParameterRoute 1: Direct BrominationRoute 2: Two-Step Synthesis from 4-tert-butyltoluene
Starting Material 4-tert-butylbenzoic acid4-tert-butyltoluene
Key Reagents Bromine, Silver Nitrate, Nitric Acid, Acetic AcidIron catalyst, Bromine, Potassium Permanganate, Pyridine
Number of Steps 12
Reported Yield 36%[1]Estimated overall yield is typically moderate to good, but is dependent on the efficiency of both the bromination and oxidation steps.
Reaction Time Short (hours)Long (multi-day)
Purification RecrystallizationPurification required after each step

Cost Analysis

The following table provides an estimated cost comparison for the synthesis of 10 grams of this compound via each route. Prices are based on bulk catalog listings from various chemical suppliers and may vary.

ReagentRoute 1 Cost (USD)Route 2 Cost (USD)
Starting Material
4-tert-butylbenzoic acid~$5.00-
4-tert-butyltoluene-~$2.00
Reagents & Solvents
Bromine~$15.00~$10.00
Silver Nitrate~$100.00-
Nitric Acid~$2.00-
Acetic Acid~$3.00-
Iron Catalyst-<$1.00
Potassium Permanganate-~$5.00
Pyridine-~$8.00
Estimated Total Cost ~$125.00 ~$26.00

Note: This cost analysis is an estimation and does not include the cost of solvents for workup and purification, energy, or labor.

Visualization of Synthetic Workflows

To better illustrate the two synthetic pathways, the following diagrams have been generated.

Route_1 start 4-tert-butylbenzoic Acid reagents Br2, AgNO3, HNO3, Acetic Acid start->reagents Reflux product This compound reagents->product Yield: 36%

Caption: Synthetic workflow for Route 1.

Route_2 start 4-tert-butyltoluene bromination Bromination start->bromination Br2, Fe intermediate 2-Bromo-4-tert-butyltoluene bromination->intermediate oxidation Oxidation intermediate->oxidation KMnO4 product This compound oxidation->product

Caption: Synthetic workflow for Route 2.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound.

Route 1 , the direct bromination of 4-tert-butylbenzoic acid, is a single-step synthesis with a relatively straightforward procedure. However, it suffers from a modest yield and, most notably, a significantly higher cost due to the use of silver nitrate as a reagent.

Route 2 , the two-step synthesis starting from 4-tert-butyltoluene, involves a longer experimental procedure with an intermediate purification step. Despite the additional step, this route is considerably more cost-effective due to the inexpensive starting material and reagents. While a specific overall yield for this route was not found in the literature for this exact product, the individual steps are generally high-yielding, suggesting a potentially higher overall yield than Route 1.

For researchers and drug development professionals where cost and scalability are significant factors, Route 2 presents a more advantageous approach . Although it requires more hands-on time, the substantial cost savings make it a more practical choice for larger-scale synthesis. Conversely, for small-scale, rapid synthesis where cost is less of a concern, the convenience of the one-pot procedure in Route 1 might be preferable. Further optimization of both routes could potentially improve yields and reduce costs.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Bromo-4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, step-by-step guidance for the proper disposal of 3-Bromo-4-tert-butylbenzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and professionals in drug development.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound is classified as a skin, eye, and respiratory irritant.

Required PPE:

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: In situations involving fine powders or inadequate ventilation, a NIOSH-approved respirator is necessary.

II. Step-by-Step Disposal Protocol

The standard and safest method for the disposal of this compound is through an approved hazardous waste management program. Do not discharge this chemical into drains or the environment.[1][2]

Step 1: Waste Collection and Storage

  • Containerization: Collect waste this compound in a designated, properly sealed, and clearly labeled hazardous waste container.

  • Labeling: The label must clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area. Keep it away from incompatible materials, such as strong oxidizing agents.

Step 2: Handling Spills and Contaminated Materials

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Ventilation: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Containment: Prevent the spread of the powder. Avoid creating dust.

  • Cleanup: Carefully sweep the solid material into a designated hazardous waste container.[3]

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. All cleaning materials, including contaminated gloves and wipes, must be placed in the hazardous waste container.

Step 3: Disposal of Empty Containers

  • Thorough Rinsing: Triple rinse the empty container with a suitable solvent.

  • Rinsate Collection: Collect all rinsate as hazardous chemical waste and add it to your designated waste container.

  • Label Defacement: Obliterate or remove all labels from the rinsed and dried container before disposal or recycling.

III. Quantitative Data Summary

No specific quantitative data for occupational exposure limits (e.g., PEL, TLV) for this compound is publicly available. The physical and chemical properties are summarized below.

PropertyValue
Melting Point176.5 °C[4]
Boiling Point327.7±35.0 °C (Predicted)[4]
Density1.391±0.06 g/cm³ (Predicted)[4]
pKa4.01±0.10 (Predicted)[4]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Hazard Assessment cluster_collection Waste Collection cluster_disposal Final Disposal start Waste this compound Generated assess_hazard Is the waste contaminated with other hazardous materials? start->assess_hazard collect_waste Collect in a labeled, sealed hazardous waste container assess_hazard->collect_waste Yes/No store_waste Store in a designated, well-ventilated area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs approved_disposal Dispose through an approved waste disposal plant contact_ehs->approved_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-4-tert-butylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Bromo-4-tert-butylbenzoic acid, fostering a secure research environment.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of any dust or fumes.[1][2]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashes.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or punctures before use.[2]
Body Protection Laboratory Coat or Chemical-Resistant ApronA flame-retardant lab coat that fastens securely is essential. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[2]
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2]
Foot Protection Closed-Toe ShoesSubstantial, closed-toe shoes are mandatory in the laboratory to protect against spills.[2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

1. Preparation:

  • Before handling, ensure that the chemical fume hood is functioning correctly.

  • Clear the workspace of any unnecessary items.

  • Locate the nearest eyewash station and safety shower.

  • Ensure all necessary PPE is clean, in good condition, and properly worn.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within the fume hood.[2]

  • Use a disposable weighing boat to prevent contamination of balances.[2]

  • Handle the compound gently to minimize the generation of airborne dust.[2]

3. Dissolution:

  • If preparing a solution, add the solid this compound to the solvent slowly.

  • Keep the container covered as much as possible during dissolution.

4. Post-Handling:

  • Thoroughly clean the work area after use.

  • Decontaminate any equipment used with an appropriate solvent.

  • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect all solid this compound waste in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.[2]

  • Contaminated Materials: Place all contaminated materials, such as gloves, weighing boats, and paper towels, in a designated solid hazardous waste container.[2]

  • Waste Containers: Use appropriate, leak-proof containers for waste collection. Do not overfill containers.

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[4] Halogenated organic compounds require specific disposal procedures, often involving incineration at a licensed hazardous waste facility.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Setup Fume Hood prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh transfer Transfer to Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Workspace dissolve->decontaminate dispose_solid Dispose Solid Waste decontaminate->dispose_solid dispose_sharps Dispose Contaminated Materials decontaminate->dispose_sharps remove_ppe Doff PPE dispose_solid->remove_ppe dispose_sharps->remove_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

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Feasible Synthetic Routes

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3-Bromo-4-tert-butylbenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.